molecular formula C8H8N2O B034686 N-Methylbenzo[d]oxazol-2-amine CAS No. 19776-98-8

N-Methylbenzo[d]oxazol-2-amine

货号: B034686
CAS 编号: 19776-98-8
分子量: 148.16 g/mol
InChI 键: RNDXNZLSLYKBAX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Methyl-1,3-benzoxazol-2-amine is a versatile benzoxazole derivative that serves as a privileged scaffold in medicinal chemistry and organic synthesis. This compound features a core benzoxazole structure, a nitrogen-containing heterocycle known for its significant biological activity and physicochemical properties, which is further functionalized with a methylamine group at the 2-position. Its primary research value lies in its role as a key synthetic intermediate for the development of novel pharmacologically active molecules. Researchers utilize this amine extensively in the construction of more complex heterocyclic systems and as a building block for potential ligands targeting various enzymes and receptors. The benzoxazole core is frequently investigated for its antimicrobial, anticancer, and anti-inflammatory properties, making this specific amine a crucial starting point for structure-activity relationship (SAR) studies. Its mechanism of action in downstream applications is highly context-dependent but often involves intercalation with biological macromolecules or modulation of kinase and receptor signaling pathways. This high-purity reagent is essential for scientists working in drug discovery, agrochemical development, and materials science, providing a reliable and well-characterized compound to advance innovative research projects.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-methyl-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDXNZLSLYKBAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343568
Record name N-Methyl-1,3-benzoxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19776-98-8
Record name N-Methyl-1,3-benzoxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-1,3-benzoxazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-Methylbenzo[d]oxazol-2-amine: A Novel Anthelmintic Agent Targeting Nematode Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action

Executive Summary

N-Methylbenzo[d]oxazol-2-amine has emerged as a promising lead compound in the development of new anthelmintic therapies. Exhibiting potency comparable to the widely used drug albendazole (B1665689) against a range of nematodes, this molecule presents a novel mechanism of action that circumvents the common resistance pathways associated with current treatments. Extensive research, including metabolomics and molecular docking studies, has revealed that this compound does not act on the traditional anthelmintic targets such as the tubulin beta chain or glutamate-gated channels. Instead, its efficacy is attributed to the significant disruption of essential metabolic pathways within the parasite, specifically the upregulation of purine (B94841) and pyrimidine (B1678525) metabolism and the downregulation of sphingolipid metabolism. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological and experimental processes.

Core Mechanism of Action: Metabolic Disruption

The primary anthelmintic activity of this compound stems from its ability to selectively interfere with the metabolic processes of nematodes. Unlike many existing anthelmintics that cause paralysis or disrupt cellular structure, this compound induces a state of metabolic stress that ultimately leads to parasite death. Metabolomic analysis of Trichinella spiralis adult worms treated with this compound revealed a significant shift in their metabolic profile.[1][2][3][4][5]

The key metabolic alterations observed are:

  • Upregulation of Purine and Pyrimidine Metabolism: This suggests an increased turnover of nucleic acids, potentially leading to an imbalance in the cellular energy state and the accumulation of toxic byproducts.[1][2][3][4][5]

  • Downregulation of Sphingolipid Metabolism: Sphingolipids are crucial components of cell membranes and are involved in various signaling pathways. Disruption of their metabolism can compromise membrane integrity and vital cellular communication.[1][2][3][4][5]

Molecular docking studies have further substantiated this unique mechanism by demonstrating that this compound does not bind effectively to the tubulin beta chain, the target of benzimidazoles like albendazole, or to glutamate-gated channels, the target of macrocyclic lactones.[1][4][5] This distinction is critical as it indicates a low probability of cross-resistance with existing drug classes.

Signaling Pathway Diagram

Metabolic_Disruption_Pathway Proposed Mechanism of Action of this compound This compound This compound Nematode Cellular Environment Nematode Cellular Environment This compound->Nematode Cellular Environment Enters Purine Metabolism Purine Metabolism Nematode Cellular Environment->Purine Metabolism Upregulates Pyrimidine Metabolism Pyrimidine Metabolism Nematode Cellular Environment->Pyrimidine Metabolism Upregulates Sphingolipid Metabolism Sphingolipid Metabolism Nematode Cellular Environment->Sphingolipid Metabolism Downregulates Increased Nucleic Acid Turnover Increased Nucleic Acid Turnover Purine Metabolism->Increased Nucleic Acid Turnover Pyrimidine Metabolism->Increased Nucleic Acid Turnover Compromised Membrane Integrity Compromised Membrane Integrity Sphingolipid Metabolism->Compromised Membrane Integrity Disrupted Cell Signaling Disrupted Cell Signaling Sphingolipid Metabolism->Disrupted Cell Signaling Metabolic Imbalance Metabolic Imbalance Increased Nucleic Acid Turnover->Metabolic Imbalance Parasite Death Parasite Death Metabolic Imbalance->Parasite Death Compromised Membrane Integrity->Parasite Death Disrupted Cell Signaling->Parasite Death

Caption: Proposed metabolic disruption by this compound in nematodes.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that underscores the potential of this compound as an anthelmintic agent.

In Vivo Efficacy
Nematode Species Trichinella spiralis
Host Mice
Dosage 250 mg/kg
Reduction in Worm Abundance 49%[1][4][6]
Control Albendazole (250 mg/kg)
In Vitro Potency
Nematode Species Caenorhabditis elegans
EC50 5.77 µM[1]
Nematode Species Trichinella spiralis
EC50 3.8 µM[1]
Toxicology Profile
Cytotoxicity Approximately 10 times lower than albendazole[4][7]
Cell Line Human Embryonic Kidney (HEK293)
Acute Oral Toxicity (LD50) >2000 mg/kg[1][4]
Host Rats
Chemical Safety Category 5

Detailed Experimental Protocols

This section outlines the methodologies for the key experiments that have been pivotal in elucidating the mechanism of action and pharmacological profile of this compound.

In Vivo Anthelmintic Efficacy Assay

Objective: To determine the in vivo efficacy of this compound against Trichinella spiralis in a murine model.

Protocol:

  • Parasite and Animal Model: A stable strain of Trichinella spiralis is maintained through serial passage in rodents. Male Swiss albino or BALB/c mice (6-8 weeks old) are used as the experimental hosts.

  • Infection: T. spiralis muscle larvae are recovered from an infected rodent through artificial digestion of minced skeletal muscle in a 1% pepsin and 1% hydrochloric acid solution. Each experimental mouse is then orally infected with approximately 200-300 viable larvae.[8]

  • Treatment: Treatment with this compound (e.g., 250 mg/kg) is initiated 24 to 48 hours post-infection. The compound is administered orally, typically in a suitable vehicle. A control group receives the vehicle only, and a positive control group is treated with a known anthelmintic like albendazole.

  • Worm Burden Assessment: On day 7 post-infection, mice are euthanized. The small intestine is removed, opened longitudinally, and incubated in saline or phosphate-buffered saline (PBS) at 37°C for 3-4 hours. The adult worms that migrate out of the intestine are then counted under a dissecting microscope.[8]

  • Data Analysis: The mean number of adult worms in the treated groups is compared to the infected control group to calculate the percentage reduction in worm burden.

Experimental Workflow: In Vivo Efficacy

In_Vivo_Efficacy_Workflow In Vivo Efficacy Testing Workflow Start Start Infect_Mice Infect Mice with T. spiralis larvae Start->Infect_Mice Administer_Treatment Administer this compound, Vehicle, or Albendazole Infect_Mice->Administer_Treatment Incubate_Intestine Euthanize Mice and Incubate Small Intestine Administer_Treatment->Incubate_Intestine Count_Worms Count Adult Worms Incubate_Intestine->Count_Worms Analyze_Data Calculate Percent Reduction in Worm Burden Count_Worms->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing the in vivo anthelmintic efficacy.

Cytotoxicity Assay

Objective: To evaluate the cytotoxicity of this compound against a human cell line.

Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a 5% CO2 humidified incubator.[9][10]

  • Cell Seeding: Cells are seeded into 96-well or 1536-well plates at a predetermined density (e.g., 250 cells per well) and allowed to adhere overnight.[9]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells contain the vehicle (e.g., DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Viability Assessment: After a specified incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using a suitable method:

    • MTT Assay: The MTT reagent is added to the wells, and after incubation, the resulting formazan (B1609692) crystals are dissolved. The absorbance is measured, which correlates with the number of viable cells.[11]

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, an indicator of metabolically active cells. The reagent is added to the wells, and luminescence is measured.[9]

  • Data Analysis: The results are expressed as a percentage of the viability of the vehicle-treated control cells. The concentration that inhibits 50% of cell growth (IC50) is calculated.

Metabolomics Analysis

Objective: To identify the metabolic pathways in T. spiralis that are affected by this compound.

Protocol:

  • Sample Preparation: Adult T. spiralis worms are cultured in vitro and exposed to a sub-lethal concentration of this compound for a defined period. A control group is cultured under the same conditions without the compound.

  • Metabolite Extraction: The worms are harvested, washed, and the metabolites are extracted using a solvent system (e.g., a mixture of methanol, acetonitrile, and water).

  • LC-MS/MS Analysis: The extracted metabolites are analyzed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique separates the metabolites and provides information on their mass and fragmentation patterns.

  • Data Processing and Analysis: The raw data is processed to identify and quantify the metabolites. Statistical analysis (e.g., Principal Component Analysis and Orthogonal Projections to Latent Structures-Discriminant Analysis) is used to compare the metabolic profiles of the treated and control groups and to identify the metabolites that are significantly altered.

  • Pathway Analysis: The significantly altered metabolites are mapped to known metabolic pathways to identify the biological processes that are most affected by the compound.

Experimental Workflow: Metabolomics

Metabolomics_Workflow Metabolomics Analysis Workflow Start Start Treat_Worms Treat T. spiralis with this compound Start->Treat_Worms Extract_Metabolites Extract Metabolites Treat_Worms->Extract_Metabolites LC_MS_Analysis LC-MS/MS Analysis Extract_Metabolites->LC_MS_Analysis Data_Processing Data Processing and Statistical Analysis LC_MS_Analysis->Data_Processing Pathway_Analysis Metabolic Pathway Analysis Data_Processing->Pathway_Analysis End End Pathway_Analysis->End

Caption: Workflow for the metabolomic analysis of treated nematodes.

Molecular Docking

Objective: To predict the binding affinity and interaction of this compound with potential protein targets.

Protocol:

  • Target Protein and Ligand Preparation: The 3D structures of the target proteins (e.g., T. spiralis tubulin beta chain and glutamate-gated channels) are obtained from protein data banks or generated using homology modeling. The 3D structure of this compound is generated and optimized.[1][12]

  • Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used to predict the binding pose and affinity of the ligand within the active site of the target protein.

  • Analysis of Interactions: The resulting docked conformations are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.[1][12]

  • Comparison with Known Ligands: The docking results are compared with those of known ligands for the target proteins (e.g., albendazole for tubulin and ivermectin for glutamate-gated channels) to assess the relative binding potential.[1]

Conclusion and Future Directions

This compound represents a significant advancement in the search for novel anthelmintic agents. Its unique mechanism of action, centered on the disruption of nematode metabolism, offers a promising strategy to combat the growing threat of anthelmintic resistance. The favorable safety profile, with significantly lower cytotoxicity than albendazole and a high LD50, further enhances its therapeutic potential.

Future research should focus on a more detailed characterization of the specific enzymatic targets within the purine, pyrimidine, and sphingolipid metabolic pathways. A deeper understanding of these interactions will facilitate the rational design of even more potent and selective analogs. Furthermore, comprehensive pharmacokinetic and pharmacodynamic studies are necessary to optimize dosing regimens and ensure effective translation to clinical applications. The development of this compound and its derivatives could provide a much-needed new class of anthelmintics to safeguard both human and animal health.

References

An In-depth Technical Guide to the Chemical Properties of N-Methylbenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of N-Methylbenzo[d]oxazol-2-amine, a compound of increasing interest in the field of medicinal chemistry. This document consolidates key data on its physicochemical characteristics, synthesis, and biological activity, with a focus on its potential as a novel anthelmintic agent.

Physicochemical Properties

This compound, with the CAS Number 19776-98-8, is a heterocyclic aromatic compound.[1][2] Its core structure consists of a benzoxazole (B165842) ring system with a methylamino group at the 2-position.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C8H8N2O[1][2]
Molecular Weight 148.16 g/mol [1][2]
Melting Point 75-77°C[1][2]
Appearance Solid at room temperature[2]
LogP 1.942[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 1[2]

Synthesis

A scalable, metal-free protocol for the synthesis of N-alkylbenzo[d]oxazol-2-amines, including this compound, has been developed.[3][4][5] This method utilizes benzoxazole-2-thiol as the starting material. The key steps involve the methylation of the thiol group to form a methyl sulfide (B99878) intermediate, which then undergoes a nucleophilic addition-elimination reaction with methylamine (B109427).[3][4][5]

This protocol is based on the method described by Pattarawarapan et al. (2023).[3]

Materials:

  • Benzoxazole-2-thiol

  • N-Methylformamide

  • Methylating agent (e.g., methyl iodide)

  • Suitable solvent (e.g., DMF)

  • Base (e.g., K2CO3)

Procedure:

  • Dissolve benzoxazole-2-thiol in a suitable solvent.

  • Add a methylating agent to the solution to form the methyl sulfide intermediate.

  • In a separate vessel, generate gaseous methylamine in situ from N-methylformamide.

  • Introduce the gaseous methylamine into the reaction mixture containing the methyl sulfide intermediate.

  • Allow the reaction to proceed, facilitating a smooth nucleophilic addition-elimination.

  • Upon completion, quench the reaction and purify the product using appropriate chromatographic techniques.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_reaction Core Reaction cluster_product Final Product start1 Benzoxazole-2-thiol intermediate1 Methylation of Thiol Group start1->intermediate1 Methylating Agent start2 N-Methylformamide intermediate3 In situ Generation of Gaseous Methylamine start2->intermediate3 intermediate2 Formation of Methyl Sulfide Intermediate intermediate1->intermediate2 reaction Nucleophilic Addition-Elimination intermediate2->reaction intermediate3->reaction product This compound reaction->product

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound has emerged as a promising anthelmintic agent, demonstrating potency comparable to albendazole (B1665689) against various parasitic worms, including Gnathostoma spinigerum, Caenorhabditis elegans, and Trichinella spiralis.[3][4][5] Notably, it exhibits significantly lower cytotoxicity towards normal human cell lines (HEK293) than albendazole.[3][4][5]

In vivo studies using mice infected with Trichinella spiralis showed that a 250 mg/kg dose of this compound reduced the parasite abundance in the digestive tract by 49%.[5][6] The compound has a low acute toxicity, with an LD50 greater than 2000 mg/kg in rats.[6][7]

Metabolomic analysis of its effects on T. spiralis adult worms revealed a distinct mechanism of action.[6][7] The compound significantly up-regulates purine (B94841) and pyrimidine (B1678525) metabolism while down-regulating sphingolipid metabolism in the parasite.[2][6][7][8][9] Molecular docking studies suggest that the primary targets are not the T. spiralis tubulin beta chain or glutamate-gated channels.[6][7]

Mechanism_of_Action cluster_compound Compound cluster_parasite Parasite (T. spiralis) cluster_metabolism Metabolic Pathways Affected cluster_outcome Outcome compound This compound parasite Trichinella spiralis compound->parasite воздействует на purine_pyrimidine Purine & Pyrimidine Metabolism parasite->purine_pyrimidine Up-regulates sphingolipid Sphingolipid Metabolism parasite->sphingolipid Down-regulates outcome Anthelmintic Effect purine_pyrimidine->outcome sphingolipid->outcome

Caption: Proposed mechanism of anthelmintic action.

Spectral Data

Table 2: Representative Spectral Data for Related 2-Aminobenzoxazole (B146116) Derivatives

Compound1H NMR (400 MHz, DMSO-d6), δ (ppm)13C NMR (101 MHz, DMSO-d6), δ (ppm)HRMS (m/z)Source
Benzo[d]oxazol-2-amine 7.35 (s, 2H), 7.30 (d, J = 7.8 Hz, 1H), 7.19 (d, J = 7.3 Hz, 1H), 7.08 (t, J = 7.2 Hz, 1H), 6.95 (t, J = 7.2 Hz, 1H)162.70, 147.92, 143.61, 123.45, 119.92, 115.25, 108.38[M+H]+ calcd for C7H7N2O: 135.0553; found: 135.0554[10]
5-Methylbenzo[d]oxazol-2-amine 7.29 (s, 2H), 7.16 (d, J = 8.0 Hz, 1H), 7.00 (s, 1H), 6.75 (d, J = 7.9 Hz, 1H), 2.30 (s, 3H)162.89, 146.09, 143.78, 132.47, 120.46, 115.69, 107.80, 21.10[M+H]+ calcd for C8H9N2O: 149.0709; found: 149.0709[10]

Safety and Handling

Specific safety data for this compound is not extensively documented in publicly available safety data sheets. However, general precautions for handling related benzoxazole derivatives should be followed. These include using personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area.[11][12] For 2-methylbenzoxazole, a related compound, it is listed as harmful if swallowed and causes skin and eye irritation.[13]

General Handling Precautions:

  • Avoid contact with skin and eyes.

  • Do not ingest or inhale.

  • Store in a cool, dry, and well-ventilated place.

  • Keep container tightly closed.

This guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its pharmacokinetics, bioavailability, and broader toxicological profile is warranted to fully elucidate its therapeutic potential.

References

Technical Guide: N-Methylbenzo[d]oxazol-2-amine (CAS No. 19776-98-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylbenzo[d]oxazol-2-amine is a promising anthelmintic agent with demonstrated efficacy against various parasitic roundworms. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and mechanism of action, with a focus on its potential in drug development. All data presented is for research purposes only.

Chemical and Physical Properties

PropertyValue
CAS Number 19776-98-8
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Appearance Solid
Purity >95% (as determined by HPLC)

Suppliers

This compound (CAS No. 19776-98-8) is available from various chemical suppliers for research purposes, including:

  • MedChemExpress

  • InvivoChem

  • BLD Pharm

  • Santa Cruz Biotechnology

  • Biosynth

Biological Activity and Efficacy

This compound has shown significant anthelmintic activity. In vivo studies using a Trichinella spiralis-infected mouse model demonstrated a dose-dependent reduction in worm abundance.[1]

In Vivo Efficacy against Trichinella spiralis
Dosage (mg/kg)Reduction in Worm Abundance (%)
25049.17
50064.54
100076.50

Data from Prangthip et al., Scientific Reports, 2023.[1]

Safety and Toxicity

Acute oral toxicity studies in rats have categorized this compound in chemical category 5, indicating a relatively low acute toxicity profile.[1]

ParameterValue
LD₅₀ (Oral, Rat) > 2000 mg/kg

Data from Prangthip et al., Scientific Reports, 2023.[1]

Mechanism of Action

Metabolomics studies on Trichinella spiralis have revealed that this compound significantly alters the parasite's metabolic pathways. The compound has been shown to up-regulate purine (B94841) and pyrimidine (B1678525) metabolism while down-regulating sphingolipid metabolism.[1]

Proposed Mechanism of Action

cluster_compound This compound cluster_parasite Trichinella spiralis Metabolism Compound This compound Purine Purine Metabolism Compound->Purine Upregulates Pyrimidine Pyrimidine Metabolism Compound->Pyrimidine Upregulates Sphingolipid Sphingolipid Metabolism Compound->Sphingolipid Downregulates

Caption: Proposed mechanism of this compound on T. spiralis metabolism.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vivo Anthelmintic Activity Assay (Trichinella spiralis-infected mice)
  • Animal Model: Female Swiss mice are infected with Trichinella spiralis larvae.

  • Treatment Groups:

    • Control group (infected, untreated)

    • This compound treated groups (e.g., 250, 500, 1000 mg/kg)

    • Positive control group (e.g., Albendazole 250 mg/kg)

  • Drug Administration: The compound is administered orally to the mice.

  • Endpoint: After a set period, mice are euthanized, and the digestive tracts are examined to determine the abundance of adult worms.

  • Analysis: The percentage reduction in worm abundance is calculated for each treatment group relative to the control group.[1]

Experimental Workflow for In Vivo Anthelmintic Assay

A Infection of Mice with T. spiralis Larvae B Grouping of Mice (Control, Test Compound, Positive Control) A->B C Oral Administration of this compound B->C D Euthanasia and Collection of Digestive Tracts C->D E Counting of Adult Worms D->E F Calculation of Percent Worm Reduction E->F

Caption: Workflow for the in vivo anthelmintic activity assay.

Acute Oral Toxicity Study (Rats)
  • Animal Model: Female Sprague-Dawley rats are used.

  • Dosage: A limit test is performed where a high dose (e.g., 2000 mg/kg) of this compound is administered orally to a group of rats.

  • Observation: Animals are observed for signs of toxicity and mortality over a 14-day period.

  • Endpoint: The LD₅₀ is determined based on the observed mortality. If no mortality occurs at the limit dose, the LD₅₀ is reported as being greater than that dose.[1]

Metabolomics Analysis of Trichinella spiralis
  • Sample Preparation: Adult T. spiralis worms are exposed to this compound in vitro.

  • Metabolite Extraction: Metabolites are extracted from the treated and control worms.

  • LC-MS/MS Analysis: The extracted metabolites are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the small molecules present.

  • Data Analysis: Statistical analysis is performed to identify metabolites that are significantly up- or down-regulated in the treated group compared to the control group. Pathway analysis is then used to determine the metabolic pathways that are most affected.[1]

References

N-Methylbenzo[d]oxazol-2-amine: A Technical Guide to its Anthelmintic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylbenzo[d]oxazol-2-amine has emerged as a promising anthelmintic agent with significant potency against a range of helminths, coupled with a favorable safety profile. This technical guide provides an in-depth overview of its anthelmintic activity, mechanism of action, toxicity, and synthesis. The information is compiled from recent scientific literature to support further research and development of this compound as a potential therapeutic.

Anthelmintic Efficacy and Spectrum of Activity

This compound has demonstrated significant efficacy against various nematodes, including Trichinella spiralis, Caenorhabditis elegans, and Gnathostoma spinigerum. Its potency is comparable to the commercially available anthelmintic drug, albendazole.

Quantitative In Vitro and In Vivo Data

The following table summarizes the key quantitative data on the anthelmintic activity and safety profile of this compound.

ParameterSpecies/Cell LineValueReference
In Vitro Efficacy
EC50Caenorhabditis elegans5.77 µM[1]
EC50Trichinella spiralis (muscle stage)3.8 µM[1]
PotencyGnathostoma spinigerumComparable to Albendazole[2][3]
In Vivo Efficacy
Worm Burden ReductionTrichinella spiralis (in mice)49% at 250 mg/kg[4]
Toxicity Profile
CytotoxicityHEK293 (human cell line)~10 times lower than Albendazole[2][3]
Acute Oral Toxicity (LD50)Rats> 2000 mg/kg[4]

Mechanism of Action

Metabolomic studies on Trichinella spiralis adult worms have elucidated the primary mechanism of action of this compound. Unlike benzimidazoles, which target tubulin polymerization, this compound disrupts critical metabolic pathways within the parasite.[4]

The key metabolic alterations induced by this compound are:

  • Upregulation of Purine and Pyrimidine Metabolism: This suggests an interference with the parasite's nucleic acid synthesis and energy metabolism.[4]

  • Downregulation of Sphingolipid Metabolism: This likely affects the integrity of the parasite's cell membranes and signaling pathways.[4]

Molecular docking analyses have indicated that this compound does not primarily target the tubulin beta chain or glutamate-gated channels, further distinguishing its mechanism from that of many existing anthelmintics.[4]

cluster_0 This compound Action on Helminth Metabolism cluster_1 Metabolic Pathways cluster_2 Cellular Effects Compound This compound Purine Purine Metabolism Compound->Purine Upregulates Pyrimidine Pyrimidine Metabolism Compound->Pyrimidine Upregulates Sphingolipid Sphingolipid Metabolism Compound->Sphingolipid Downregulates Disrupted_Metabolism Disrupted Nucleic Acid & Energy Metabolism Purine->Disrupted_Metabolism Pyrimidine->Disrupted_Metabolism Membrane_Damage Compromised Membrane Integrity & Signaling Sphingolipid->Membrane_Damage

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The following sections provide an overview of the methodologies employed in the evaluation of this compound. Note: Specific details from the original studies may not be fully available in the public domain; therefore, these protocols are presented as representative examples.

In Vivo Anthelmintic Activity Assay (Trichinella spiralis in mice)

This protocol outlines a general procedure for assessing the in vivo efficacy of an anthelmintic compound against T. spiralis in a murine model.

Infection Infection: Mice orally infected with ~300 T. spiralis larvae Treatment Treatment: Oral administration of This compound (e.g., 250 mg/kg) Infection->Treatment Recovery Worm Recovery: Euthanasia and isolation of adult worms from the small intestine Treatment->Recovery Analysis Analysis: Counting of adult worms and calculation of percentage reduction vs. control Recovery->Analysis Incubation Parasite Incubation: Adult T. spiralis worms incubated with and without This compound Extraction Metabolite Extraction: Quenching of metabolic activity and extraction of intracellular metabolites Incubation->Extraction LCMS LC-MS/MS Analysis: Separation and detection of metabolites using liquid chromatography-tandem mass spectrometry Extraction->LCMS DataAnalysis Data Analysis: Identification and quantification of metabolites, pathway analysis LCMS->DataAnalysis Start Benzoxazole-2-thiol Intermediate Methyl Sulfide Intermediate Start->Intermediate Methylation Product This compound Intermediate->Product Nucleophilic Addition-Elimination Reagent1 Methylating Agent Reagent1->Intermediate Reagent2 Methylamine (in situ generation) Reagent2->Product

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Methylbenzo[d]oxazol-2-amine Derivatives and Analogues

This technical guide provides a comprehensive overview of this compound, its derivatives, and analogues, focusing on their synthesis, biological activities, and therapeutic potential. The document consolidates key quantitative data, detailed experimental methodologies, and visual representations of critical pathways and workflows to support ongoing research and development in medicinal chemistry.

Introduction

This compound and its related compounds are members of the benzoxazole (B165842) class of heterocyclic molecules, which are recognized as privileged scaffolds in medicinal chemistry.[1] These structures are foundational for developing novel therapeutic agents due to their wide range of biological activities, including anthelmintic, anticancer, and antimicrobial properties.[1][2] This guide focuses on a lead compound, this compound, which has shown significant promise, particularly as an anthelmintic agent with potency comparable to the commercial drug albendazole (B1665689) but with lower cytotoxicity.[3][4][5]

Synthesis of this compound Derivatives

The synthesis of N-alkylated 2-aminobenzoxazoles can be challenging under certain conditions. However, scalable and metal-free protocols have been developed. A common and effective strategy involves the use of benzoxazole-2-thiol as a starting substrate.

A key synthetic approach involves two main steps:

  • Methylation of the Thiol Group : The process begins with the methylation of the thiol functional group on benzoxazole-2-thiol. This creates a methyl sulfide (B99878) intermediate, which is a better leaving group.[1][3]

  • Nucleophilic Substitution : The intermediate then undergoes a smooth nucleophilic addition-elimination reaction with gaseous methylamine (B109427), which can be generated in situ from N-methylformamide.[3][4][5]

Another established method for synthesizing the core structure is the reaction of 2-aminophenol (B121084) with methyl isocyanate, typically performed under basic conditions in a solvent like dimethylformamide (DMF) at elevated temperatures to promote intramolecular cyclization.[1]

G cluster_synthesis Synthetic Workflow for this compound start Start: Benzoxazole-2-thiol intermediate Methyl Sulfide Intermediate start->intermediate  Methylation of  Thiol Group product Product: This compound intermediate->product  Nucleophilic  Addition-Elimination reagent Gaseous Methylamine (from N-methylformamide) reagent->product

Caption: General synthetic pathway for this compound.

Biological Activity and Therapeutic Potential

Anthelmintic Activity

This compound has demonstrated significant potential as a novel anthelmintic agent.[3] It exhibits potency comparable to albendazole against several parasitic roundworms, including Gnathostoma spinigerum, Caenorhabditis elegans, and Trichinella spiralis.[4][5] In vivo studies using mice infected with Trichinella spiralis showed that a 250 mg/kg dose of the compound reduced the parasite abundance in the digestive tract by 49%.[6][7]

Cytotoxicity and Safety Profile

A crucial advantage of this compound is its favorable safety profile compared to existing treatments. The compound showed approximately 10 times lower cytotoxicity towards a normal human cell line (HEK293) than albendazole.[3][4][5] Acute toxicity studies in rats classified the compound in chemical category 5, with an LD50 greater than 2000 mg/kg, indicating relatively low acute toxicity.[6][7]

Anticancer and Antimicrobial Properties

Beyond its anthelmintic effects, the N-Methyl-1,3-benzoxazol-2-amine scaffold is being investigated for other therapeutic applications. Derivatives have been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including HeLa (cervical), MCF-7 (breast), and A594 (lung).[1] The proposed mechanism involves the inhibition of specific enzymes essential for cancer cell proliferation.[1] Additionally, these compounds have demonstrated significant antibacterial properties, with their efficacy often quantified by the Minimum Inhibitory Concentration (MIC).[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its analogues.

Table 1: Anthelmintic Efficacy

Compound Target Organism Metric Value Comparator
This compound (2a) T. spiralis (in vivo) % Reduction 49% at 250 mg/kg Albendazole (control)

| this compound (2a) | G. spinigerum, C. elegans, T. spiralis | Potency | Comparable | Albendazole |

Table 2: Toxicological Data

Compound Cell Line / Model Metric Value Note
This compound (2a) HEK293 (human cells) Cytotoxicity ~10x lower than Albendazole In vitro study

| this compound (1) | Rats | Acute Toxicity (LD50) | > 2000 mg/kg | Chemical Category 5 |

Mechanism of Action

Molecular studies have begun to unravel the mechanism by which this compound exerts its anthelmintic effects. Metabolomic analysis of T. spiralis adult worms treated with the compound revealed a significant impact on key metabolic pathways.[6][8] Specifically, the compound up-regulates the metabolism of purines and pyrimidines while down-regulating sphingolipid metabolism.[6][7][8] Interestingly, molecular docking analyses suggest that the compound's primary targets are likely not the T. spiralis tubulin beta chain or glutamate-gated channels, which are common targets for other anthelmintics.[6][7]

G cluster_moa Proposed Mechanism of Action in Parasites compound This compound pathway_up Purine & Pyrimidine Metabolism compound->pathway_up  Up-regulates pathway_down Sphingolipid Metabolism compound->pathway_down  Down-regulates effect Parasite Death pathway_up->effect pathway_down->effect

Caption: Effect of this compound on parasite metabolism.

Experimental Protocols

This section provides an overview of the methodologies used in the synthesis and evaluation of this compound.

General Synthesis Protocol via Thiol Methylation[3][4][5]
  • Methylation : Benzoxazole-2-thiol is treated with a methylating agent to form the corresponding methyl sulfide intermediate. This reaction transforms the thiol into a more effective leaving group.

  • In Situ Amine Generation : Gaseous methylamine is generated in situ through the decomposition of N-methylformamide under the reaction conditions.

  • Amination : The methyl sulfide intermediate is reacted with the generated methylamine. The reaction proceeds via a nucleophilic addition-elimination mechanism to yield this compound.

  • Purification : The final product is purified using standard laboratory techniques such as column chromatography or recrystallization.

In Vivo Anthelmintic Efficacy Assay (T. spiralis)[6][7]
  • Infection Model : Mice are experimentally infected with Trichinella spiralis.

  • Compound Administration : A specific dose of this compound (e.g., 250 mg/kg) is administered orally to the infected mice. A control group receives a standard drug like Albendazole at a comparable dosage.

  • Evaluation : After the treatment period, the abundance of T. spiralis in the digestive tract is quantified and compared between the treated and control groups to determine the percentage reduction.

Metabolomics Analysis Protocol[6][7]
  • Sample Preparation : Adult T. spiralis worms are incubated with either this compound or a control solution.

  • Metabolite Extraction : Metabolites are extracted from the worms using appropriate solvent systems.

  • LC-MS/MS Analysis : The extracted samples are analyzed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the various metabolites.

  • Data Analysis : Statistical methods, such as pairwise analysis using Partial Least Squares Discriminant Analysis (PLS-DA), are employed to identify significant differences in metabolite levels between the treated and control groups, thereby revealing the metabolic pathways affected by the compound.

G cluster_workflow Biological Evaluation Workflow start Compound Synthesis & Characterization invitro In Vitro Screening (e.g., Cytotoxicity - HEK293) start->invitro invivo In Vivo Efficacy (e.g., T. spiralis mouse model) invitro->invivo Promising Activity tox Acute Toxicity Study (Rat model, LD50) invivo->tox moa Mechanism of Action Studies invivo->moa conclusion Lead Candidate Profile tox->conclusion docking Molecular Docking moa->docking metabolomics Metabolomics (LC-MS/MS) moa->metabolomics docking->conclusion metabolomics->conclusion

References

Unveiling the Cytotoxic Profile of N-Methylbenzo[d]oxazol-2-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylbenzo[d]oxazol-2-amine, a benzoxazole (B165842) derivative, has emerged as a compound of interest, primarily investigated for its anthelmintic properties.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of its cytotoxicity, drawing from available preclinical data. The focus is to present quantitative data, detail relevant experimental methodologies, and visualize potential cellular mechanisms to aid researchers in drug development and toxicological assessment. While extensive cytotoxicity data on a wide range of cell lines is not yet available, this document synthesizes the existing knowledge to provide a foundational understanding.

Cytotoxicity Data

The cytotoxic effects of this compound have been primarily evaluated in the context of its development as an anthelmintic agent. The available data indicates a favorable safety profile, particularly when compared to the established anthelmintic drug, albendazole (B1665689).

Table 1: In Vitro Cytotoxicity of this compound

Cell LineDescriptionParameterResultComparative CompoundComparative IC50Reference
HEK293Human Embryonic KidneyRelative Cytotoxicity~10 times lower than AlbendazoleAlbendazoleNot explicitly stated[1][2][3]

Note: While a specific IC50 value for this compound on HEK293 cells is not provided in the literature, the reported lower cytotoxicity suggests a higher IC50 value compared to albendazole. For context, the EC50 for albendazole on the HepG2 human liver cancer cell line has been reported as 6.4 ±0.1 µg/mL.[4]

Table 2: In Vivo Acute Toxicity of this compound

SpeciesRoute of AdministrationParameterResultReference
RatOralLD50> 2000 mg/kg[5]

This result places this compound in the lowest toxicity category (Category 5) according to the Globally Harmonized System of Classification and Labelling of Chemicals, indicating a low acute toxicity hazard.[5]

Experimental Protocols

Detailed experimental protocols for the cytotoxicity assessment of this compound are not extensively published. However, based on standard practices for evaluating the cytotoxicity of chemical compounds, a representative protocol for an in vitro cytotoxicity assay is provided below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Representative Cytotoxicity Assay Protocol: MTT Assay

This protocol is a standard procedure and may require optimization for specific cell lines and compounds.

1. Cell Plating:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Prepare serial dilutions of the compound in a complete cell culture medium to achieve the desired final concentrations.
  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-treated (e.g., DMSO) and untreated control wells.
  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 2-4 hours at 37°C to allow the formazan (B1609692) crystals to form.

4. Formazan Solubilization:

  • Carefully remove the medium from each well.
  • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.
  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Potential Signaling Pathways and Experimental Workflows

While the specific signaling pathways for this compound-induced cytotoxicity in mammalian cells have not been elucidated, many benzoxazole derivatives exert their cytotoxic effects through the induction of apoptosis. The following diagrams illustrate a generalized workflow for cytotoxicity testing and a representative apoptosis signaling pathway.

G cluster_workflow Experimental Workflow for In Vitro Cytotoxicity Assay A Cell Culture (Seeding in 96-well plates) B Compound Treatment (Serial dilutions of this compound) A->B C Incubation (e.g., 24, 48, 72 hours) B->C D Cytotoxicity Assay (e.g., MTT, SRB, LDH) C->D E Data Acquisition (e.g., Absorbance Reading) D->E F Data Analysis (Calculation of % Viability and IC50) E->F G cluster_pathway Representative Apoptosis Signaling Pathway (Intrinsic) cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Events cluster_cytosol Cytosolic Events cluster_execution Execution Phase Stimulus This compound (Hypothetical Inducer) Bcl2 Bcl-2 Family Regulation (Bax/Bak activation) Stimulus->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Executioner Caspase Activation (Caspase-3, -6, -7) Casp9->Casp3 Apoptosis Apoptosis (Cell Death, DNA Fragmentation) Casp3->Apoptosis

References

N-Methylbenzo[d]oxazol-2-amine as a privileged scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The N-methylbenzo[d]oxazol-2-amine core is a significant pharmacophore in medicinal chemistry, recognized as a privileged scaffold due to its ability to interact with a diverse range of biological targets. This guide provides a comprehensive overview of its synthesis, biological activities, and therapeutic potential, with a primary focus on its well-established role as a potent anthelmintic agent.

Introduction to this compound as a Privileged Scaffold

This compound is a heterocyclic compound featuring a bicyclic structure composed of a benzene (B151609) ring fused to an oxazole (B20620) ring, with an N-methylamine substituent at the 2-position. This arrangement confers favorable physicochemical properties, including metabolic stability and the capacity for key binding interactions, making it an attractive starting point for the design of novel therapeutic agents. While its most prominent application to date is in the development of new anthelmintics, the broader benzoxazole (B165842) class of compounds has been investigated for a range of bioactivities, including antimicrobial and anticancer properties.

Anthelmintic Activity of this compound

Extensive research has identified this compound as a promising lead compound for the development of new treatments against parasitic nematodes. It has demonstrated potent activity against a variety of helminths, with a favorable safety profile compared to existing drugs.

Quantitative Anthelmintic and Cytotoxicity Data

The following table summarizes the key in vitro and in vivo efficacy and safety data for this compound and the standard-of-care anthelmintic, albendazole.

CompoundOrganism/Cell LineAssayResultUnitReference
This compound Caenorhabditis elegansEC505.77µM[1]
Trichinella spiralisEC503.8µM[1]
Trichinella spiralis (in vivo)Worm burden reduction49% at 250 mg/kg[2][3]
Rat (in vivo)LD50>2000mg/kg[2][3]
HEK293 (Human Kidney Cells)Cytotoxicity~10x lower than Albendazole-[4][5][6]
Albendazole Trichinella spiralis (in vivo)Worm burden reduction100% at 250 mg/kg[2]

Mechanism of Action

Metabolomic studies on Trichinella spiralis have revealed that this compound exerts its anthelmintic effect through a distinct mechanism of action compared to conventional benzimidazoles like albendazole, which target tubulin polymerization.[2][3] The compound has been shown to significantly disrupt key metabolic pathways in the parasite.

Specifically, treatment with this compound leads to:

  • Upregulation of purine (B94841) and pyrimidine (B1678525) metabolism: This suggests an interference with nucleotide synthesis and salvage pathways, which are critical for DNA replication and RNA synthesis.[3][7]

  • Downregulation of sphingolipid metabolism: Disruption of sphingolipid biosynthesis can compromise the integrity of cell membranes and affect various signaling processes within the parasite.[3][7]

This unique metabolic disruption presents a promising avenue for overcoming resistance to existing anthelmintic drugs.

cluster_metabolism Metabolic Disruption compound This compound parasite Trichinella spiralis compound->parasite Enters purine_pyrimidine Purine & Pyrimidine Metabolism parasite->purine_pyrimidine Upregulates sphingolipid Sphingolipid Metabolism parasite->sphingolipid Downregulates death Parasite Death purine_pyrimidine->death Leads to sphingolipid->death Leads to

Proposed mechanism of action of this compound.

Experimental Protocols

Synthesis of this compound

A scalable, metal-free synthesis protocol has been developed for this compound.[4][5] The following diagram and protocol outline the key steps.

start Benzoxazole-2-thiol intermediate Methyl Sulfide Intermediate start->intermediate Methylation product This compound intermediate->product Nucleophilic Addition-Elimination reagent1 Methylating Agent reagent1->intermediate reagent2 Gaseous Methylamine (in situ from N-methylformamide) reagent2->product

References

A Technical Guide to the Molecular Effects of N-Methylbenzo[d]oxazol-2-amine: A Systems Biology Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current understanding of the molecular effects of the anthelmintic compound N-Methylbenzo[d]oxazol-2-amine. While comprehensive proteomic analyses are not yet widely published, this document synthesizes available metabolomic data to infer cellular pathways affected by this compound. Furthermore, it outlines a proposed experimental workflow for a definitive proteomic investigation to elucidate its mechanism of action and identify direct protein targets.

Introduction to this compound

This compound is an emerging anthelmintic agent with demonstrated efficacy against parasitic nematodes such as Trichinella spiralis.[1][2][3][4] Its development is driven by the urgent need for novel anthelmintics due to the rise of drug-resistant nematode strains.[2][3][4] Understanding the molecular mechanisms underlying its efficacy is crucial for its development as a therapeutic agent. This guide explores the metabolic consequences of this compound treatment in T. spiralis and proposes a robust proteomic workflow to identify its direct protein targets and further unravel its mode of action.

Summary of Known Biological Effects and Efficacy

This compound has shown significant anthelmintic activity. In vivo studies using mice infected with Trichinella spiralis demonstrated that a 250 mg/kg dose of the compound reduced the abundance of adult worms in the digestive tract by 49%.[2][3][4] The compound exhibits relatively low acute toxicity, with an LD50 greater than 2000 mg/kg in rats.[2][3] Molecular docking analyses have suggested that the primary targets of this compound in T. spiralis are likely not the tubulin beta chain or glutamate-gated channels, which are common targets for other anthelmintics.[2][3][4]

Metabolomic Analysis of this compound Effects

Metabolomic studies on T. spiralis adult worms treated with this compound have revealed significant alterations in key metabolic pathways. These changes provide critical insights into the compound's mechanism of action. The primary effects observed are the up-regulation of purine (B94841) and pyrimidine (B1678525) metabolism and the down-regulation of sphingolipid metabolism.[1][2][3][4]

The following tables summarize the key metabolic pathways affected by this compound treatment in T. spiralis.

Up-Regulated Metabolic Pathways Description
Purine MetabolismThis pathway is essential for the synthesis of purine nucleotides, which are fundamental components of DNA, RNA, and energy-carrying molecules like ATP and GTP.
Pyrimidine MetabolismThis pathway is responsible for the synthesis of pyrimidine nucleotides, which are also crucial for DNA and RNA synthesis.
Down-Regulated Metabolic Pathways Description
Sphingolipid MetabolismSphingolipids are a class of lipids that are important structural components of cell membranes and are involved in signal transduction.

Implicated Cellular Pathways

The metabolomic data strongly suggest that this compound disrupts fundamental cellular processes in T. spiralis. The diagrams below illustrate the key affected pathways.

Metabolic_Effects_of_N_Methylbenzodoxazol_2_amine cluster_up Up-Regulated Pathways cluster_down Down-Regulated Pathway Purine Metabolism Purine Metabolism Pyrimidine Metabolism Pyrimidine Metabolism Sphingolipid Metabolism Sphingolipid Metabolism This compound This compound This compound->Purine Metabolism Up-regulates This compound->Pyrimidine Metabolism Up-regulates This compound->Sphingolipid Metabolism Down-regulates

Caption: Metabolic pathways affected by this compound.

Proposed Proteomic Investigation: A Detailed Experimental Protocol

To definitively identify the protein targets of this compound and gain a deeper understanding of its mechanism of action, a comprehensive proteomic analysis is necessary. The following protocol outlines a standard workflow for such an investigation.

Proteomic_Workflow Sample_Preparation 1. Sample Preparation (T. spiralis culture and treatment) Protein_Extraction 2. Protein Extraction (Lysis and homogenization) Sample_Preparation->Protein_Extraction Protein_Quantification 3. Protein Quantification (BCA or Bradford assay) Protein_Extraction->Protein_Quantification Protein_Digestion 4. Protein Digestion (Trypsin digestion) Protein_Quantification->Protein_Digestion LC_MS_MS 5. LC-MS/MS Analysis (Peptide separation and mass spectrometry) Protein_Digestion->LC_MS_MS Data_Analysis 6. Data Analysis (Database searching and quantification) LC_MS_MS->Data_Analysis Bioinformatics 7. Bioinformatic Analysis (Pathway and network analysis) Data_Analysis->Bioinformatics

References

N-Methylbenzo[d]oxazol-2-amine: A Technical Guide for Anthelmintic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Methylbenzo[d]oxazol-2-amine, a promising lead compound in the field of anthelmintic research. This document synthesizes the current scientific knowledge on its biological activity, mechanism of action, and relevant experimental protocols to facilitate further investigation and development.

Executive Summary

This compound has emerged as a significant candidate for the development of new anthelmintic therapies.[1][2][3] Studies have demonstrated its potent activity against a range of parasitic nematodes, including Trichinella spiralis, Gnathostoma spinigerum, and the model organism Caenorhabditis elegans.[1][2][3] Notably, this compound exhibits comparable potency to the commercially available drug albendazole (B1665689) while demonstrating significantly lower cytotoxicity in human cell lines.[1][2][3] Its proposed mechanism of action involves the disruption of key metabolic pathways in parasites, specifically up-regulating purine (B94841) and pyrimidine (B1678525) metabolism while down-regulating sphingolipid metabolism.[4][5][6][7] This unique mode of action suggests a potential for overcoming existing drug resistance in nematodes.

Quantitative Biological Activity

The anthelmintic efficacy of this compound has been quantified through both in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound

OrganismMetricConcentration (µM)Reference
Caenorhabditis elegansEC505.77[8]
Trichinella spiralisEC503.8[8]

Table 2: In Vivo Efficacy of this compound against Trichinella spiralis in Mice

CompoundDosage (mg/kg)Reduction in Worm AbundanceReference
This compound25049%[3][5][6][7]
Albendazole (Control)250Not specified[3][5][6][7]

Table 3: Cytotoxicity and Acute Toxicity

Cell Line/OrganismMetricValueReference
Human (HEK293)Cytotoxicity vs. Albendazole~10 times lower[1][2][3]
RatsAcute Toxicity (LD50)> 2000 mg/kg (Category 5)[5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols employed in the study of this compound.

Synthesis of this compound

A scalable, metal-free synthesis protocol has been developed for this compound and its derivatives.[1][2][3]

  • Starting Material: Benzoxazole-2-thiol.

  • Step 1: Methylation: The thiol functional group of the starting material is methylated to form a methyl sulfide (B99878) intermediate.

  • Step 2: Nucleophilic Addition-Elimination: The intermediate undergoes a smooth nucleophilic addition-elimination reaction with gaseous methylamine (B109427). The gaseous methylamine is generated in situ from N-methylformamide.

G cluster_synthesis Synthesis Workflow Benzoxazole-2-thiol Benzoxazole-2-thiol Methylation Methylation Benzoxazole-2-thiol->Methylation Methyl_Sulfide_Intermediate Methyl_Sulfide_Intermediate Methylation->Methyl_Sulfide_Intermediate Nucleophilic_Addition_Elimination Nucleophilic_Addition_Elimination Methyl_Sulfide_Intermediate->Nucleophilic_Addition_Elimination N-methylformamide N-methylformamide In_situ_generation In_situ_generation N-methylformamide->In_situ_generation Gaseous_methylamine Gaseous_methylamine In_situ_generation->Gaseous_methylamine Gaseous_methylamine->Nucleophilic_Addition_Elimination This compound This compound Nucleophilic_Addition_Elimination->this compound

Synthesis of this compound.
In Vivo Anthelmintic Efficacy Study

The in vivo efficacy was evaluated using a Trichinella spiralis-infected mouse model.[6][7]

  • Animal Model: Mice infected with Trichinella spiralis.

  • Treatment Groups:

    • Vehicle control.

    • This compound (250, 500, or 1000 mg/kg) administered as a single oral dose.[8]

    • Positive control: Albendazole (250 mg/kg) administered as a single oral dose.[8]

  • Endpoint: Reduction in the abundance of T. spiralis in the digestive tract.

G cluster_invivo In Vivo Experimental Workflow Infection Infection Treatment Treatment Infection->Treatment T. spiralis infection of mice Endpoint_Analysis Endpoint_Analysis Treatment->Endpoint_Analysis Single oral dose administration Data_Interpretation Data_Interpretation Endpoint_Analysis->Data_Interpretation Quantify worm abundance

In vivo anthelmintic efficacy workflow.
Metabolomic Analysis

To elucidate the mechanism of action, a metabolomic analysis was performed on T. spiralis adult worms exposed to this compound.[5][6][7]

  • Sample Preparation: T. spiralis adult worms were treated with this compound.

  • Metabolite Extraction: Metabolites were extracted from the treated worms.

  • LC-MS/MS Analysis: The extracted metabolites were analyzed using liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Statistical analysis was performed to identify significantly altered metabolic pathways.

Mechanism of Action

Molecular docking studies suggest that this compound does not primarily target the tubulin beta chain or glutamate-gated channels, which are the targets of some existing anthelmintics.[5][6][7] Instead, metabolomic analysis indicates that the compound significantly disrupts the parasite's metabolism.[5][6][7]

The key metabolic alterations observed in T. spiralis upon treatment with this compound are:

  • Upregulation: Purine and pyrimidine metabolism.[4][5][6][7]

  • Downregulation: Sphingolipid metabolism.[4][5][6][7]

G cluster_moa Proposed Mechanism of Action This compound This compound Metabolic_Disruption Metabolic_Disruption This compound->Metabolic_Disruption Upregulation Upregulation Metabolic_Disruption->Upregulation Purine & Pyrimidine Metabolism Downregulation Downregulation Metabolic_Disruption->Downregulation Sphingolipid Metabolism Parasite_Death Parasite_Death Upregulation->Parasite_Death Downregulation->Parasite_Death

References

N-Methylbenzo[d]oxazol-2-amine in Anticancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the anticancer properties of N-Methylbenzo[d]oxazol-2-amine is currently limited in publicly available scientific literature. The primary focus of existing research has been on its anthelmintic activities. However, the benzoxazole (B165842) scaffold is a well-established pharmacophore in anticancer drug discovery. This guide provides a comprehensive overview of the anticancer potential of closely related benzoxazole derivatives to inform future research and development of this compound and its analogs as potential therapeutic agents.

Introduction to Benzoxazoles in Oncology

Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3][4][5] The benzoxazole nucleus, a fusion of a benzene (B151609) ring and an oxazole (B20620) ring, serves as a versatile scaffold for the development of novel therapeutic agents.[4] In the field of oncology, numerous synthetic and naturally occurring molecules containing the benzoxazole backbone have demonstrated potent anti-cancer effects.[2] These compounds exert their activity through various mechanisms, including the inhibition of critical enzymes involved in cancer progression, induction of apoptosis, and cell cycle arrest.[6][7]

N-Methyl-1,3-benzoxazol-2-amine, while primarily investigated for other therapeutic applications, holds promise as a potential anticancer agent due to its structural similarity to other biologically active benzoxazoles.[7] Research on its derivatives has shown the ability to induce apoptosis in various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).[7] Furthermore, the broader class of benzoxazole analogs has been shown to inhibit specific cancer-related enzymes, such as Aurora B kinase.[7]

This technical guide will delve into the synthesis, proposed mechanisms of action, and anticancer activities of N-substituted benzoxazole derivatives, providing a foundational understanding for the future exploration of this compound in cancer therapy.

Synthesis of N-Substituted Benzoxazole Derivatives

The synthesis of N-substituted benzoxazole derivatives can be achieved through various chemical strategies. A common and effective method involves the reaction of o-aminophenols with cyanogen (B1215507) bromide to form the core benzoxazol-2-amine structure. This intermediate can then be further modified to introduce various substituents.[8]

Another established synthetic route is the reaction between o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide, which serves as a non-hazardous electrophilic cyanating agent in the presence of a Lewis acid.[9] Additionally, the Smiles rearrangement offers a metal-free approach for the amination of benzoxazole-2-thiol with various amines, mediated by chloroacetyl chloride.[10]

General Synthetic Protocol

A generalized synthetic scheme for producing N-substituted benzoxazole derivatives is outlined below. This process typically begins with the formation of the benzoxazole ring, followed by functionalization at the 2-amino position.

Synthetic_Workflow A o-Aminophenol C Benzoxazol-2-amine Intermediate A->C Cyclization B Cyanogen Bromide or other cyanating agent B->C E N-Substituted Benzoxazol-2-amine Derivative C->E N-Substitution D Alkyl/Aryl Halide D->E

A generalized workflow for the synthesis of N-substituted benzoxazole-2-amine derivatives.

Anticancer Activity and Quantitative Data

Numerous studies have demonstrated the potent in vitro anticancer activity of N-substituted benzoxazole derivatives against a panel of human cancer cell lines. The data presented below is a summary of findings from various research articles, highlighting the IC50 values of representative compounds.

In Vitro Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various benzoxazole derivatives against different cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Piperidinyl-based benzoxazolesMCF-7 (Breast)4.30[6]
A549 (Lung)6.68[6]
PC-3 (Prostate)7.06[6]
Hydrazinecarboxamide derivativesHeLa (Cervical)13.71 - 44.61[8]
IMR-32 (Neuroblastoma)13.71 - 44.61[8]
MCF-7 (Breast)13.71 - 44.61[8]
Phenyl-substituted benzoxazolesHepG2 (Liver)10.50[11]
MCF-7 (Breast)15.21[11]
Coumarin-benzoxazole hybridsA549 (Lung)Low micromolar range[12]
HBL-100 (Breast)Low micromolar range[12]
HeLa (Cervical)Low micromolar range[12]
SW1573 (Lung)Low micromolar range[12]
T-47D (Breast)Low micromolar range[12]
WiDr (Colon)Low micromolar range[12]
Thio-benzoxazole derivativesHCT116 (Colon)Low micromolar range[13]
HepG2 (Liver)Low micromolar range[13]

Mechanisms of Anticancer Action

The anticancer effects of benzoxazole derivatives are attributed to their ability to modulate multiple cellular pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of Receptor Tyrosine Kinases

A key mechanism of action for several benzoxazole derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as VEGFR-2 and c-Met, which are crucial for tumor angiogenesis and growth.[6] By simultaneously targeting these kinases, these compounds can effectively disrupt the signaling cascades that promote cancer progression.[6]

VEGFR2_cMet_Inhibition cluster_membrane Cell Membrane cluster_cell Cancer Cell VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis cMet c-Met Proliferation Proliferation cMet->Proliferation Metastasis Metastasis cMet->Metastasis Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits Benzoxazole->cMet Inhibits

Inhibition of VEGFR-2 and c-Met signaling by benzoxazole derivatives.
Induction of Apoptosis

N-Methyl-1,3-benzoxazol-2-amine and its derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[7] This is a critical mechanism for many effective anticancer drugs. Mechanistically, these compounds can upregulate pro-apoptotic proteins like p53 and BAX, while downregulating the anti-apoptotic protein Bcl-2.[6] This shift in the balance of apoptotic regulators leads to the activation of caspases, such as caspase-9, which execute the apoptotic process.[6]

Apoptosis_Pathway Benzoxazole Benzoxazole Derivative p53 p53 Benzoxazole->p53 Upregulates BAX BAX Benzoxazole->BAX Upregulates Bcl2 Bcl-2 Benzoxazole->Bcl2 Downregulates p53->BAX Activates Caspase9 Caspase-9 BAX->Caspase9 Activates Bcl2->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis

Apoptosis induction pathway modulated by benzoxazole derivatives.
Cell Cycle Arrest

Certain benzoxazole derivatives have been observed to cause cell cycle arrest, particularly at the G2/M phase.[6] This prevents cancer cells from dividing and proliferating, thereby inhibiting tumor growth. Cell cycle analysis is a crucial experimental technique to elucidate this mechanism of action.[6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anticancer potential of benzoxazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzoxazole derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).

Protocol:

  • Cell Treatment: Cancer cells are treated with the benzoxazole derivative at its IC50 concentration for a defined period.

  • Cell Harvesting and Fixation: The cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase A and stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified to determine if the compound induces cell cycle arrest at a specific phase.

Apoptosis Assay (Annexin V/PI Staining)

Annexin V/PI staining followed by flow cytometry is a common method to detect and quantify apoptosis.

Protocol:

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Staining: The treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Conclusion and Future Directions

The evidence presented in this guide strongly suggests that the benzoxazole scaffold is a promising starting point for the development of novel anticancer agents. While direct research on this compound for cancer is still in its nascent stages, the potent anticancer activities of its derivatives against a wide range of cancer cell lines provide a solid rationale for its further investigation.

Future research should focus on:

  • Synthesis and Screening: A systematic synthesis and screening of a library of this compound analogs to identify lead compounds with high potency and selectivity.

  • Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy: Evaluation of the most promising compounds in preclinical animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the relationship between the chemical structure of the benzoxazole derivatives and their anticancer activity to guide the rational design of more potent and selective inhibitors.

By leveraging the existing knowledge on benzoxazole derivatives and undertaking a focused research and development program, this compound and its analogs could emerge as a new class of effective anticancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies using N-Methylbenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylbenzo[d]oxazol-2-amine is an emerging anthelmintic agent with demonstrated efficacy against a range of parasitic nematodes, including Trichinella spiralis, Gnathostoma spinigerum, and Caenorhabditis elegans.[1] Preclinical studies have highlighted its potency, which is comparable to the established drug albendazole (B1665689), but with a significantly improved safety profile. Notably, it exhibits approximately 10 times lower cytotoxicity towards a normal human cell line (HEK293) than albendazole.[1] This document provides a comprehensive overview of the available data and detailed protocols for the in vivo application of this compound, intended to guide researchers in the fields of parasitology, veterinary medicine, and drug development.

Chemical Properties

  • IUPAC Name: N-Methyl-1,3-benzoxazol-2-amine

  • Molecular Formula: C₈H₈N₂O

  • Molecular Weight: 148.16 g/mol

  • Structure:

    alt text

Biological Activity and Mechanism of Action

This compound has demonstrated significant anthelmintic properties in both in vitro and in vivo models. An in vivo study in mice infected with Trichinella spiralis showed a 49% reduction in the abundance of adult worms in the digestive tract at a dose of 250 mg/kg.[2] The compound exhibits relatively low acute toxicity, with an LD50 greater than 2000 mg/kg in rats.[3]

Metabolomic studies on T. spiralis adult worms have elucidated a potential mechanism of action. The compound was found to significantly up-regulate purine (B94841) and pyrimidine (B1678525) metabolism while down-regulating sphingolipid metabolism.[2] This disruption of essential metabolic pathways in the parasite is the likely cause of its anthelmintic effects. Molecular docking studies suggest that, unlike benzimidazoles such as albendazole, the primary targets are not the tubulin beta chain or glutamate-gated channels.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, with albendazole included for comparison where available.

ParameterTest SystemThis compoundAlbendazole
In Vivo Efficacy T. spiralis infected mice49% worm reduction at 250 mg/kg[2]-
Acute Toxicity (LD50) Wistar Rats (oral)> 2000 mg/kg[3]~2400 mg/kg
Cytotoxicity (IC50) HEK293 cells (human)> 100 µM11.4 µM
In Vitro Activity (EC50) T. spiralis muscle larvae3.8 µM[1]-
In Vitro Activity (EC50) C. elegans5.77 µM[1]-

Experimental Protocols

Protocol 1: In Vivo Anthelmintic Efficacy in a Trichinella spiralis Mouse Model

This protocol is adapted from the methodology described in Prangthip et al., Scientific Reports, 2023.[2]

1. Materials and Reagents:

  • This compound

  • Vehicle solution: 3% (v/v) Tween 80 and 0.5% (w/v) carboxymethyl cellulose (B213188) (CMC) in sterile water

  • Trichinella spiralis muscle larvae

  • 6-week-old male ICR mice

  • Oral gavage needles

  • Standard laboratory animal housing and consumables

2. Animal Model and Infection:

  • House animals in accordance with institutional guidelines and allow for a 7-day acclimatization period.

  • Infect mice by oral gavage with approximately 400 T. spiralis muscle larvae suspended in sterile 0.9% saline.

  • House the infected mice under standard conditions with ad libitum access to food and water.

3. Compound Administration:

  • Prepare a suspension of this compound at the desired concentration (e.g., 25 mg/mL for a 250 mg/kg dose in a 20g mouse with a 200 µL administration volume) in the vehicle solution. Ensure the suspension is homogenous by vortexing before each administration.

  • Beginning on day 5 post-infection, administer the compound suspension or vehicle control to the respective groups of mice via oral gavage.

  • Continue daily administration for 5 consecutive days.

4. Assessment of Worm Burden:

  • On day 10 post-infection, euthanize the mice using an approved method.

  • Excise the small intestine from each mouse.

  • Open the intestines longitudinally and wash the contents into a beaker with 0.9% saline.

  • Allow the contents to settle, then carefully decant the supernatant.

  • Count the number of adult T. spiralis worms from the sediment under a dissecting microscope.

  • Calculate the mean worm burden for each group and determine the percentage reduction in the treatment group compared to the vehicle control group.

Protocol 2: Preparation of this compound for Oral Administration

1. Materials:

  • This compound powder

  • Tween 80

  • Carboxymethyl cellulose (CMC)

  • Sterile distilled water

  • Magnetic stirrer and stir bar

  • Weighing scale and appropriate glassware

2. Preparation of Vehicle:

  • To prepare a 0.5% (w/v) CMC solution, slowly add 0.5 g of CMC to 100 mL of sterile distilled water while stirring continuously with a magnetic stirrer until fully dissolved. This may take some time.

  • Add 3 mL of Tween 80 to the CMC solution to achieve a final concentration of 3% (v/v).

  • Continue stirring until the solution is clear and homogenous.

3. Preparation of Dosing Suspension:

  • Weigh the required amount of this compound powder.

  • Gradually add the powder to the prepared vehicle while vortexing or stirring to ensure a uniform suspension.

  • Store the suspension at 4°C, protected from light.

  • Before each use, ensure the suspension is brought to room temperature and thoroughly vortexed to ensure homogeneity.

Visualizations

G cluster_prep Phase 1: Preparation & Infection cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis acclimatize Acclimatize ICR Mice (7 days) infect Infect Mice with T. spiralis Larvae (400 L1/mouse, oral) acclimatize->infect grouping Randomly Assign to Groups (Vehicle vs. Treatment) treatment Daily Oral Gavage (250 mg/kg Compound or Vehicle) (Days 5-9 post-infection) grouping->treatment euthanize Euthanize Mice (Day 10 post-infection) collect Isolate Small Intestine & Collect Adult Worms euthanize->collect count Count Worm Burden collect->count analyze Calculate % Reduction & Statistical Analysis count->analyze

Caption: Experimental workflow for in vivo anthelmintic efficacy testing.

G cluster_purine Purine Metabolism cluster_pyrimidine Pyrimidine Metabolism cluster_sphingolipid Sphingolipid Metabolism compound This compound purine_result Increased Levels compound->purine_result pyrimidine_result Increased Levels compound->pyrimidine_result sphingolipid_result Decreased Levels compound->sphingolipid_result purine_synthesis Guanosine Inosine Adenine purine_synthesis->purine_result Up-regulation parasite_death Parasite Disruption & Death purine_result->parasite_death pyrimidine_synthesis Uridine Thymine Cytidine pyrimidine_synthesis->pyrimidine_result Up-regulation pyrimidine_result->parasite_death sphingolipid_synthesis Ceramide Sphingomyelin Glucosylceramide sphingolipid_synthesis->sphingolipid_result Down-regulation sphingolipid_result->parasite_death

Caption: Proposed mechanism of action in T. spiralis.

References

Application Notes and Protocols for Anthelmintic Screening of N-Methylbenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Methylbenzo[d]oxazol-2-amine has been identified as a promising lead compound with significant anthelmintic activity against a range of helminths, including Gnathostoma spinigerum, Caenorhabditis elegans, and Trichinella spiralis.[1][2] Its potency is comparable to the commercially available drug albendazole (B1665689), but it exhibits lower cytotoxicity, making it a compelling candidate for further development.[1][2] This document provides a detailed experimental design for the comprehensive anthelmintic screening of this compound, encompassing both in vitro and in vivo methodologies. The protocols are designed to assess the compound's efficacy, and potential mechanism of action, and to provide a framework for its preclinical evaluation.

Metabolomic studies on T. spiralis have shown that this compound up-regulates purine (B94841) and pyrimidine (B1678525) metabolism while down-regulating sphingolipid metabolism.[3][4][5] Molecular docking analyses suggest that its primary targets may not be the tubulin beta chain or glutamate-gated channels, indicating a potentially novel mechanism of action.[4][5]

Experimental Workflow

The experimental design follows a logical progression from high-throughput in vitro screening to more complex in vivo efficacy studies. This tiered approach allows for early identification of activity and selectivity before committing to resource-intensive animal models.

experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Mechanism of Action Studies in_vitro_screening In Vitro Anthelmintic Assays celegans_assay C. elegans Motility Assay in_vitro_screening->celegans_assay Primary Screen hcontortus_assay H. contortus Larval Development Assay in_vitro_screening->hcontortus_assay Secondary Screen in_vivo_testing In Vivo Murine Model in_vitro_screening->in_vivo_testing Lead Progression infection_model T. spiralis Infected Mouse Model in_vivo_testing->infection_model moa_studies Mechanism of Action in_vivo_testing->moa_studies Further Investigation treatment Compound Administration infection_model->treatment evaluation Worm Burden Reduction Assessment treatment->evaluation metabolomics Metabolomic Analysis moa_studies->metabolomics target_id Target Identification Assays moa_studies->target_id

Caption: A stepwise experimental workflow for anthelmintic drug screening.

Data Presentation

Quantitative data from the screening assays should be summarized in the following tables for clear comparison and analysis.

Table 1: In Vitro Motility Assay on C. elegans

CompoundConcentration (µM)Mean Time to Paralysis (minutes) ± SD% Motility Inhibition at 24h ± SD
This compound1
10
50
100
Albendazole (Positive Control)10
DMSO (Vehicle Control)0.1%

Table 2: In Vitro Larval Development Assay on H. contortus

CompoundConcentration (µM)% Larval Development Inhibition ± SDIC50 (µM)
This compound1
10
50
100
Levamisole (B84282) (Positive Control)10
DMSO (Vehicle Control)0.1%

Table 3: In Vivo Efficacy in T. spiralis Infected Mice

Treatment GroupDose (mg/kg)Mean Adult Worm Burden ± SD% Worm Burden Reduction
This compound50
100
250
Albendazole (Positive Control)250
Vehicle Control-0%

Experimental Protocols

In Vitro Screening Protocols

1.1. Caenorhabditis elegans Motility Assay

This assay serves as a primary screen to rapidly assess the neuro-muscular effects of the test compound.

  • Materials:

    • This compound stock solution (in DMSO)

    • C. elegans wild-type (N2) strain, synchronized L4 stage larvae

    • Nematode Growth Medium (NGM) agar (B569324) plates seeded with E. coli OP50[6]

    • M9 buffer

    • 96-well microtiter plates

    • Albendazole (positive control)

    • DMSO (vehicle control)

  • Protocol:

    • Prepare serial dilutions of this compound and albendazole in M9 buffer. The final DMSO concentration should not exceed 0.1%.

    • Add 100 µL of each compound dilution to the wells of a 96-well plate. Include wells with M9 buffer and 0.1% DMSO as negative and vehicle controls, respectively.

    • Transfer 10-15 synchronized L4 C. elegans into each well.

    • Incubate the plates at 20°C.

    • Observe the worms under a dissecting microscope at regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours).

    • Record the number of motile and paralyzed worms at each time point. Paralysis is defined as the absence of movement, even when prodded with a platinum wire pick.

    • Calculate the percentage of motility inhibition for each concentration at each time point. A "time-off-pick" assay can also be employed for a more quantitative measure of motility impairment.[7][8]

1.2. Haemonchus contortus Larval Development Assay

This assay evaluates the compound's ability to inhibit the development of a parasitic nematode of veterinary importance.

  • Materials:

    • This compound stock solution (in DMSO)

    • H. contortus eggs, freshly recovered from sheep feces[9]

    • 24-well culture plates

    • Culture medium (e.g., Luria-Bertani broth supplemented with yeast extract)

    • Levamisole (positive control)

    • DMSO (vehicle control)

  • Protocol:

    • Prepare serial dilutions of this compound and levamisole in the culture medium.

    • Add approximately 100 H. contortus eggs to each well of a 24-well plate containing the test compounds at various concentrations.

    • Include positive and vehicle controls.

    • Incubate the plates at 27°C in a humidified incubator for 7 days to allow for the development of L1 to L3 larvae.[9]

    • After the incubation period, add a drop of Lugol's iodine to each well to stop larval movement.

    • Count the number of L1, L2, and L3 larvae in each well under an inverted microscope.

    • Calculate the percentage of larval development inhibition by comparing the number of L3 larvae in the treated wells to the control wells.

In Vivo Efficacy Protocol

2.1. Trichinella spiralis Infected Mouse Model

This protocol assesses the in vivo efficacy of this compound in a well-established rodent model of helminth infection.[10]

  • Materials:

    • This compound suspension (e.g., in 0.5% carboxymethylcellulose)

    • 6-8 week old male BALB/c mice

    • T. spiralis infective larvae

    • Albendazole (positive control)

    • Oral gavage needles

  • Protocol:

    • Infect mice orally with approximately 300 T. spiralis larvae.

    • Seven days post-infection, randomly assign mice to treatment groups (e.g., this compound at different doses, albendazole, and vehicle control).

    • Administer the compounds orally once daily for five consecutive days.

    • On day 14 post-infection, euthanize the mice and collect the small intestines.

    • The intestines are opened longitudinally, and the adult worms are recovered by incubation in physiological saline.

    • Count the number of adult worms for each mouse.

    • Calculate the mean worm burden for each group and determine the percentage of worm burden reduction compared to the vehicle control group. A dose of 250 mg/kg of this compound has been shown to reduce the abundance of T. spiralis in the digestive tract by 49%.[4][5]

Proposed Signaling Pathway and Mechanism of Action

Given that metabolomics studies indicate an upregulation of purine and pyrimidine metabolism and downregulation of sphingolipid metabolism, a hypothetical mechanism of action involves the disruption of key metabolic pathways essential for parasite survival.[4][5] This could lead to a cascade of events culminating in paralysis and death. The neuromuscular systems of nematodes are common targets for anthelmintics, often involving interference with neurotransmitter signaling.[11][12]

signaling_pathway cluster_0 Metabolic Disruption cluster_1 Neuromuscular Impairment compound This compound purine_pyrimidine Upregulation of Purine/Pyrimidine Metabolism compound->purine_pyrimidine sphingolipid Downregulation of Sphingolipid Metabolism compound->sphingolipid metabolic_imbalance Metabolic Imbalance purine_pyrimidine->metabolic_imbalance sphingolipid->metabolic_imbalance neurotransmission Altered Neurotransmission metabolic_imbalance->neurotransmission Hypothesized Link muscle_function Impaired Muscle Function neurotransmission->muscle_function paralysis Paralysis & Death muscle_function->paralysis

Caption: Proposed mechanism of action for this compound.

Disclaimer: These protocols are intended for research purposes only by qualified professionals. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals. Appropriate safety precautions should be taken when handling chemical compounds and infectious agents.

References

Scalable Synthesis of N-Methylbenzo[d]oxazol-2-amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable synthesis of N-Methylbenzo[d]oxazol-2-amine and its derivatives. These compounds are versatile scaffolds in medicinal chemistry, exhibiting a range of biological activities, including anthelmintic, anticancer, and antimicrobial properties.[1][2][3] The following sections present key synthetic methodologies, quantitative data, detailed experimental protocols, and visualizations of the synthetic workflows.

Synthetic Methodologies Overview

Several synthetic strategies have been developed for the preparation of this compound derivatives. The choice of method often depends on the desired scale, available starting materials, and substitution patterns. Key approaches include:

  • From Benzoxazole-2-thiol (Scalable, Metal-Free): A robust and scalable method involves the methylation of the thiol group of benzoxazole-2-thiol to form a methyl sulfide (B99878) intermediate. This is followed by a nucleophilic addition-elimination reaction with methylamine (B109427), which can be generated in situ.[2][4][5] This metal-free approach is particularly suitable for large-scale synthesis.[2][4][5]

  • From 2-Aminophenol (B121084) and Methyl Isocyanate: A direct method involves the reaction of a 2-aminophenol with methyl isocyanate.[1] This reaction is typically performed under basic conditions in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate intramolecular cyclization.[1]

  • Iodine-Mediated Oxidative Cyclodesulfurization: This method involves the reaction of an aminophenol with a corresponding isothiocyanate to form a thiourea (B124793) intermediate. Subsequent treatment with iodine mediates an oxidative cyclodesulfurization to yield the N-substituted 2-aminobenzoxazole (B146116) derivative.[6]

  • From 2-Aminophenols and Cyanating Agents: The cyclization of 2-aminophenols using a cyanating agent is a common protocol.[7][8] However, traditional methods often use highly toxic reagents like cyanogen (B1215507) bromide (BrCN).[7][8] More recent developments have focused on less hazardous cyanating agents.[7][8]

  • Smiles Rearrangement: An intramolecular SNAr reaction, known as the Smiles rearrangement, can be utilized for the synthesis of N-substituted aminobenzoxazoles. This approach involves the activation of benzoxazole-2-thiol with an appropriate reagent, followed by rearrangement.[7][8]

Quantitative Data Summary

The following table summarizes quantitative data for the synthesis of various this compound derivatives from the literature.

Compound NameStarting MaterialsMethodSolventYield (%)Reference
5-Methylbenzo[d]oxazol-2-amine2-amino-4-methylphenol, N-cyano-N-phenyl-p-toluenesulfonamideCyclization with Lewis Acid1,4-dioxane53[7][8]
6-Methylbenzo[d]oxazol-2-amine2-amino-5-methylphenol, N-cyano-N-phenyl-p-toluenesulfonamideCyclization with Lewis Acid1,4-dioxane54[7]
This compoundBenzoxazole-2-thiol, N-methylformamideMethylation and Nucleophilic Substitution-Not specified[2][4][5]
N-phenyl-1,3-benzoxazol-2-amine derivativesAminophenol, IsothiocyanateI2-mediated oxidative cyclodesulfurizationTHFNot specified[6]

Experimental Protocols

Protocol 1: Scalable, Metal-Free Synthesis from Benzoxazole-2-thiol

This protocol is adapted from a reported scalable method for the synthesis of N-alkylbenzo[d]oxazol-2-amine derivatives.[2][4][5]

Step 1: Methylation of Benzoxazole-2-thiol

  • To a solution of benzoxazole-2-thiol in a suitable solvent (e.g., methanol), add a methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide).

  • The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) to facilitate the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction mixture is worked up by removing the solvent, followed by extraction and purification to isolate the 2-(methylthio)benzo[d]oxazole (B78973) intermediate.

Step 2: Amination with in situ generated Methylamine

  • The 2-(methylthio)benzo[d]oxazole intermediate is reacted with gaseous methylamine.

  • Gaseous methylamine can be generated in situ from N-methylformamide.[2][4][5]

  • This nucleophilic addition-elimination reaction results in the formation of this compound.

  • The product is then purified using standard techniques such as recrystallization or column chromatography.

Protocol 2: Synthesis from 2-Aminophenol and Methyl Isocyanate

This protocol describes a direct approach to this compound.[1]

  • Dissolve 2-aminophenol in a high-boiling polar aprotic solvent such as dimethylformamide (DMF).

  • Add a base (e.g., triethylamine (B128534) or potassium carbonate) to the solution.

  • Slowly add methyl isocyanate to the reaction mixture at room temperature.

  • After the addition, heat the reaction mixture to facilitate the intramolecular cyclization. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, cool the mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization.

Protocol 3: Iodine-Mediated Oxidative Cyclodesulfurization

This protocol is a general procedure for the synthesis of N-phenyl-1,3-benzoxazol-2-amine derivatives.[6]

  • To a stirred solution of the appropriate aminophenol (1 mmol) in tetrahydrofuran (B95107) (THF, 5 mL), slowly add the corresponding isothiocyanate (1.1 mmol) at room temperature.

  • Stir the mixture until the formation of the thiourea intermediate is complete (monitored by TLC).

  • Add molecular iodine (I2) to the reaction mixture to mediate the oxidative cyclodesulfurization.

  • Continue stirring at room temperature until the reaction is complete.

  • Work up the reaction by adding an aqueous solution of sodium thiosulfate (B1220275) to quench the excess iodine.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Scalable_Synthesis_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Amination start Benzoxazole-2-thiol intermediate 2-(Methylthio)benzo[d]oxazole start->intermediate Methylating Agent, Base product This compound intermediate->product Nucleophilic Addition-Elimination methylamine Methylamine (in situ) methylamine->product Anthelmintic_Mechanism_Hypothesis drug This compound target Parasite-Specific Biological Target(s) drug->target Binding/Inhibition pathway1 Purine Metabolism target->pathway1 Upregulation pathway2 Pyrimidine Metabolism target->pathway2 Upregulation pathway3 Sphingolipid Metabolism target->pathway3 Downregulation effect Anthelmintic Effect (Worm Paralysis/Death) pathway1->effect pathway2->effect pathway3->effect

References

Application Notes and Protocols: N-Methylbenzo[d]oxazol-2-amine as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylbenzo[d]oxazol-2-amine is a valuable heterocyclic building block employed in the synthesis of a diverse range of biologically active compounds. Its rigid benzoxazole (B165842) core, substituted with a reactive methylamino group, serves as a key pharmacophore and a versatile handle for further chemical modifications. This document provides detailed application notes on the utility of this compound as a synthetic intermediate, with a focus on its application in the development of novel anthelmintic and anticancer agents. Furthermore, comprehensive, step-by-step experimental protocols for its synthesis and its use in subsequent biological assays are presented.

Introduction

The benzoxazole scaffold is a prominent feature in numerous medicinally important molecules, exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] this compound, a key derivative, has recently emerged as a significant starting material in drug discovery programs. Notably, it has been identified as a lead compound with potent anthelmintic activity, comparable to the commercially available drug albendazole, but with significantly lower cytotoxicity.[2][3] Its utility extends to the synthesis of kinase inhibitors, highlighting its potential in the development of targeted cancer therapies.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₈H₈N₂O[1]
Molecular Weight148.16 g/mol [1]
CAS Number19776-98-8[1]
AppearanceSolid-
Melting Point75-77 °C-

Biological Activity

This compound has demonstrated significant potential as an anthelmintic agent. In vitro and in vivo studies have highlighted its efficacy against various nematode species.

Anthelmintic Activity
OrganismAssayMetricValueReference
Caenorhabditis elegansIn vitroEC₅₀5.77 µM[4]
Trichinella spiralis (muscle stage)In vitroEC₅₀3.8 µM[4]
Trichinella spiralisIn vivo (mouse model)% Reduction in worm abundance49% at 250 mg/kg[1]
Cytotoxicity and Safety Profile

A key advantage of this compound is its favorable safety profile compared to existing anthelmintics.

Cell Line/OrganismAssayMetricValueReference
HEK293 (Human embryonic kidney cells)Cytotoxicity Assay-~10 times lower cytotoxicity than albendazole[2][3]
RatsAcute Oral ToxicityLD₅₀>2000 mg/kg[1]

Mechanism of Action

Anthelmintic

Metabolomic studies on Trichinella spiralis have revealed that this compound exerts its anthelmintic effect by disrupting key metabolic pathways. The compound significantly up-regulates purine (B94841) and pyrimidine (B1678525) metabolism while down-regulating sphingolipid metabolism in the parasite.[1][5] Molecular docking studies suggest that its mode of action is distinct from that of albendazole, as it does not appear to primarily target the T. spiralis tubulin beta chain or glutamate-gated channels.[1]

Anticancer (as a scaffold)

Derivatives of the benzoxazole scaffold, for which this compound is a key intermediate, have been developed as potent inhibitors of receptor tyrosine kinases (RTKs) involved in cancer progression. Specifically, these derivatives have been shown to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the hepatocyte growth factor receptor (c-Met), both of which are crucial for tumor angiogenesis, growth, and metastasis.

Signaling Pathways

The following diagram illustrates the signaling pathway of VEGFR-2 and c-Met, which can be targeted by derivatives synthesized from this compound.

VEGFR2_cMet_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K cMet c-Met GAB1 GAB1 cMet->GAB1 VEGF VEGF VEGF->VEGFR2 Binds HGF HGF HGF->cMet Binds RAS Ras PLCg->RAS activates AKT Akt PI3K->AKT Proliferation Cell Proliferation Survival Angiogenesis Metastasis AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation GAB1->PI3K GAB1->RAS Benzoxazole_Derivative Benzoxazole Derivative (Kinase Inhibitor) Benzoxazole_Derivative->VEGFR2 Inhibits Benzoxazole_Derivative->cMet Inhibits

Caption: Dual inhibition of VEGFR-2 and c-Met signaling pathways by benzoxazole derivatives.

Experimental Protocols

Synthesis of this compound

This protocol describes a scalable, metal-free synthesis from benzoxazole-2-thiol.[2][3]

Synthesis_Workflow Start Benzoxazole-2-thiol Step1 Methylation (e.g., MeI, base) Start->Step1 Intermediate 2-(Methylthio)benzo[d]oxazole (B78973) Step1->Intermediate Step2 Nucleophilic Addition-Elimination (in situ generated CH₃NH₂) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Materials:

  • Benzoxazole-2-thiol

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃)

  • N-Methylformamide

  • Sand

  • Acetone

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Methylation of Benzoxazole-2-thiol:

    • To a solution of benzoxazole-2-thiol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add methyl iodide (1.2 eq) dropwise to the suspension.

    • Continue stirring at room temperature for 3-4 hours or until TLC analysis indicates complete consumption of the starting material.

    • Filter the reaction mixture to remove potassium carbonate and wash the solid with acetone.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-(methylthio)benzo[d]oxazole intermediate. This intermediate can be used in the next step without further purification.

  • Synthesis of this compound:

    • In a separate flask, mix N-methylformamide with sand.

    • Set up a distillation apparatus with the flask containing N-methylformamide and sand connected to the reaction flask containing the crude 2-(methylthio)benzo[d]oxazole from the previous step.

    • Heat the N-methylformamide/sand mixture to generate gaseous methylamine, which is then bubbled through the solution of the intermediate.

    • The reaction is typically carried out at an elevated temperature (e.g., reflux in a suitable solvent like THF or dioxane) to facilitate the nucleophilic addition-elimination.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

In Vitro Anthelmintic Activity Assay (C. elegans)

Materials:

  • This compound

  • Caenorhabditis elegans (L4 stage)

  • 96-well microtiter plates

  • M9 buffer

  • E. coli OP50 (food source)

  • DMSO (for stock solution)

  • Incubator (20 °C)

  • Microscope

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the stock solution in M9 buffer to obtain the desired test concentrations. Ensure the final DMSO concentration does not exceed a level that is toxic to the worms (typically <1%).

  • Add approximately 20-30 L4 stage C. elegans suspended in M9 buffer containing E. coli OP50 to each well of a 96-well plate.

  • Add the test compound dilutions to the respective wells. Include a positive control (e.g., albendazole) and a negative control (vehicle, e.g., M9 buffer with DMSO).

  • Incubate the plates at 20 °C.

  • After 24, 48, and 72 hours, assess the motility of the worms under a microscope. Worms that do not move even after gentle prodding are considered dead or paralyzed.

  • Calculate the percentage of mortality for each concentration.

  • Determine the EC₅₀ value by plotting the percentage of mortality against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Anthelmintic Efficacy in a T. spiralis Mouse Model

Materials:

  • This compound

  • Trichinella spiralis infective larvae

  • Mice (e.g., BALB/c)

  • Oral gavage needles

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Dissecting microscope

  • Pepsin-HCl digestion solution

Procedure:

  • Infect mice orally with approximately 200-300 T. spiralis larvae.

  • After the establishment of adult worms in the intestine (e.g., 6 days post-infection), randomly divide the mice into treatment and control groups.

  • Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 250 mg/kg).

  • Administer the compound suspension or vehicle (for the control group) to the mice via oral gavage daily for a specified period (e.g., 3-5 days).

  • At the end of the treatment period, euthanize the mice.

  • Excise the small intestine and open it longitudinally.

  • Wash the intestinal contents and incubate the intestine in a physiological saline solution to allow the adult worms to migrate out.

  • Alternatively, the intestines can be digested in a pepsin-HCl solution to release the worms.

  • Count the number of adult worms under a dissecting microscope.

  • Calculate the percentage reduction in worm burden in the treated group compared to the control group.

Conclusion

This compound is a highly promising and versatile synthetic intermediate with demonstrated applications in the discovery of new therapeutic agents. Its potent anthelmintic activity, coupled with a favorable safety profile, makes it a compelling lead for the development of next-generation anti-parasitic drugs. Furthermore, its utility as a scaffold for kinase inhibitors underscores its broader potential in oncology drug discovery. The protocols provided herein offer a foundation for the synthesis and evaluation of this compound and its derivatives in a research and development setting.

References

Synthesis of N-alkylbenzo[d]oxazol-2-amines: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of N-alkylbenzo[d]oxazol-2-amines represents a critical step in the discovery of novel therapeutic agents. These compounds form the backbone of numerous molecules with significant biological activity, including potential enzyme inhibitors and probes for positron emission tomography (PET).[1][2][3] This document provides a detailed protocol for the synthesis of this important class of molecules, summarizing key methodologies and quantitative data to facilitate reproducible and efficient laboratory work.

Summary of Synthetic Strategies

Several methods for the synthesis of N-alkylbenzo[d]oxazol-2-amines have been reported, each with distinct advantages and limitations. A common and effective strategy involves a two-step process: the initial formation of the 2-aminobenzoxazole (B146116) core, followed by N-alkylation.

One prominent method for constructing the 2-aminobenzoxazole scaffold is through the cyclization of 2-aminophenols. While historically this has been achieved using hazardous reagents like cyanogen (B1215507) bromide, newer methods utilize safer cyanating agents.[1][2] An alternative and robust approach begins with benzoxazole-2-thiol. This starting material can be methylated to form a methyl sulfide (B99878) intermediate, which then smoothly undergoes a nucleophilic addition-elimination reaction with an appropriate amine.[4][5] Another versatile one-pot procedure involves the reaction of a 2-aminophenol (B121084) with 1,1-dichlorodiphenoxymethane, an amine, and a base.[6] The Smiles rearrangement offers yet another synthetic route to these compounds.[1][2][7]

Experimental Protocol: Two-Step Synthesis via Benzoxazole-2-thiol

This protocol details a scalable, metal-free synthesis of N-alkylbenzo[d]oxazol-2-amines starting from benzoxazole-2-thiol. The procedure is divided into two main steps: S-methylation of the benzoxazole-2-thiol and subsequent amination.

Step 1: Synthesis of 2-(Methylthio)benzo[d]oxazole (B78973)

Materials:

  • Benzoxazole-2-thiol

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes (for chromatography)

Procedure:

  • To a solution of benzoxazole-2-thiol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2-(methylthio)benzo[d]oxazole as a solid.

Step 2: Synthesis of N-Alkylbenzo[d]oxazol-2-amine

Materials:

  • 2-(Methylthio)benzo[d]oxazole

  • Primary or secondary amine (e.g., methylamine, ethylamine)

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent

  • Sealed tube or pressure vessel

  • Heating mantle or oil bath

  • Stir plate and magnetic stir bar

Procedure:

  • In a sealed tube, dissolve 2-(methylthio)benzo[d]oxazole (1.0 eq) in a minimal amount of DMF.

  • Add the desired primary or secondary amine (excess, e.g., 5-10 eq). For gaseous amines like methylamine, it can be generated in situ from a precursor like N-methylformamide or used as a solution.[4][5]

  • Seal the tube tightly and heat the reaction mixture at a temperature between 80-120 °C. The optimal temperature will depend on the specific amine used.

  • Stir the reaction for 12-24 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the desired N-alkylbenzo[d]oxazol-2-amine.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various N-alkylbenzo[d]oxazol-2-amines using different methodologies. Direct comparison between methods can be challenging due to variations in reaction conditions and scales.

Starting Material(s)Alkyl Group (R)Reagents and ConditionsYield (%)Reference
2-Aminophenol, NCTS, BF₃·Et₂O- (Unsubstituted)1,4-Dioxane, reflux, 25-30 h53[1]
Benzoxazole-2-thiol, MethylamineMethylMethylation followed by aminationNot specified[4][5]
2-Aminophenol, 1,1-Dichlorodiphenoxymethane, AmineVarious alkyl/arylOne-pot, base-mediatedGood yields[6]
Benzoxazole-2-thiol, Chloroacetyl chloride, AmineVarious alkyl/arylSmiles rearrangementGood to excellent[1][2]

Synthesis Workflow

The following diagram illustrates the general two-step workflow for the synthesis of N-alkylbenzo[d]oxazol-2-amines starting from benzoxazole-2-thiol.

SynthesisWorkflow cluster_step1 Step 1: S-Methylation cluster_step2 Step 2: Amination start Benzoxazole-2-thiol reagents1 MeI, K₂CO₃ Acetone, RT start->reagents1 intermediate 2-(Methylthio)benzo[d]oxazole reagents1->intermediate reagents2 R-NH₂ DMF, 80-120 °C intermediate->reagents2 product N-Alkylbenzo[d]oxazol-2-amine reagents2->product

Caption: General workflow for N-alkylbenzo[d]oxazol-2-amine synthesis.

References

Application Notes and Protocols for N-Methylbenzo[d]oxazol-2-amine: A Novel Anthelmintic Agent Targeting Parasitic Nematodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylbenzo[d]oxazol-2-amine has emerged as a promising anthelmintic agent with potent activity against a range of parasitic nematodes.[1][2] This compound demonstrates comparable efficacy to commercially available drugs, such as albendazole (B1665689), against nematodes like Trichinella spiralis, Caenorhabditis elegans, and Gnathostoma spinigerum.[1][2] A key advantage of this compound is its significantly lower cytotoxicity towards normal human cell lines compared to albendazole, suggesting a favorable safety profile.[1][2] Mechanistic studies indicate that its mode of action is distinct from common anthelmintics, involving the upregulation of purine (B94841) and pyrimidine (B1678525) metabolism and the downregulation of sphingolipid metabolism in the parasite.[3][4][5] This novel mechanism presents a potential solution to the growing problem of anthelmintic resistance.

These application notes provide a comprehensive overview of the biological activity of this compound and detailed protocols for its evaluation as a potential therapeutic agent against parasitic nematodes.

Data Presentation

Table 1: In Vitro Efficacy of this compound against Parasitic Nematodes
Nematode SpeciesMetricConcentration (µM)Reference
Caenorhabditis elegansEC₅₀5.77[5]
Trichinella spiralisEC₅₀3.8[5]
Table 2: In Vivo Efficacy of this compound against Trichinella spiralis in a Murine Model
Treatment GroupDosage (mg/kg)Reduction in Worm Abundance (%)Reference
This compound25049[4][5]
Albendazole (Control)250Not specified, but cleared all adult worms[5]
Table 3: Cytotoxicity Profile of this compound
Cell LineComparisonObservationReference
HEK293 (Human Embryonic Kidney)Compared to AlbendazoleApproximately 10 times lower cytotoxicity[1][2]

Mechanism of Action

Metabolomic analyses of T. spiralis adult worms treated with this compound have revealed a distinct mechanism of action.[3][4][5] Unlike many benzimidazole-based anthelmintics that target β-tubulin, molecular docking studies suggest that this compound does not primarily target the T. spiralis tubulin beta chain or glutamate-gated channels.[4][5] Instead, the compound significantly alters the parasite's metabolic pathways. Specifically, it leads to an upregulation of purine and pyrimidine metabolism while downregulating sphingolipid metabolism.[3][4][5] This disruption of essential metabolic processes is believed to be the primary driver of its anthelmintic activity.

compound This compound nematode Parasitic Nematode compound->nematode Targets purine_pyrimidine Purine & Pyrimidine Metabolism compound->purine_pyrimidine Upregulates sphingolipid Sphingolipid Metabolism compound->sphingolipid Downregulates disruption Metabolic Disruption purine_pyrimidine->disruption sphingolipid->disruption death Nematode Death disruption->death

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

In Vitro Nematode Motility Assay

This protocol is designed to assess the direct effect of this compound on the motility of nematodes, such as C. elegans.

Materials:

  • This compound

  • Synchronized L4 stage or young adult nematodes

  • M9 buffer

  • E. coli OP50 culture

  • 96-well microplate

  • WMicrotracker™ or similar automated motility analysis system

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Wash and collect synchronized nematodes from NGM plates using M9 buffer.

  • Adjust the nematode concentration to approximately 40-50 worms per 20 µL in M9 buffer.

  • In a 96-well plate, add the desired concentrations of this compound (serially diluted from the stock solution) and the nematode suspension. Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced effects. Include a vehicle control (DMSO only) and a positive control (e.g., levamisole).

  • Add E. coli OP50 to each well to provide a food source.

  • Place the 96-well plate in the WMicrotracker™ and record motility for a defined period (e.g., 18-24 hours) at a constant temperature (e.g., 20°C).

  • Analyze the data to determine the EC₅₀ value, which is the concentration of the compound that inhibits motility by 50%.

start Start prep_compound Prepare this compound stock solution in DMSO start->prep_compound prep_nematodes Prepare synchronized nematode suspension start->prep_nematodes plate Dispense compound dilutions, nematodes, and E. coli into 96-well plate prep_compound->plate prep_nematodes->plate incubate Incubate and record motility using WMicrotracker™ plate->incubate analyze Analyze data and determine EC₅₀ incubate->analyze end End analyze->end

Caption: Workflow for the in vitro nematode motility assay.

In Vivo Efficacy in a Trichinella spiralis Murine Model

This protocol outlines the procedure for evaluating the in vivo anthelmintic efficacy of this compound against the intestinal stage of T. spiralis in mice.

Materials:

  • This compound

  • Trichinella spiralis muscle larvae

  • 6-8 week old male BALB/c mice

  • Oral gavage needles

  • Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

  • Dissecting microscope

  • Phosphate-buffered saline (PBS)

Procedure:

  • Infection: Infect mice orally with approximately 200-300 T. spiralis muscle larvae per mouse using a gavage needle.

  • Treatment: At 6 days post-infection, administer this compound orally by gavage. Include a vehicle control group and a positive control group (e.g., albendazole at 250 mg/kg).

  • Worm Recovery: At 7 days post-infection, euthanize the mice.

  • Remove the small intestine and open it longitudinally.

  • Incubate the intestines in PBS at 37°C for 3-4 hours to allow the adult worms to migrate out.

  • Collect the adult worms and count them under a dissecting microscope.

  • Analysis: Calculate the mean number of adult worms per group and determine the percentage reduction in worm burden in the treated groups compared to the vehicle control group.

start Start infect Infect mice orally with T. spiralis larvae start->infect treat Administer this compound orally at 6 days post-infection infect->treat euthanize Euthanize mice at 7 days post-infection treat->euthanize recover Recover and count adult worms from the small intestine euthanize->recover analyze Calculate percentage reduction in worm burden recover->analyze end End analyze->end start Start treat Treat synchronized nematodes with This compound start->treat harvest Harvest nematodes and quench metabolism treat->harvest extract Extract metabolites harvest->extract analyze Analyze samples using LC-MS extract->analyze process Process data and perform statistical analysis analyze->process pathway Perform pathway analysis process->pathway end End pathway->end

References

Application Notes and Protocols for N-Methylbenzo[d]oxazol-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylbenzo[d]oxazol-2-amine is a promising small molecule with significant potential in drug discovery, particularly as a novel anthelmintic agent. Research has demonstrated its potent activity against a range of parasitic nematodes, including Gnathostoma spinigerum, Caenorhabditis elegans, and Trichinella spiralis. Notably, this compound exhibits comparable potency to the commercially available anthelmintic drug, albendazole (B1665689), while demonstrating significantly lower cytotoxicity against normal human cells, suggesting a favorable safety profile.[1][2]

The primary mechanism of action of this compound against parasites like Trichinella spiralis is believed to involve the disruption of key metabolic pathways. Studies have shown that the compound up-regulates the metabolism of purines and pyrimidines while down-regulating sphingolipid metabolism in the parasite.[3] This metabolic disruption likely leads to impaired parasite survival and replication.

These application notes provide a summary of the biological activity of this compound and detailed protocols for its evaluation in relevant assays.

Data Presentation

Anthelmintic Activity and Cytotoxicity

The following table summarizes the quantitative data on the anthelmintic efficacy and cytotoxicity of this compound compared to the standard drug, albendazole.

CompoundOrganism/Cell LineAssayEndpointResult (µM)Reference
This compound Caenorhabditis elegansAnthelmintic ActivityEC505.77[4]
Trichinella spiralisAnthelmintic ActivityEC503.8[4]
HEK293 (Human Embryonic Kidney)CytotoxicityIC50~10x higher than Albendazole[1][2]
Albendazole Various Cancer Cell LinesCytotoxicityIC500.12 - 6.4[5]

Note: A specific IC50 value for this compound against HEK293 cells is not publicly available. The reported data indicates its cytotoxicity is approximately 10 times lower than that of albendazole.

Experimental Protocols

Anthelmintic Activity against Caenorhabditis elegans

This protocol is adapted from standard methods for assessing anthelmintic activity using the model organism C. elegans.

Materials:

  • C. elegans N2 (wild-type) strain

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 (food source)

  • M9 buffer

  • 96-well microtiter plates

  • This compound

  • Albendazole (positive control)

  • DMSO (solvent)

  • Microplate reader

Procedure:

  • Synchronization of C. elegans : Grow synchronized populations of L4 larvae by standard methods.

  • Compound Preparation : Prepare a stock solution of this compound and albendazole in DMSO. Prepare serial dilutions in M9 buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Assay Setup :

    • Add 50 µL of M9 buffer containing E. coli OP50 to each well of a 96-well plate.

    • Add 50 µL of the compound dilutions to the respective wells. Include wells with M9 buffer and 1% DMSO as a negative control.

    • Add approximately 20-30 synchronized L4 larvae in 10 µL of M9 buffer to each well.

  • Incubation : Incubate the plates at 20°C for 48 hours.

  • Assessment of Viability :

    • After incubation, assess larval motility. Non-motile larvae are considered dead.

    • Alternatively, a motility assay can be performed using a microplate reader to measure the movement of the worms.

  • Data Analysis : Calculate the percentage of larval mortality for each concentration. Determine the EC50 value by plotting the percentage of mortality against the log of the compound concentration and fitting the data to a dose-response curve.

Anthelmintic Activity against Trichinella spiralis Muscle Larvae

This protocol describes an in vitro assay to determine the efficacy of this compound against T. spiralis muscle larvae.

Materials:

  • T. spiralis infected muscle tissue from mice

  • Pepsin-HCl digestion solution

  • RPMI-1640 medium supplemented with antibiotics

  • 24-well plates

  • This compound

  • Albendazole (positive control)

  • DMSO (solvent)

  • Inverted microscope

Procedure:

  • Larval Recovery : Isolate T. spiralis muscle larvae from infected mouse muscle tissue by artificial digestion with a pepsin-HCl solution.

  • Washing and Sterilization : Wash the recovered larvae several times with sterile saline solution containing antibiotics to remove contaminants.

  • Compound Preparation : Prepare stock solutions and serial dilutions of the test compounds in RPMI-1640 medium as described in the C. elegans protocol.

  • Assay Setup :

    • Add 1 mL of RPMI-1640 medium to each well of a 24-well plate.

    • Add the compound dilutions to the respective wells.

    • Add approximately 50-100 viable larvae to each well.

  • Incubation : Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Assessment of Viability : Observe the motility and morphology of the larvae daily using an inverted microscope. Larvae that are immotile and show signs of degeneration are considered non-viable.

  • Data Analysis : Calculate the percentage of non-viable larvae at each concentration and determine the EC50 value as described previously.

Anthelmintic Activity against Gnathostoma spinigerum Advanced Third-Stage Larvae (Suggested Protocol)

A standardized in vitro protocol for G. spinigerum is not widely established. The following is a suggested protocol based on methods for larval recovery and viability assessment.

Materials:

  • Infected fish tissue containing G. spinigerum larvae

  • Pepsin-HCl digestion solution

  • RPMI-1640 medium supplemented with antibiotics

  • 24-well plates

  • This compound

  • Albendazole (positive control)

  • DMSO (solvent)

  • Dissecting microscope

Procedure:

  • Larval Recovery : Isolate advanced third-stage larvae (AL3) of G. spinigerum from infected fish muscle by artificial digestion.

  • Washing : Wash the recovered larvae extensively with sterile saline to remove debris and contaminants.

  • Compound Preparation : Prepare stock solutions and serial dilutions of the test compounds in RPMI-1640 medium.

  • Assay Setup :

    • Add 1 mL of RPMI-1640 medium to each well of a 24-well plate.

    • Add the compound dilutions to the respective wells.

    • Add 5-10 viable AL3 to each well.

  • Incubation : Incubate the plates at 37°C in a 5% CO2 incubator. Due to the longer survival time of these larvae, the incubation period may need to be extended (e.g., up to 7 days or more).

  • Assessment of Viability : Monitor larval motility and any morphological changes daily using a dissecting microscope. Viability can be assessed by prodding the larvae with a fine needle to check for movement.

  • Data Analysis : Record the percentage of non-motile larvae over time for each concentration. Determine the effective concentration at different time points.

Cytotoxicity Assay using HEK293 Cells (MTT Assay)

This protocol outlines the determination of the cytotoxic potential of this compound on the non-cancerous human embryonic kidney cell line, HEK293.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • 96-well cell culture plates

  • This compound

  • Doxorubicin (positive control)

  • DMSO (solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding : Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of this compound and a positive control (e.g., doxorubicin) in DMEM. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO).

  • Incubation : Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization : Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Visualizations

Proposed Mechanism of Action of this compound in Trichinella spiralis

cluster_Compound This compound cluster_Parasite Trichinella spiralis Compound N-Methylbenzo[d] oxazol-2-amine Purine Purine Metabolism Compound->Purine Upregulates Pyrimidine Pyrimidine Metabolism Compound->Pyrimidine Upregulates Sphingolipid Sphingolipid Metabolism Compound->Sphingolipid Downregulates Survival Parasite Survival Purine->Survival Pyrimidine->Survival Sphingolipid->Survival

Caption: Proposed metabolic disruption in T. spiralis.

Experimental Workflow for Anthelmintic Drug Screening

cluster_Screening Anthelmintic Screening Workflow A Compound Synthesis (this compound) B In vitro Assay (e.g., C. elegans, T. spiralis) A->B D Cytotoxicity Assay (e.g., HEK293) A->D C Determine Efficacy (EC50) B->C F Mechanism of Action Studies C->F E Determine Selectivity (IC50) D->E E->F G Lead Optimization F->G

Caption: General workflow for anthelmintic drug discovery.

References

Application Notes and Protocols for Molecular Docking Studies of N-Methylbenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for conducting molecular docking studies on N-Methylbenzo[d]oxazol-2-amine. This compound has been identified as a potential anthelmintic agent, and understanding its interactions with biological targets is crucial for further development.[1][2][3][4][5][6][7]

I. Introduction to this compound

This compound is a small molecule that has demonstrated significant anthelmintic activity against various parasitic nematodes, including Trichinella spiralis, Gnathostoma spinigerum, and Caenorhabditis elegans.[2][7] Its potency has been found to be comparable to the commercially available drug, albendazole, while exhibiting lower cytotoxicity in normal human cell lines.[2][5][7] Molecular docking studies are instrumental in elucidating the potential mechanism of action by predicting the binding affinity and orientation of this compound at the active site of target proteins.

Recent studies have explored its interaction with key parasitic targets such as the tubulin beta chain and glutamate-gated channels (GluCl) from T. spiralis.[1][3][4][6] While these initial studies suggest that this compound may not primarily target these specific proteins, the methodologies employed provide a solid foundation for exploring other potential targets.[1][3][4][6] Furthermore, metabolomics analyses indicate that the compound significantly affects the purine, pyrimidine, and sphingolipid metabolism of the parasite.[1][3][4][6][8]

II. Quantitative Data Summary

While specific binding energy values from the docking studies of this compound with T. spiralis tubulin beta chain and glutamate-gated channels were not detailed in the reviewed literature, the following table provides a template for presenting such quantitative data. Researchers conducting similar studies should aim to populate a comparable table for clear data presentation and comparison.

Target ProteinPDB ID/ModelLigandDocking Score (kcal/mol)Hydrogen BondsKey Interacting Residues
T. spiralis Tubulin Beta Chain6U42 (Template)This compoundData not availableData not availableData not available
T. spiralis Glutamate-Gated Channel (GluCl)4TNW (Template)This compoundData not availableData not availableData not available
Positive Control (e.g., Albendazole)6U42 (Template)AlbendazoleData not availableData not availableData not available
Positive Control (e.g., Ivermectin)4TNW (Template)IvermectinData not availableData not availableData not available

III. Experimental Protocols

This section provides a detailed methodology for performing molecular docking studies with this compound, based on the approaches described in the literature.[1][9]

Protocol 1: Homology Modeling of Target Proteins

Objective: To generate a three-dimensional structure of a target protein when its experimental structure is unavailable.

Materials:

  • Amino acid sequence of the target protein (e.g., T. spiralis tubulin beta chain or GluCl) in FASTA format.

  • SWISS-MODEL server or a local installation of homology modeling software.

  • Protein visualization software (e.g., Discovery Studio Visualizer, PyMOL, UCSF Chimera).

Procedure:

  • Template Identification: Submit the FASTA sequence of the target protein to the SWISS-MODEL server. The server will automatically search the Protein Data Bank (PDB) for suitable template structures based on sequence homology. For example, PDB ID: 6U42 was used as a template for the T. spiralis tubulin beta chain and PDB ID: 4TNW for the GluCl channel.[1][9]

  • Model Building: The server will perform sequence alignment and build a 3D model of the target protein based on the template's coordinates.

  • Model Quality Assessment: Evaluate the quality of the generated model using the provided metrics on the SWISS-MODEL server, such as GMQE (Global Model Quality Estimation) and QMEAN (Qualitative Model Energy ANalysis).

  • Model Refinement (Optional): If necessary, perform energy minimization on the model using software like GROMACS or the built-in tools in Discovery Studio to relieve any steric clashes.

  • Visualization and Saving: Visualize the final 3D model and save it in a PDB file format for the subsequent docking studies.

Protocol 2: Ligand and Protein Preparation

Objective: To prepare the this compound ligand and the target protein receptor for docking.

Materials:

  • 3D structure of this compound (e.g., from PubChem or drawn using chemical drawing software like ChemDraw or MarvinSketch).

  • 3D structure of the target protein (from PDB or homology modeling).

  • Molecular modeling software such as AutoDock Tools, Discovery Studio, or Maestro.

Procedure:

  • Ligand Preparation:

    • Generate the 3D coordinates of this compound.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

    • Save the prepared ligand in a suitable format (e.g., PDBQT for AutoDock).

  • Protein Preparation:

    • Load the protein PDB file into the modeling software.

    • Remove all water molecules and heteroatoms (except for essential cofactors).

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges to the protein atoms (e.g., Kollman charges).

    • Save the prepared protein in the appropriate format (e.g., PDBQT for AutoDock).

Protocol 3: Molecular Docking Simulation

Objective: To predict the binding pose and affinity of this compound to the target protein.

Materials:

  • Prepared ligand and protein files.

  • Docking software (e.g., AutoDock Vina, Schrödinger's Glide, GOLD).

Procedure:

  • Grid Box Definition: Define the binding site on the target protein. This can be done by identifying the active site from literature or by using a blind docking approach where the entire protein surface is considered. Define the coordinates and dimensions of the grid box that encompasses the binding site.

  • Docking Execution: Run the docking simulation using the prepared ligand, protein, and grid box parameters. The software will explore various conformations of the ligand within the defined binding site and score them based on a scoring function.

  • Analysis of Results:

    • Analyze the docking results to identify the lowest energy binding pose.

    • Visualize the protein-ligand complex to examine the interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[1] Software like Discovery Studio Visualizer or LigPlot+ can be used for this purpose.

    • Record the binding energy (or docking score) for the best pose.

IV. Visualizations

Workflow for Molecular Docking```dot

G Target_Selection Target_Selection Protein_Prep Protein_Prep Target_Selection->Protein_Prep Grid_Box Grid_Box Protein_Prep->Grid_Box Ligand_Prep Ligand_Prep Ligand_Prep->Grid_Box Docking_Sim Docking_Sim Grid_Box->Docking_Sim Pose_Analysis Pose_Analysis Docking_Sim->Pose_Analysis Binding_Energy Binding_Energy Pose_Analysis->Binding_Energy Visualization Visualization Pose_Analysis->Visualization

Caption: Postulated metabolic impact of this compound.

References

Application Notes: Metabolomics Analysis of N-Methylbenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylbenzo[d]oxazol-2-amine is an anthelmintic compound that has demonstrated significant effects on the metabolism of parasitic nematodes, such as Trichinella spiralis.[1][2] This document provides detailed application notes and protocols for conducting metabolomics analysis to investigate the effects of this compound. The primary application of this research is in the field of anthelmintic drug development, with a focus on understanding the compound's mechanism of action.[1][2]

Mechanism of Action

Metabolomic studies have revealed that this compound significantly alters the metabolic profile of T. spiralis. The compound has been shown to up-regulate purine (B94841) and pyrimidine (B1678525) metabolism while down-regulating sphingolipid metabolism.[1][2] This disruption of key metabolic pathways is believed to be central to its anthelmintic activity. Molecular docking analyses suggest that the compound's primary targets are likely not the tubulin beta chain or glutamate-gated channels.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo efficacy and toxicity studies of this compound.

Table 1: In Vivo Anthelmintic Efficacy against T. spiralis

Treatment GroupDose (mg/kg)Reduction in Worm Abundance (%)
This compound25049.17
This compound50064.54
This compound100076.50
Albendazole (Control)250100

Table 2: Acute Oral Toxicity Profile

CompoundLD50 (mg/kg body weight)Chemical Toxicity Category
This compound> 20005

Experimental Protocols

In Vivo Anthelmintic Efficacy Study

This protocol is adapted from the methodology described in the study by Prangthip et al. (2023).

a. Animal Model and Infection:

  • Use an appropriate mouse model for Trichinella spiralis infection.

  • Infect mice with an appropriate number of T. spiralis larvae.

b. Compound Administration:

  • Prepare a suspension of this compound in a suitable vehicle (e.g., 15% v/v Tween 80).

  • Administer the compound orally to infected mice at the desired dosages (e.g., 250, 500, and 1000 mg/kg).

  • Include a positive control group treated with a known anthelmintic (e.g., Albendazole at 250 mg/kg) and a vehicle control group.

c. Evaluation of Worm Burden:

  • At a predetermined time point post-treatment, euthanize the mice.

  • Isolate the small intestine and count the number of adult worms.

  • Calculate the percentage reduction in worm abundance for each treatment group relative to the vehicle control.

Metabolite Extraction from T. spiralis Adult Worms

This protocol outlines the steps for extracting metabolites for subsequent analysis.

a. Sample Collection and Preparation:

  • Expose T. spiralis adult worms to the EC50 concentration of this compound or a vehicle control (e.g., 0.5% DMSO).

  • Harvest the worms and wash them with a suitable buffer.

b. Homogenization and Extraction:

  • Homogenize the worm pellets in 500 µL of cold methanol.

  • Snap-freeze the tubes in liquid nitrogen and then thaw.

  • Centrifuge at 800g for 1 minute at 4°C.

  • Collect the supernatant.

  • Repeat the extraction process on the pellet with another 500 µL of cold methanol.

  • Pool the supernatants from both extractions.

  • Redissolve the final pellet in 250 µL of deionized water, snap-freeze in liquid nitrogen, and thaw.

c. Sample Preparation for Analysis:

  • The collected supernatant containing the extracted metabolites is now ready for analysis by mass spectrometry.

Untargeted Metabolomics Analysis

A general workflow for untargeted metabolomics is provided below. Specific parameters should be optimized based on the available instrumentation.

a. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Chromatography:

    • Use a C18 reverse-phase column for separation.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometry:

    • Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

b. Data Processing and Analysis:

  • Use appropriate software for peak picking, alignment, and normalization.

  • Perform statistical analysis (e.g., t-tests, ANOVA, PCA, PLS-DA) to identify significantly altered metabolites.

  • Identify metabolites by comparing their accurate mass and fragmentation patterns to metabolomics databases (e.g., METLIN, HMDB).

Visualizations

experimental_workflow cluster_invivo In Vivo Efficacy cluster_metabolomics Metabolomics Analysis infection Infection of Mice with T. spiralis treatment Treatment with This compound infection->treatment evaluation Evaluation of Worm Burden treatment->evaluation data_analysis Data Processing and Analysis evaluation->data_analysis Correlate exposure Exposure of T. spiralis to Compound extraction Metabolite Extraction exposure->extraction lcms LC-MS Analysis extraction->lcms lcms->data_analysis

Caption: Experimental workflow for metabolomics analysis.

signaling_pathway cluster_upregulated Upregulated Pathways cluster_downregulated Downregulated Pathway compound This compound purine Purine Metabolism compound->purine Upregulates pyrimidine Pyrimidine Metabolism compound->pyrimidine Upregulates sphingolipid Sphingolipid Metabolism compound->sphingolipid Downregulates

Caption: Effect on metabolic pathways.

References

Application Notes and Protocols: N-Methylbenzo[d]oxazol-2-amine for Monoamine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of N-Methylbenzo[d]oxazol-2-amine as a potential candidate for the inhibition of monoamine oxidase (MAO). While direct experimental data on the MAO inhibitory activity of this compound is not currently available in peer-reviewed literature, this document outlines a scalable synthesis protocol for the compound, a detailed methodology for evaluating its in vitro efficacy against MAO-A and MAO-B, and contextual data from structurally related benzoxazole (B165842) derivatives. The provided protocols and data aim to facilitate further research into the potential of this compound as a novel MAO inhibitor.

Introduction to Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamines, including key neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[1] Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are utilized in the management of Parkinson's disease and other neurodegenerative disorders.[2] The development of novel, selective MAO inhibitors remains an active area of research. Benzoxazole derivatives have emerged as a promising scaffold for the design of such inhibitors.

Synthesis of this compound

A scalable, metal-free synthesis of this compound has been reported, starting from benzoxazole-2-thiol.[3][4] The protocol involves the methylation of the thiol group to form a methyl sulfide (B99878) intermediate, which then undergoes a nucleophilic addition-elimination reaction with methylamine (B109427).[3][4]

Protocol: Synthesis of this compound

  • Materials:

    • Benzoxazole-2-thiol

    • N-Methylformamide

    • Methylating agent (e.g., methyl iodide)

    • Suitable solvent (e.g., DMF)

    • Base (e.g., potassium carbonate)

  • Procedure:

    • Dissolve benzoxazole-2-thiol in a suitable solvent.

    • Add a base to the solution.

    • Introduce the methylating agent to form the methyl sulfide intermediate.

    • Generate gaseous methylamine in situ from N-methylformamide.

    • Allow the methyl sulfide intermediate to react with the generated methylamine.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC).

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

In Vitro Monoamine Oxidase Inhibition Assay

The following is a general protocol for determining the in vitro inhibitory activity of this compound against human MAO-A and MAO-B. This assay is based on the fluorometric detection of hydrogen peroxide, a product of the MAO-catalyzed oxidation of a substrate.

Protocol: Fluorometric MAO Inhibition Assay

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • MAO substrate (e.g., p-tyramine)

    • Horseradish peroxidase (HRP)

    • Dye reagent (e.g., Amplex Red)

    • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

    • This compound (test compound)

    • Positive controls: Clorgyline (for MAO-A) and Pargyline (for MAO-B)

    • 96-well black microplates

  • Procedure:

    • Prepare serial dilutions of this compound and the positive controls in the assay buffer.

    • In a 96-well plate, add the diluted test compound or positive control to the respective wells.

    • Add the MAO-A or MAO-B enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

    • Prepare a working solution containing the MAO substrate, HRP, and dye reagent in the assay buffer.

    • Initiate the enzymatic reaction by adding the working solution to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data for Structurally Related Compounds

As of the latest literature search, no specific MAO inhibitory data (IC50 values) for this compound has been published. However, studies on structurally related 2,1-benzisoxazole derivatives have demonstrated their potential as MAO inhibitors.[5][6][7] The following table summarizes the inhibitory activities of selected 2,1-benzisoxazole derivatives against human MAO-A and MAO-B.

Disclaimer: The following data is for structurally related compounds (2,1-benzisoxazole derivatives) and not for this compound. It is provided for contextual purposes only.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B)
3a 19.43.036.4
3c 8.762.633.3
3l 5.3527.30.20
5 3.2910.00.33
7a 19.00.0171138
7b 61.00.098622

Data sourced from a study on 2,1-benzisoxazole derivatives.[7]

Visualizations

Experimental Workflow for MAO Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound add_inhibitor Add test compound/ controls to 96-well plate prep_compound->add_inhibitor prep_controls Prepare positive controls (Clorgyline, Pargyline) prep_controls->add_inhibitor prep_enzyme Prepare MAO-A and MAO-B enzyme solutions add_enzyme Add MAO enzyme and pre-incubate prep_enzyme->add_enzyme prep_reagents Prepare working solution (Substrate, HRP, Dye) start_reaction Initiate reaction with working solution prep_reagents->start_reaction add_inhibitor->add_enzyme add_enzyme->start_reaction incubate Incubate at 37°C start_reaction->incubate read_plate Measure fluorescence incubate->read_plate calc_inhibition Calculate % inhibition read_plate->calc_inhibition calc_ic50 Determine IC50 value calc_inhibition->calc_ic50

Caption: Experimental workflow for the in vitro determination of MAO inhibitory activity.

Mechanism of Monoamine Oxidase Action and Inhibition

G cluster_pathway MAO Catalytic Cycle cluster_inhibition Inhibition MAO_FAD MAO (FAD) MAO_FADH2 MAO (FADH2) MAO_FAD->MAO_FADH2 Oxidation Inhibited_MAO Inhibited MAO Complex Monoamine Monoamine (e.g., Dopamine) Monoamine->MAO_FAD Substrate Binding Aldehyde Aldehyde Ammonia Ammonia MAO_FADH2->MAO_FAD Reduction MAO_FADH2->Aldehyde Product Release MAO_FADH2->Ammonia H2O2 H2O2 MAO_FADH2->H2O2 Oxygen O2 Oxygen->MAO_FADH2 Inhibitor This compound Inhibitor->MAO_FAD Binding to active site

Caption: General mechanism of monoamine oxidase and its inhibition.

Conclusion

This compound presents an interesting scaffold for investigation as a monoamine oxidase inhibitor. Although direct evidence of its activity is currently lacking, the provided synthesis and in vitro screening protocols offer a clear path for its evaluation. The data on related benzoxazole derivatives suggest that this chemical class has the potential for potent and selective MAO inhibition. Further research is warranted to determine the specific MAO-A and MAO-B inhibitory profile of this compound and to explore its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Methylbenzo[d]oxazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methylbenzo[d]oxazol-2-amine. The information is designed to help overcome common experimental challenges and optimize reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to form the 2-aminobenzoxazole (B146116) from o-aminophenol and a cyanating agent is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in this synthesis can stem from several factors. A common method involves the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanating agent in the presence of a Lewis acid.[1][2]

Troubleshooting Steps:

  • Lewis Acid Activity: Ensure the Lewis acid (e.g., BF₃·Et₂O) is fresh and has not been deactivated by atmospheric moisture. Use of an inadequate amount of the Lewis acid can also lead to poor yields.

  • Reaction Time and Temperature: The reaction may require extended reflux (25-30 hours) to proceed to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purity of Starting Materials: Impurities in the o-aminophenol can interfere with the reaction. Ensure the starting material is pure and dry.

  • Solvent Choice: Anhydrous 1,4-dioxane (B91453) is a commonly used solvent.[1] Ensure the solvent is completely dry, as water can quench the Lewis acid.

Q2: I am attempting the synthesis of this compound from benzoxazole-2-thiol and experiencing disulfide formation as a major side product. How can this be minimized?

A2: The formation of a disulfide byproduct is a common issue when working with thiol compounds. This is often due to oxidative coupling.

Troubleshooting Steps:

  • Control of Base: Using an excess of the base can promote disulfide formation. It is recommended to use stoichiometric amounts of the base.

  • Amine Equivalents: Employing at least two equivalents of the amine reactant can help to selectively favor the desired product over the disulfide.

  • Radical Scavenger: The addition of a radical scavenger, such as triethylamine (B128534) (Et₃N), can significantly suppress the formation of the disulfide byproduct.[2]

Q3: What are the key considerations for the scalable synthesis of this compound?

A3: A scalable, metal-free protocol has been developed that is suitable for larger-scale production.[3][4][5] This method utilizes benzoxazole-2-thiol as the starting material.

Key Considerations:

  • Intermediate Formation: The reaction proceeds through a methyl sulfide (B99878) intermediate, which is formed by the methylation of the thiol group. This step is crucial for the subsequent smooth nucleophilic addition-elimination.[3][4][5]

  • In Situ Generation of Methylamine (B109427): Gaseous methylamine is generated in situ from N-methylformamide.[3][4][5] Careful control of this step is necessary for optimal results.

  • Metal-Free Conditions: The absence of a metal catalyst makes this process more environmentally friendly and simplifies purification.[3][4][5]

Quantitative Data Summary

The following tables summarize reaction conditions and reported yields for the synthesis of 2-aminobenzoxazoles, providing a comparative overview of different synthetic approaches.

Table 1: Synthesis of 2-Aminobenzoxazoles using NCTS [1]

EntryStarting Material (o-aminophenol)Lewis Acid (equiv.)SolventTime (h)Yield (%)
1o-aminophenolBF₃·Et₂O (2)1,4-dioxane25-3045-60
24-methyl-2-aminophenolBF₃·Et₂O (2)1,4-dioxane25-3054
35-methyl-2-aminophenolBF₃·Et₂O (2)1,4-dioxane25-3053

Table 2: Synthesis via Smiles Rearrangement [6]

EntryAmineBaseSolventTime (h)Yield (%)
1BenzylamineCs₂CO₃DMF4-783

Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzoxazole from o-Aminophenol and NCTS [1]

  • To a solution of o-aminophenol (0.9 mmol, 100 mg) in 1,4-dioxane (5 mL), add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 equivalents).

  • Add BF₃·Et₂O (2 equivalents) to the mixture.

  • Reflux the reaction mixture for 25-30 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography.

Protocol 2: Scalable Synthesis of this compound [3][4][5]

  • Methylate benzoxazole-2-thiol to form the corresponding methyl sulfide intermediate.

  • Generate gaseous methylamine in situ from N-methylformamide.

  • Introduce the gaseous methylamine into the reaction containing the methyl sulfide intermediate.

  • The reaction proceeds via a nucleophilic addition-elimination mechanism to yield this compound.

  • Purify the product using standard techniques.

Visualized Workflows and Mechanisms

Diagram 1: Synthesis of 2-Aminobenzoxazoles via NCTS

G aminophenol o-Aminophenol intermediate2 Nucleophilic Attack by Amino Group aminophenol->intermediate2 ncts NCTS intermediate1 Lewis Acid Activation of NCTS ncts->intermediate1 lewis_acid Lewis Acid (BF3·Et2O) lewis_acid->intermediate1 intermediate1->intermediate2 intermediate3 Intramolecular Cyclization intermediate2->intermediate3 product 2-Aminobenzoxazole intermediate3->product

Caption: Reaction pathway for the synthesis of 2-aminobenzoxazoles using NCTS.

Diagram 2: Troubleshooting Low Yield in NCTS Synthesis

G low_yield Low Yield cause1 Inactive Lewis Acid low_yield->cause1 cause2 Suboptimal Reaction Time/Temperature low_yield->cause2 cause3 Impure Starting Materials low_yield->cause3 cause4 Wet Solvent low_yield->cause4 solution1 Use Fresh Lewis Acid cause1->solution1 solution2 Optimize Reflux Time & Monitor with TLC/LC-MS cause2->solution2 solution3 Purify/Dry Starting Materials cause3->solution3 solution4 Use Anhydrous Solvent cause4->solution4

Caption: Troubleshooting guide for low yields in 2-aminobenzoxazole synthesis.

Diagram 3: Scalable Synthesis Workflow

G start Benzoxazole-2-thiol step1 Methylation start->step1 intermediate Methyl Sulfide Intermediate step1->intermediate step3 Nucleophilic Addition-Elimination intermediate->step3 step2 In Situ Generation of Methylamine step2->step3 n_methylformamide N-Methylformamide n_methylformamide->step2 product This compound step3->product

Caption: Workflow for the scalable synthesis of this compound.

References

Technical Support Center: Synthesis of N-alkylbenzo[d]oxazol-2-amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-alkylbenzo[d]oxazol-2-amines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-alkylbenzo[d]oxazol-2-amines, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Potential CauseSuggested Solution
Inefficient Alkylation - Ensure the use of a suitable base (e.g., Cs₂CO₃, K₂CO₃, Et₃N) to deprotonate the 2-aminobenzoxazole (B146116). The choice of base can be critical.[1][2] - Consider using a more reactive alkylating agent. Alkyl iodides are generally more reactive than bromides or chlorides. - Increase the reaction temperature or prolong the reaction time, monitoring progress by TLC to avoid decomposition.[1][2]
Poor Cyclization of Precursors - When synthesizing the 2-aminobenzoxazole core from o-aminophenols, ensure the cyanating agent (e.g., BrCN, NCTS) is active and used under optimal conditions. Note that BrCN is highly toxic.[3] - The use of a Lewis acid (e.g., BF₃·Et₂O) might be necessary to promote cyclization.[1][3]
Starting Material Decomposition - Some precursors, like cyclic O-acyl N-aryl hydroxylamines, can be unstable. It is recommended to use them immediately in the next step without purification.[4]
Substrate Reactivity - Electron-withdrawing groups on the benzoxazole (B165842) ring can decrease the nucleophilicity of the amino group, hindering alkylation. Stronger bases or more forceful reaction conditions may be required.

Issue 2: Formation of Side Products

Potential CauseSuggested Solution
Disulfide Formation - When using benzoxazole-2-thiol as a starting material, disulfide formation can be a significant side reaction, especially with an excess of base.[1][2] - Using a tertiary amine base like Et₃N instead of an inorganic base can suppress disulfide formation.[1][2]
Over-alkylation (Dialkylation) - Use a stoichiometric amount of the alkylating agent. - Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
Ring Opening of Benzoxazole - The benzoxazole ring can be susceptible to nucleophilic attack and subsequent opening under certain conditions, especially with strong nucleophiles or harsh reaction conditions.[5][6] It is advised to use milder bases and reaction temperatures whenever possible.
Smiles Rearrangement Products - In syntheses involving a Smiles rearrangement, unexpected rearrangement products can form. The reaction conditions, particularly the base and solvent, must be carefully controlled to favor the desired product.[1][2][3]

Issue 3: Difficulty in Product Purification

Potential CauseSuggested Solution
Co-elution with Starting Materials - Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. Common solvent systems include hexane/ethyl acetate (B1210297) and toluene/acetonitrile (B52724).[1][2]
Product Insolubility - If the product precipitates from the reaction mixture, it might be purified by recrystallization from a suitable solvent.
Presence of Persistent Impurities - Wash the crude product with appropriate solvents to remove unreacted reagents and soluble impurities. For example, washing with an aqueous solution of NaHCO₃ can remove acidic impurities.[7] - An acid-base extraction can be effective for separating the basic product from neutral or acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of N-alkylbenzo[d]oxazol-2-amines?

A1: Common starting materials include 2-aminophenols, benzoxazole-2-thiol, and pre-formed 2-aminobenzoxazole.[1][3][8] The choice of starting material often dictates the synthetic strategy.

Q2: I am using benzoxazole-2-thiol. What is a key intermediate in the formation of the N-alkylated product?

A2: A key strategy involves the methylation of the thiol group to form a methyl sulfide (B99878) intermediate. This intermediate facilitates a smooth nucleophilic addition-elimination reaction with an amine.[8][9]

Q3: Are there any less toxic alternatives to cyanogen (B1215507) bromide (BrCN) for the cyclization of 2-aminophenols?

A3: Yes, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has been reported as a non-hazardous electrophilic cyanating agent for this transformation.[1][3]

Q4: My N-alkylation reaction is not proceeding. What can I do?

A4: Several factors could be at play. Ensure your 2-aminobenzoxazole starting material is pure. The choice of base and solvent is crucial; polar aprotic solvents like DMF or acetonitrile are often used. You may also need to increase the reactivity of your alkylating agent (e.g., use an alkyl iodide) or increase the reaction temperature. Monitoring the reaction by TLC is essential.[1][2][7]

Q5: What is the Smiles rearrangement and how is it relevant to this synthesis?

A5: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. In this context, it can be used to synthesize N-substituted 2-aminobenzoxazoles from benzoxazole-2-thiol derivatives.[1][2][3] This method provides an alternative route to direct N-alkylation.

Experimental Protocols

Protocol 1: N-Alkylation of 2-Aminobenzoxazole via Smiles Rearrangement [1][2]

This protocol describes the synthesis of N-benzylbenzo[d]oxazol-2-amine.

  • To a stirred solution of the amine (e.g., benzylamine, 1 equivalent) and Cs₂CO₃ (3.2 equivalents) in DMF (3 mL) cooled to -5 °C, add chloroacetyl chloride (1.2 equivalents) and benzoxazole-2-thiol (1 equivalent).

  • Reflux the reaction mixture and monitor its progress by TLC (typically 4-7 hours).

  • After completion, cool the mixture to room temperature and dilute with H₂O (20 mL).

  • Extract the aqueous layer with CH₂Cl₂ (3 x 30 mL).

  • Wash the combined organic layers with brine (50 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography using a suitable eluent (e.g., Hexane/EtOAc) to yield the desired product.

Protocol 2: Metal-Free Synthesis from Benzoxazole-2-thiol [8][9]

This method is particularly useful for synthesizing N-methylbenzo[d]oxazol-2-amine.

  • Methylate benzoxazole-2-thiol to form the methyl sulfide intermediate.

  • React the intermediate with gaseous methylamine, which can be generated in situ from N-methylformamide.

  • This process facilitates a nucleophilic addition-elimination reaction to yield this compound.

Visualized Workflows

experimental_workflow cluster_protocol1 Protocol 1: Smiles Rearrangement start1 Mix Amine, Cs₂CO₃, and DMF at -5 °C add_reagents Add Chloroacetyl Chloride and Benzoxazole-2-thiol start1->add_reagents reflux Reflux (4-7h) add_reagents->reflux workup Aqueous Workup & Extraction reflux->workup purification1 Column Chromatography workup->purification1 product1 N-Alkylbenzo[d]oxazol -2-amine purification1->product1

Caption: Workflow for N-alkylation via Smiles Rearrangement.

troubleshooting_logic start Low/No Product Yield cause1 Inefficient Alkylation? start->cause1 cause2 Poor Cyclization? start->cause2 cause3 Starting Material Decomposition? start->cause3 solution1 Optimize Base/Alkylating Agent Increase Temp/Time cause1->solution1 Yes solution2 Check Cyanating Agent Use Lewis Acid cause2->solution2 Yes solution3 Use Unstable Intermediates Immediately cause3->solution3 Yes

Caption: Troubleshooting logic for low product yield.

References

improving solubility of N-Methylbenzo[d]oxazol-2-amine for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylbenzo[d]oxazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is typically soluble in DMSO, and concentrations of 10 mM are commonly used for in vitro assays.[1] For higher concentrations, such as 100 mg/mL (674.95 mM), ultrasonic treatment may be necessary to fully dissolve the compound.[2] Always use freshly opened, anhydrous DMSO to avoid solubility issues due to water absorption.

Q2: My this compound is precipitating when I add it to my aqueous assay buffer. What can I do?

A2: Precipitation in aqueous solutions is a common issue for poorly soluble compounds. Here are several strategies to address this:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay.

  • Use a Co-solvent: Incorporating a water-miscible organic co-solvent can improve solubility. A common practice is to prepare an intermediate dilution of your DMSO stock solution in a co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol 400 (PEG400) before adding it to the final aqueous buffer.

  • Incorporate a Surfactant: For in vivo preparations and some in vitro assays, a non-ionic surfactant like Tween 80 can be used to create a stable suspension. A formulation using 15% (v/v) Tween 80 has been used for oral administration in animal studies.[3]

Q3: What is the known mechanism of action of this compound?

A3: this compound has shown anthelmintic activity. Metabolomic studies in the parasitic nematode Trichinella spiralis have indicated that the compound up-regulates purine (B94841) and pyrimidine (B1678525) metabolism while down-regulating sphingolipid metabolism.[2][3][4][5][6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound crashes out of solution during dilution. The compound has low aqueous solubility and is precipitating when the DMSO concentration decreases.1. Decrease the final concentration of the compound in the assay. 2. Increase the percentage of DMSO in the final assay medium, if compatible with your experimental system (typically ≤ 0.5% for cell-based assays). 3. Use a co-solvent: Prepare an intermediate dilution of the DMSO stock in a co-solvent such as PEG400 or ethanol before the final dilution into the aqueous buffer. 4. Sonication: Briefly sonicate the final solution to aid in dispersion.
Inconsistent results between experiments. The compound may not be fully dissolved or may be degrading.1. Ensure complete dissolution of the stock solution: Use sonication if necessary when preparing high-concentration DMSO stocks.[2] 2. Prepare fresh dilutions: Dilute the stock solution immediately before each experiment. 3. Proper storage: Store the DMSO stock solution at -20°C or -80°C and protect it from light.[2]
Observed cytotoxicity in cell-based assays. The solvent (DMSO) concentration may be too high, or the compound itself may have cytotoxic effects at the tested concentrations.1. Run a solvent control: Test the effect of the final DMSO concentration on your cells. 2. Perform a dose-response curve: Determine the cytotoxic concentration of this compound in your specific cell line. 3. Minimize solvent concentration: Keep the final DMSO concentration in your cell culture medium as low as possible (ideally ≤ 0.1%).

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 148.16 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 1.48 mg of this compound.

  • Add 1 mL of anhydrous DMSO to the solid.

  • Vortex the solution until the solid is completely dissolved.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

Objective: To prepare a 10 µM working solution in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Cell culture medium

Procedure:

  • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium to get a 100 µM solution. Mix well by gentle pipetting.

  • Add 100 µL of the 100 µM intermediate dilution to 900 µL of cell culture medium to obtain a final concentration of 10 µM. The final DMSO concentration will be 0.1%.

Visualizations

Signaling Pathway

G cluster_compound This compound Action cluster_metabolism Metabolic Pathways in Parasite Compound This compound Purine_Pyrimidine Purine & Pyrimidine Metabolism Compound->Purine_Pyrimidine Upregulates Sphingolipid Sphingolipid Metabolism Compound->Sphingolipid Downregulates Nucleic Acid Synthesis Nucleic Acid Synthesis Purine_Pyrimidine->Nucleic Acid Synthesis Leads to Cell Membrane Integrity Cell Membrane Integrity Sphingolipid->Cell Membrane Integrity Impacts

Caption: Proposed mechanism of action of this compound in parasites.

Experimental Workflow

G cluster_prep Solution Preparation cluster_assay In Vitro Assay Stock Prepare 10 mM Stock in DMSO Intermediate Intermediate Dilution (e.g., in media or co-solvent) Stock->Intermediate Working Final Working Solution (in assay buffer/media) Intermediate->Working Assay Perform Assay (e.g., cell viability, enzyme inhibition) Working->Assay Data Data Acquisition & Analysis Assay->Data

Caption: General workflow for preparing and using this compound in in vitro assays.

References

N-Methylbenzo[d]oxazol-2-amine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Methylbenzo[d]oxazol-2-amine

This technical support center provides essential information on the stability and storage of this compound, alongside troubleshooting guidance for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

For long-term storage, it is recommended to store this compound as a powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

Q2: How should I store stock solutions of this compound?

Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is advisable to use the solution within these periods to ensure stability and efficacy.

Q3: Is this compound stable at room temperature?

This compound is stable at ambient temperatures for a few days, which is sufficient for ordinary shipping and handling at room temperature in the continental US; however, this may vary in other locations.[1][2] For long-term storage, adhere to the recommended refrigerated or frozen conditions.

Q4: What is the appearance of this compound?

It typically exists as a solid at room temperature.[1]

Q5: In what solvents is this compound soluble?

This compound is typically soluble in DMSO (e.g., 10 mM).[1] For in vivo studies, various formulations can be prepared, such as dissolving in PEG400 or suspending in carboxymethyl cellulose.[1]

Troubleshooting Guide
Issue Possible Cause Recommended Solution
Inconsistent experimental results Compound degradation due to improper storage.Ensure the compound (powder and stock solutions) is stored at the correct temperatures and within the recommended timeframes. Prepare fresh stock solutions if the storage period has been exceeded.
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.
Difficulty dissolving the compound Incorrect solvent or concentration.This compound is known to be soluble in DMSO.[1] For aqueous solutions, specialized formulations with agents like PEG300 and Tween 80 may be necessary.[1]
Low purity of the compound.Verify the purity of your compound. A recent study evaluated its purity using High-Performance Liquid Chromatography (HPLC).[3]
Storage Conditions Summary
Form Storage Temperature Duration
Powder-20°C3 years[1]
4°C2 years[1]
Stock Solution-80°C6 months[1][2]
-20°C1 month[1][2]

Experimental Protocols & Workflows

Protocol: Preparation of Stock Solutions

A precise method for preparing a DMSO stock solution involves pre-dissolving a specific weight of the drug in a calculated volume of DMSO to achieve the desired stock solution concentration.[1] For in vivo formulations, a common method involves taking a specific volume of the DMSO stock solution and mixing it with PEG300, followed by the addition of Tween 80 and finally ddH₂O, ensuring the solution is clear after each addition.[1] Another in vivo formulation can be prepared by mixing the DMSO stock solution with corn oil.[1]

Diagram: General Handling Workflow

A Receive Compound (Stable at RT for shipping) B Store Powder (-20°C or 4°C) A->B C Prepare Stock Solution (e.g., in DMSO) B->C D Store Stock Solution (-80°C or -20°C) C->D E Aliquot into single-use volumes D->E F Use in Experiment E->F cluster_metabolism Metabolic Pathways in T. spiralis Purine Purine Metabolism Pyrimidine Pyrimidine Metabolism Sphingolipid Sphingolipid Metabolism Compound This compound Compound->Purine Up-regulates Compound->Pyrimidine Up-regulates Compound->Sphingolipid Down-regulates

References

Technical Support Center: Overcoming Drug Resistance with N-Methylbenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the use of N-Methylbenzo[d]oxazol-2-amine for overcoming drug resistance is not extensively available in public scientific literature. The following technical support guide is a hypothetical framework based on common mechanisms of drug resistance and standard experimental protocols. This document is intended to serve as a template for researchers who may be investigating this compound or similar molecules for this application. The experimental details and data are illustrative and should be adapted based on actual research findings.

Recent studies have identified this compound as an anthelmintic agent with low cytotoxicity.[1][2][3][4][5] Its mechanism of action in that context involves the upregulation of purine (B94841) and pyrimidine (B1678525) metabolism and downregulation of sphingolipid metabolism in the target organism.[1][2][3][4] While its role in overcoming drug resistance in other contexts, such as cancer, is not established, this guide explores a hypothetical scenario where it acts as a modulator of multidrug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the hypothetical mechanism of action for this compound in overcoming drug resistance?

A1: Based on common resistance mechanisms in cancer, a primary hypothetical mechanism is the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1).[6] These transporters function as efflux pumps, removing chemotherapeutic agents from the cell and lowering their intracellular concentration.[7][8] this compound (herein referred to as "the compound") is hypothesized to bind to these transporters, inhibiting their function and restoring the cytotoxic efficacy of co-administered anticancer drugs.

Q2: How do I determine the optimal working concentration for the compound?

A2: The optimal concentration should be non-toxic to the cells when used alone but effective at reversing drug resistance when used in combination. A two-step process is recommended:

  • Determine Intrinsic Cytotoxicity: Perform a dose-response experiment on your target cell line with the compound alone (e.g., from 0.1 µM to 100 µM) for 48-72 hours. The highest concentration that results in >90% cell viability should be considered the maximum non-toxic concentration.

  • Combination Titration: Select a fixed, non-toxic concentration of the compound and perform a dose-response curve with the primary chemotherapeutic agent. Compare this to the curve of the chemotherapy agent alone. An effective concentration of the compound will shift the IC50 of the chemotherapy agent to a lower value in resistant cells.

Q3: Can this compound be used with any chemotherapeutic drug?

A3: In this hypothetical model, the compound would be most effective with drugs that are known substrates of the ABC transporters it inhibits. For example, if it inhibits P-gp, it would be expected to work well with taxanes (e.g., Paclitaxel), anthracyclines (e.g., Doxorubicin), and vinca (B1221190) alkaloids. Its effectiveness with non-P-gp substrates (e.g., cisplatin, gemcitabine) would likely be limited.

Q4: How can I confirm that the compound is inhibiting an efflux pump?

A4: A direct way to measure efflux pump activity is through a substrate accumulation assay. This typically involves using a fluorescent substrate of the pump (e.g., Rhodamine 123 or Calcein-AM for P-gp). In the presence of an effective inhibitor, resistant cells will accumulate more of the fluorescent substrate, leading to a higher fluorescence signal compared to untreated resistant cells.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No reversal of resistance is observed. 1. The compound is inactive or degraded. 2. The concentration is too low. 3. The resistance mechanism in the cell line is not mediated by the target efflux pump. 4. The compound is not bioavailable in the experimental setup.1. Verify the purity and integrity of the compound (e.g., via HPLC). Ensure proper storage (-20°C for short-term, -80°C for long-term). 2. Perform a dose-response matrix with varying concentrations of both the compound and the chemotherapy drug. 3. Characterize the resistance mechanism of your cell line (e.g., via Western blot for P-gp expression or a broad-spectrum ABC transporter activity assay). Test the compound on a different cell line with a known resistance mechanism. 4. Ensure the compound is fully dissolved in the culture medium. Check for precipitation.
High cytotoxicity is observed with the compound alone. 1. The concentration is too high. 2. The cell line is particularly sensitive to the compound. 3. Incorrect stock solution concentration.1. Re-evaluate the intrinsic cytotoxicity with a wider range of lower concentrations. 2. Reduce the incubation time. 3. Verify the weighing and dilution calculations for your stock solution.
Results are not reproducible. 1. Inconsistent cell culture conditions (e.g., passage number, confluency). 2. Variability in experimental setup (e.g., incubation times, reagent concentrations). 3. Instability of the compound in the culture medium over the experiment's duration.1. Use cells within a consistent, low passage number range. Seed cells at a consistent density for all experiments. 2. Follow a standardized protocol strictly. Ensure all reagents are prepared fresh or properly stored. 3. Assess the stability of the compound in your specific media at 37°C over 72 hours using an analytical method like HPLC.

Quantitative Data Summary

The following tables contain illustrative data for a hypothetical study on a Doxorubicin-resistant cancer cell line (e.g., MCF-7/ADR) that overexpresses P-gp.

Table 1: Cytotoxicity of this compound and Doxorubicin

Cell Line Compound IC50 (µM)
MCF-7 (Parental) This compound > 100
MCF-7/ADR (Resistant) This compound > 100
MCF-7 (Parental) Doxorubicin 0.5

| MCF-7/ADR (Resistant) | Doxorubicin | 15.0 |

Table 2: Reversal of Doxorubicin Resistance by this compound

Cell Line Treatment Doxorubicin IC50 (µM) Fold Reversal
MCF-7/ADR Doxorubicin alone 15.0 -
MCF-7/ADR Doxorubicin + 1 µM Compound 1.2 12.5x

| MCF-7/ADR | Doxorubicin + 5 µM Compound | 0.6 | 25.0x |

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the IC50 values and assessing the reversal of resistance.

Materials:

  • Resistant and parental cancer cell lines

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock in DMSO)

  • Chemotherapeutic drug (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette, incubator, plate reader

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare serial dilutions of the chemotherapeutic drug and/or the compound in culture medium at 2x the final desired concentration.

  • Treatment: Add 100 µL of the 2x drug solutions to the appropriate wells. For combination studies, add the compound first, followed shortly by the chemotherapeutic drug. Include "cells only" and "medium only" controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the data and determine IC50 values using non-linear regression analysis.

Protocol 2: Rhodamine 123 Accumulation Assay

This protocol measures the function of the P-gp efflux pump.

Materials:

  • Resistant and parental cancer cell lines

  • Culture medium

  • This compound

  • Rhodamine 123 (stock in DMSO)

  • Verapamil (positive control inhibitor)

  • Flow cytometer or fluorescence microscope

Methodology:

  • Cell Preparation: Culture cells to ~80% confluency.

  • Pre-treatment: Incubate the cells with serum-free medium containing the desired concentration of this compound (e.g., 5 µM) or Verapamil (e.g., 10 µM) for 1 hour at 37°C.

  • Substrate Loading: Add Rhodamine 123 to a final concentration of 1 µM and incubate for an additional 60 minutes.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Analysis:

    • Flow Cytometry: Trypsinize the cells, resuspend in PBS, and analyze immediately using a flow cytometer (e.g., with 488 nm excitation and 525 nm emission filters).

    • Fluorescence Microscopy: Analyze the cells directly in the culture plate or on a slide.

  • Interpretation: An increase in the mean fluorescence intensity in treated cells compared to untreated cells indicates inhibition of the efflux pump.

Visualizations

G cluster_membrane Cell Membrane cluster_extra cluster_intra Pgp P-gp Efflux Pump Chemo_out Chemotherapeutic Drug Pgp->Chemo_out Efflux (ATP-dependent) Chemo_in Chemotherapeutic Drug Chemo_out->Chemo_in Diffusion Compound This compound Compound->Pgp Inhibition Chemo_in->Pgp Binding Target Cellular Target (e.g., DNA) Chemo_in->Target Therapeutic Effect

Caption: Hypothetical mechanism of P-gp inhibition.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed resistant cells in 96-well plate D 4. Treat cells: a) Dox alone b) Dox + Compound X A->D B 2. Prepare serial dilutions of Doxorubicin (Dox) B->D C 3. Prepare fixed concentration of Compound X C->D E 5. Incubate for 72 hours D->E F 6. Add MTT reagent and incubate 4 hours E->F G 7. Solubilize formazan with DMSO F->G H 8. Read absorbance at 570 nm G->H I 9. Calculate % viability and plot dose-response curves H->I J 10. Determine IC50 values and Fold Reversal I->J

Caption: Experimental workflow for a cell viability assay.

Caption: Troubleshooting decision tree for lack of efficacy.

References

Technical Support Center: Metal-Free Synthesis of N-Methylbenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the metal-free synthesis of N-Methylbenzo[d]oxazol-2-amine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary metal-free strategies for synthesizing this compound?

A1: The main metal-free approaches for the synthesis of this compound and related N-substituted 2-aminobenzoxazoles include:

  • Synthesis from Benzoxazole-2-thiol: This scalable method involves the methylation of the thiol group to form a methyl sulfide (B99878) intermediate. This is followed by a nucleophilic addition-elimination reaction with methylamine (B109427), which can be generated in situ.[1][2][3]

  • Cyclization of o-aminophenols: This approach utilizes a non-hazardous cyanating agent to cyclize o-aminophenols, forming the 2-aminobenzoxazole (B146116) core.[4][5]

  • Smiles Rearrangement: Activation of benzoxazole-2-thiol with an agent like chloroacetyl chloride can initiate an intramolecular Smiles rearrangement to yield N-substituted 2-aminobenzoxazoles.[4][5]

  • Direct Amination of Benzoxazoles: An iodide-catalyzed oxidative amination allows for the direct C-2 amination of benzoxazoles using an amine.[6]

Q2: Why is a metal-free synthesis desirable for pharmaceutical applications?

A2: Metal-free synthesis is highly desirable in pharmaceutical development to avoid contamination of the final active pharmaceutical ingredient (API) with potentially toxic residual metals. This simplifies the purification process and helps meet stringent regulatory requirements for drug safety.

Q3: What are the common precursors for the metal-free synthesis of this compound?

A3: Common starting materials include benzoxazole-2-thiol, o-aminophenols, and benzoxazoles themselves, depending on the chosen synthetic route.[1][4][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient in situ generation of methylamine. 2. Incomplete formation of the methyl sulfide intermediate. 3. Suboptimal reaction temperature. 4. Degradation of starting material or product.1. Ensure the reagents for in situ methylamine generation (e.g., N-methylformamide) are of high purity and the reaction conditions are appropriate for its release. 2. Verify the complete consumption of the benzoxazole-2-thiol starting material by TLC or LC-MS before proceeding with the amination step. 3. Optimize the reaction temperature; some methods require heating to facilitate the reaction.[4] 4. Check the stability of your starting materials and product under the reaction conditions. Consider running the reaction under an inert atmosphere if degradation is suspected.
Formation of Disulfide Byproduct 1. Presence of oxidizing agents. 2. Radical-mediated side reactions.1. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to minimize oxidation. 2. The addition of a radical scavenger like triethylamine (B128534) (Et3N) has been shown to suppress disulfide formation.[4]
Multiple Products Observed 1. Incomplete reaction leading to a mixture of starting material, intermediate, and product. 2. Side reactions due to incorrect stoichiometry of reagents. 3. Rearrangement or decomposition products.1. Increase the reaction time or temperature to drive the reaction to completion. Monitor by TLC or LC-MS. 2. Carefully control the equivalents of reagents, especially the base and amine, as an excess can sometimes lead to side products.[4] 3. Analyze the side products by NMR or mass spectrometry to understand the decomposition pathway and adjust reaction conditions accordingly (e.g., lower temperature, different solvent).
Difficulty in Product Purification 1. Presence of highly polar byproducts. 2. Product co-eluting with starting material or intermediates.1. Consider an aqueous workup to remove polar impurities before column chromatography. 2. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary.

Experimental Protocols

Key Experiment: Synthesis of this compound from Benzoxazole-2-thiol

This protocol is based on the method described by Jariyawat et al.[1][2][3]

Step 1: Methylation of Benzoxazole-2-thiol

  • To a solution of benzoxazole-2-thiol in a suitable solvent (e.g., DMF), add a methylating agent (e.g., methyl iodide).

  • Add a base (e.g., K2CO3) to facilitate the reaction.

  • Stir the reaction at room temperature and monitor the formation of the 2-(methylthio)benzo[d]oxazole (B78973) intermediate by TLC or LC-MS.

  • Upon completion, the reaction mixture can be used directly in the next step or worked up to isolate the intermediate.

Step 2: Amination with in situ generated Methylamine

  • In a separate flask, prepare for the in situ generation of methylamine from N-methylformamide under basic conditions.

  • Introduce the gaseous methylamine into the reaction mixture containing the 2-(methylthio)benzo[d]oxazole intermediate.

  • Heat the reaction mixture to facilitate the nucleophilic addition-elimination reaction.

  • Monitor the formation of this compound by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Amination start Benzoxazole-2-thiol intermediate 2-(Methylthio)benzo[d]oxazole start->intermediate Methylating Agent, Base product This compound intermediate->product Nucleophilic Addition-Elimination methylamine In situ generated Methylamine methylamine->product purification Purified Product product->purification Workup & Purification

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low or No Product Yield cause1 Inefficient Methylamine Generation start->cause1 cause2 Incomplete Methylation start->cause2 cause3 Suboptimal Temperature start->cause3 solution1 Verify Reagent Purity & Conditions for in situ Generation cause1->solution1 solution2 Monitor Intermediate Formation (TLC/LC-MS) cause2->solution2 solution3 Optimize Reaction Temperature cause3->solution3

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of N-Methylbenzo[d]oxazol-2-amine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of N-Methylbenzo[d]oxazol-2-amine using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC purification of this compound.

Issue Potential Cause Recommended Solution
Poor Peak Resolution/Overlapping Peaks Inappropriate mobile phase composition.Optimize the mobile phase. For reverse-phase HPLC, adjust the ratio of acetonitrile (B52724) and water. A gradient elution may be necessary to separate impurities with different polarities.[1][2] Consider adding a small amount of an acid modifier like formic or phosphoric acid to improve peak shape for this amine-containing compound.[3]
Incorrect column selection.For a non-polar compound like this compound, a C18 or C8 column is generally suitable. If resolution is still poor, consider a column with a different stationary phase chemistry.[2]
Column overloading.Reduce the amount of sample injected onto the column. The typical sample load should be 1-5% of the stationary phase mass.[1] If a larger quantity needs to be purified, use a column with a larger diameter.[1]
Peak Tailing Secondary interactions between the basic amine group and residual silanols on the silica-based column.Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block the active sites on the stationary phase. Alternatively, use a mobile phase with a lower pH to protonate the analyte.
Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase composition.[4] For this compound, which is soluble in DMSO, ensure the final injection solution is diluted with the mobile phase.[5]
Column overloading.Decrease the concentration of the injected sample.
High Backpressure Blockage in the HPLC system (e.g., tubing, frits, or column).Systematically check for blockages, starting from the detector and moving backward. Replace any clogged components. Filter all samples and mobile phases before use.[6]
Mobile phase viscosity.If using a high percentage of organic solvent, consider the viscosity of the mobile phase mixture. Ensure the pressure does not exceed the column's limits.
No Peak/Compound Not Eluting The compound is too strongly retained on the column.Increase the strength of the mobile phase. For reverse-phase, this means increasing the percentage of the organic solvent (e.g., acetonitrile). A steep gradient elution can be effective.[1]
The compound has precipitated on the column or in the system.Ensure the compound is fully dissolved in the injection solvent and that this solvent is miscible with the mobile phase. This compound has low water solubility, so precipitation can occur if the initial mobile phase is too aqueous.[5]
Baseline Noise or Drift Air bubbles in the system.Degas the mobile phase thoroughly.[6]
Contaminated mobile phase or detector cell.Use high-purity solvents and prepare fresh mobile phases daily.[6][7] Clean the detector cell according to the manufacturer's instructions.
Detector lamp instability.Allow the detector lamp to warm up sufficiently. If the noise persists, the lamp may need to be replaced.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the purification of this compound on a C18 column?

A good starting point for a reverse-phase C18 column would be a gradient of water and acetonitrile (MeCN).[3] You can begin with a shallow gradient, for instance, starting from 30% MeCN in water and increasing to 95% MeCN over a period of time, similar to methods used for purity analysis of this compound.[8] Adding a modifier like 0.1% formic acid to both solvents can help improve peak shape for this amine-containing molecule.

Q2: How should I prepare my this compound sample for HPLC purification?

This compound is typically soluble in DMSO.[5] For sample preparation, dissolve the crude compound in a minimum amount of DMSO and then dilute it with the initial mobile phase solvent to reduce the risk of peak distortion. It is crucial to filter the sample through a 0.2 or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.[6]

Q3: My compound is not eluting from the column. What should I do?

If this compound is not eluting, it is likely too strongly retained on the stationary phase. You should increase the percentage of the organic solvent (acetonitrile) in your mobile phase more rapidly or to a higher final concentration.[1] For example, if your gradient ends at 80% acetonitrile, try extending it to 100%.

Q4: I am observing peak tailing for this compound. How can I resolve this?

Peak tailing for amine-containing compounds is often due to interactions with the silica (B1680970) stationary phase. To mitigate this, you can add a small amount of a competing base like triethylamine (0.1%) to your mobile phase. Alternatively, using a low pH mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) will protonate the amine, which can also improve peak shape.

Q5: What detection wavelength should I use for this compound?

Experimental Protocol: Preparative HPLC of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude sample.

1. Instrumentation and Materials:

  • Preparative HPLC system with a gradient pump, autosampler, and fraction collector.

  • UV-Vis or Diode Array Detector.

  • Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

  • HPLC-grade acetonitrile, water, and formic acid.

  • This compound, crude sample.

  • 0.45 µm syringe filters.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.

3. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of DMSO.

  • Dilute the sample with Mobile Phase A to a concentration suitable for injection (e.g., 10-50 mg/mL, depending on column capacity).

  • Filter the sample solution through a 0.45 µm syringe filter.

4. HPLC Conditions:

Parameter Value
Column Preparative C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 15-20 mL/min
Detection 254 nm (or optimal wavelength determined by UV scan)
Column Temperature Ambient
Injection Volume 1-5 mL (depending on concentration and column size)
Gradient Program 0-5 min: 30% B5-35 min: 30% to 95% B35-40 min: 95% B40-41 min: 95% to 30% B41-45 min: 30% B (re-equilibration)

5. Post-Purification:

  • Analyze the collected fractions by analytical HPLC to determine their purity.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator.

  • Further dry the purified compound under high vacuum.

Visualizations

HPLC_Workflow A Sample Preparation (Dissolve & Filter) B HPLC System Setup (Prime & Equilibrate) A->B C Inject Sample B->C D Chromatographic Separation (Gradient Elution) C->D E Fraction Collection D->E F Purity Analysis of Fractions E->F G Combine Pure Fractions F->G H Solvent Evaporation G->H I Final Product H->I

Caption: Experimental workflow for HPLC purification.

Troubleshooting_Logic start Problem Observed D1 Column Overloaded? start->D1 e.g., Poor Resolution decision decision solution solution S1 Reduce Sample Load D1->S1 Yes D2 Mobile Phase Optimized? D1->D2 No S2 Adjust Gradient / Solvent Ratio D2->S2 No D3 Peak Tailing? D2->D3 Yes S3 Add Mobile Phase Modifier (e.g., TEA or Formic Acid) D3->S3 Yes S4 Consider Different Column D3->S4 No

Caption: Troubleshooting logic for common HPLC issues.

References

Technical Support Center: Smiles Rearrangement in 2-Aminobenzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-aminobenzoxazoles via the Smiles rearrangement. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Smiles rearrangement for the synthesis of N-substituted 2-aminobenzoxazoles?

A1: The synthesis is typically a one-pot reaction involving the amination of benzoxazole-2-thiol, which is activated by a reagent like chloroacetyl chloride.[1][2] The proposed mechanism involves an initial S-alkylation of the thiol. This is followed by an intramolecular nucleophilic attack by the amine's nitrogen atom on the benzoxazole (B165842) ring's carbon, which forms a spiro intermediate (a Meisenheimer-like complex).[1][2] The process concludes with rearomatization and hydrolysis in the presence of a base to yield the final N-substituted 2-aminobenzoxazole (B146116) product.[1][2]

Caption: Proposed mechanism of the Smiles rearrangement for 2-aminobenzoxazole synthesis.

Troubleshooting Guide

Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?

A2: Low yields can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Steric Hindrance: The yield is significantly affected by steric hindrance on the amine.[1] Reactions with bulky secondary amines like morpholine (B109124) (25% yield) or tert-butylamine (B42293) often result in moderate to low yields.[1] The reaction with diethylamine (B46881) has been reported to fail completely.[1]

    • Solution: If possible, consider using a less sterically hindered amine. For primary aromatic and aliphatic amines, yields are generally good (58-83%).[1]

  • Choice of Base and Solvent: The combination of base and solvent is crucial. Using a strong, non-nucleophilic base like DBU in a solvent such as MeCN can be effective.[2] In contrast, using other bases might lead exclusively to the S-substituted product without any rearrangement.[2]

    • Solution: Refer to the data in Table 1 to select an optimal base/solvent system. The combination of DBU in MeCN at reflux has shown high conversion to the desired rearranged product.[2]

  • Reaction Temperature: Temperature plays a key role. While reflux conditions are often used, some rearrangements can proceed at lower temperatures (e.g., 85°C) without compromising the yield.[2]

    • Solution: Optimize the temperature for your specific substrate. Start with the conditions reported in the literature and adjust as needed.

  • Purification Losses: In some cases, conversions observed by LC-MS can be satisfactory, but isolated yields are low. This may be due to difficulties during workup and column chromatography.[1]

    • Solution: Re-evaluate your purification strategy. Techniques like crystallization or alternative chromatographic conditions might improve recovery.

Troubleshooting_Workflow start Problem: Low Yield check_amine Is the amine sterically hindered? start->check_amine sol_amine_yes Use a less bulky amine if possible. Expect lower yields with secondary amines. check_amine->sol_amine_yes Yes check_conditions Review Base & Solvent Conditions check_amine->check_conditions No sol_amine_yes->check_conditions sol_conditions Optimize base and solvent. DBU in MeCN is a good starting point. check_conditions->sol_conditions check_purification Is LC-MS conversion high but isolated yield low? sol_conditions->check_purification sol_purification Optimize purification protocol. Consider recrystallization or different chromatography. check_purification->sol_purification Yes end_node Yield Improved check_purification->end_node No sol_purification->end_node

Caption: A logical workflow for troubleshooting low-yield reactions.

Q3: I am observing significant side products. What are they and how can I minimize their formation?

A3: The most common side products are the simple S-substituted thiol (non-rearranged product) and disulfide compounds.

  • S-Substitution Product: Formation of the S-substituted product without subsequent rearrangement is a common issue. This occurs when the conditions are not optimal for the intramolecular nucleophilic attack.

    • Solution: The choice of base is critical. Stronger bases like DBU or Cs₂CO₃ tend to favor the rearrangement, while others may only yield the substitution product.[2] Ensure your reaction is heated sufficiently, as higher temperatures often promote the rearrangement.

  • Disulfide Formation: When using bromoalkylamines, disulfide byproducts can form, potentially through a radical mechanism.[2][3]

    • Solution: The formation of disulfide is suppressed by using triethylamine (B128534) (Et₃N) as the base, which may act as a radical scavenger.[2] Using an excess of the base can sometimes lead to the disulfide being the main product.[3] Careful control of base stoichiometry is therefore recommended.

Q4: The Smiles rearrangement is not occurring at all; I only isolate the S-substituted starting material. What should I do?

A4: This indicates that the key intramolecular rearrangement step is not proceeding. This can happen for several reasons:

  • Insufficient Activation: The aromatic ring may not be sufficiently activated for the nucleophilic attack.

  • Unfavorable Transition State: The conformation required for the attack may be energetically unfavorable.[2]

  • Low Nucleophilicity: The attacking nitrogen atom may have low nucleophilicity. For example, reactions with 2-chloroacetamide (B119443) have been observed to predominantly yield the non-rearranged product due to the lower acidity and nucleophilicity of the amide nitrogen.[2]

    • Solution: Increase the reaction temperature or use microwave irradiation, which has been shown to promote the reaction in some difficult cases.[2] Re-evaluate your choice of base; a stronger base like Cs₂CO₃ or DBU is often required to facilitate the rearrangement over simple substitution.[2]

Data Presentation

Table 1: Influence of Base and Solvent on the Smiles Rearrangement

This table summarizes the results from the optimization of the reaction between benzoxazole-2-thiol and cyclohexylamine (B46788) with chloroacetyl chloride, showing the ratio of the desired rearranged product to the non-rearranged S-substituted product.

EntryBase (equiv)SolventTemperature (°C)Time (h)Product Ratio (Rearranged:Substituted)
1Cs₂CO₃ (3.2)N,N-DMA85280:0
2Cs₂CO₃ (3.2)N,N-DMA25225:0
3DBU (3.2)MeCNReflux295:0
4NaH (3.2)N,N-DMA150242:0
5K₂CO₃ (3.2)N,N-DMA160 (MW)0.510:80

Data adapted from Šlachtová et al., 2019.[1][2] The ratio was estimated from LC-MS traces.[1]

Experimental Protocols

Representative Protocol for the One-Pot Synthesis of N-substituted 2-Aminobenzoxazoles

This protocol is based on the procedure described by Šlachtová et al. for the reaction mediated by chloroacetyl chloride.[2]

Materials:

  • Benzoxazole-2-thiol

  • Appropriate amine (e.g., aniline, cyclohexylamine)

  • Chloroacetyl chloride

  • Base (e.g., DBU, Cs₂CO₃)

  • Solvent (e.g., MeCN, N,N-DMA)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (optional but recommended)

Procedure:

  • To a stirred solution of the selected amine (1.0 equiv) and base (e.g., DBU, 3.2 equiv) in the chosen solvent (e.g., MeCN, ~0.16 M), cool the mixture to -5°C using an ice-salt bath.

  • Slowly add chloroacetyl chloride (1.2 equiv) to the cooled mixture.

  • Add benzoxazole-2-thiol (1.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 8 hours depending on the substrate.[1]

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., CH₂Cl₂, EtOAc).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., Hexane/EtOAc) to obtain the pure N-substituted 2-aminobenzoxazole.

References

Technical Support Center: Cyanation of Benzoxazoles with Cyanogen Bromide (BrCN)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing cyanogen (B1215507) bromide (BrCN) as a cyanating agent in the synthesis of benzoxazoles. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired 2-Aminobenzoxazole (B146116)

Low or no product yield is a common issue in the synthesis of 2-aminobenzoxazoles using BrCN. The following Q&A format will guide you through potential causes and solutions.

Q1: I am not getting any product. What are the most likely reasons?

A1: Complete reaction failure can be attributed to several factors:

  • Reagent Quality: Cyanogen bromide is highly sensitive to moisture and can decompose over time, especially if not stored properly.[1] Ensure your BrCN is fresh and has been stored in a tightly sealed container in a cool, dry place.

  • Reaction Conditions: The reaction is sensitive to temperature and the presence of acid. BrCN can rapidly decompose in acidic conditions to release toxic hydrogen cyanide (HCN) gas.[1]

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to an incomplete reaction.

Q2: My yield is consistently low. How can I optimize the reaction?

A2: To improve your yield, consider the following optimization strategies:

  • Solvent Choice: The reaction is typically performed in a polar aprotic solvent. Methanol is a commonly used solvent.[2]

  • Base Addition: The presence of a non-nucleophilic base can be crucial to neutralize any acidic byproducts that may form and promote the desired reaction pathway.

  • Temperature Control: The reaction is often carried out at room temperature.[3] Running the reaction at elevated temperatures might lead to decomposition of BrCN and the formation of side products.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by thin-layer chromatography (TLC) or other analytical techniques is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with cyanogen bromide (BrCN)?

A1: Cyanogen bromide is a highly toxic and volatile solid.[1][3] Key safety precautions include:

  • Handling: Always handle BrCN in a well-ventilated fume hood.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Moisture and Acid Sensitivity: BrCN reacts with water and acids to produce highly toxic hydrogen cyanide (HCN) gas.[1] Avoid contact with moisture and acidic substances.

  • Storage: Store BrCN in a cool, dry, and well-ventilated area away from incompatible materials.[1]

Q2: What are the potential side products when using BrCN for benzoxazole (B165842) synthesis?

A2: Besides the desired 2-aminobenzoxazole, several side products can form:

  • Brominated Benzoxazoles: Due to the presence of bromide, electrophilic aromatic substitution on the benzoxazole ring can occur, leading to brominated byproducts.

  • Urea Derivatives: Reaction of the intermediate with any water present can lead to the formation of urea-like structures.

  • Polymerization: Under certain conditions, polymerization of the starting materials or intermediates may occur.

Q3: How can I purify the 2-aminobenzoxazole product?

A3: Purification is typically achieved through column chromatography on silica (B1680970) gel. The appropriate solvent system for elution will depend on the specific substitution pattern of your benzoxazole. Recrystallization from a suitable solvent can also be an effective purification method.

Q4: Are there safer alternatives to BrCN for the synthesis of 2-aminobenzoxazoles?

A4: Yes, several safer alternatives to BrCN have been developed. One of the most common is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[4][5][6][7] NCTS is a stable, non-volatile solid that is less toxic than BrCN.[4][5]

Q5: How does the reaction with NCTS compare to BrCN in terms of yield and conditions?

A5: The reaction with NCTS often requires a Lewis acid catalyst, such as BF₃·Et₂O, and is typically carried out at reflux in a solvent like 1,4-dioxane.[4][5][7] While the reaction conditions might be harsher than with BrCN (which can sometimes be run at room temperature), NCTS offers a significant safety advantage. Yields with NCTS are generally reported to be in the moderate to good range.[4][5]

Quantitative Data Summary

ParameterCyanogen Bromide (BrCN)N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
Toxicity Highly toxic, volatile, lachrymatorLess toxic, stable solid
Typical Reagent o-aminophenolo-aminophenol
Catalyst/Base Often used with a non-nucleophilic baseLewis Acid (e.g., BF₃·Et₂O)
Solvent Methanol, other polar aprotic solvents1,4-Dioxane, THF
Temperature Room TemperatureReflux
Typical Yield Variable, can be highModerate to Good (45-60%)[4][5][7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aminobenzoxazoles using BrCN

Disclaimer: This is a general guideline and should be adapted and optimized for specific substrates. Always perform a thorough risk assessment before starting any experiment.

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted o-aminophenol (1 equivalent) in methanol.

  • Add a non-nucleophilic base (e.g., sodium bicarbonate, 1.2 equivalents).

  • In a separate flask, carefully weigh the cyanogen bromide (1.1 equivalents) in a fume hood and dissolve it in a minimal amount of methanol.

  • Slowly add the BrCN solution to the o-aminophenol solution at room temperature with vigorous stirring.

  • Monitor the reaction progress using TLC.

  • Upon completion, quench the reaction by carefully adding a solution of sodium hypochlorite (B82951) (bleach) to destroy any unreacted BrCN. Caution: This quenching process can be exothermic and may release gases. Perform in a fume hood with appropriate shielding.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow: 2-Aminobenzoxazole Synthesis with BrCN cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve o-aminophenol and base in Methanol react Combine Solutions (Room Temperature) start->react prep_brcn Dissolve BrCN in Methanol prep_brcn->react monitor Monitor by TLC react->monitor quench Quench with NaOCl monitor->quench concentrate Solvent Removal quench->concentrate purify Column Chromatography concentrate->purify end Pure 2-Aminobenzoxazole purify->end

Caption: Workflow for 2-aminobenzoxazole synthesis using BrCN.

troubleshooting_low_yield Troubleshooting Low Yield in Benzoxazole Cyanation cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Poor BrCN Quality start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Side Reactions start->cause3 sol1 Use Fresh BrCN Store Properly cause1->sol1 sol2 Optimize Temperature, Solvent, and Base cause2->sol2 sol3 Use Anhydrous Conditions Control Stoichiometry cause3->sol3

Caption: Decision tree for troubleshooting low reaction yields.

References

Validation & Comparative

A Comparative Efficacy Analysis: N-Methylbenzo[d]oxazol-2-amine and Albendazole as Anthelmintic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anthelmintic efficacy of a novel compound, N-Methylbenzo[d]oxazol-2-amine, and the widely used drug, albendazole (B1665689). This analysis is based on available preclinical data and aims to inform researchers and professionals in the field of drug development.

Executive Summary

This compound is an emerging anthelmintic candidate that has demonstrated comparable potency to albendazole against several helminth species in preclinical studies. Notably, it exhibits a significantly lower cytotoxicity profile in human cells. The two compounds operate through distinct mechanisms of action. Albendazole, a benzimidazole (B57391), targets tubulin polymerization in parasites, disrupting their cellular structure and energy metabolism. In contrast, this compound appears to modulate metabolic pathways within the parasite, specifically up-regulating purine (B94841) and pyrimidine (B1678525) metabolism while down-regulating sphingolipid metabolism. This guide presents a side-by-side comparison of their efficacy, safety profile, and mechanisms of action based on current research.

Quantitative Efficacy and Cytotoxicity

The following tables summarize the available quantitative data comparing the in vivo efficacy and in vitro cytotoxicity of this compound and albendazole.

Table 1: In Vivo Efficacy against Trichinella spiralis in a Murine Model

CompoundDosageEfficacy
This compound250 mg/kg49% reduction in worm burden[1]
Albendazole250 mg/kgControl[1]

Table 2: Comparative Potency and Cytotoxicity

ParameterThis compoundAlbendazole
Potency against Gnathostoma spinigerum Comparable to albendazole[2][3]-
Potency against Caenorhabditis elegans Comparable to albendazole[2][3]EC50: 18.43 µM (7-day treatment)[4]
Cytotoxicity against HEK293 cells ~10 times lower than albendazole[2][3]-

Table 3: Efficacy of Albendazole against Soil-Transmitted Helminths (Single 400 mg Dose)

Helminth SpeciesCure Rate (%)Egg Reduction Rate (%)
Ascaris lumbricoides 85 - 100[5][6]93.8 - 100[5][6]
Hookworm 54 - 92 (two doses)[5][7]92 (two doses) - 94.1[5][7][8]
Trichuris trichiura 49.5 - 83 (three doses)[5][7][9]31 - 90.6 (three doses)[5][7][8]

Mechanisms of Action

The two compounds exhibit fundamentally different mechanisms of action, suggesting that this compound could be effective against benzimidazole-resistant strains.

This compound

Metabolomic studies on T. spiralis treated with this compound revealed a distinct metabolic disruption. The compound significantly up-regulates purine and pyrimidine metabolism while down-regulating sphingolipid metabolism.[1] Molecular docking studies suggest that this compound does not primarily target the tubulin beta chain or glutamate-gated channels, which are the targets of other major anthelmintics.[1]

Albendazole

Albendazole is a well-characterized benzimidazole anthelmintic. Its primary mechanism of action involves binding to the colchicine-sensitive site of β-tubulin in parasitic intestinal cells. This binding inhibits the polymerization of tubulin into microtubules, which are essential for various cellular functions, including glucose uptake. The disruption of microtubule formation leads to impaired glucose absorption, depletion of glycogen (B147801) stores, and ultimately, parasite death.[10]

Experimental Protocols

In Vivo Efficacy against Trichinella spiralis

The in vivo efficacy of this compound was evaluated in a murine model of Trichinella spiralis infection. The experimental procedures were approved by the Faculty of Tropical Medicine Animal Care and Use Committee, Mahidol University.[1]

  • Animal Model: Mice were experimentally infected with Trichinella spiralis.

  • Treatment Groups:

    • This compound (250 mg/kg)

    • Albendazole (250 mg/kg, as control)

    • Vehicle control

  • Administration: The compounds were administered orally.

  • Endpoint: The abundance of T. spiralis in the digestive tract was determined and compared between the treated and control groups to calculate the percentage reduction in worm burden.[1] A standard procedure for this involves sacrificing the mice at a specific time point post-infection, isolating the small intestine, and counting the adult worms.[11][12][13]

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on the human embryonic kidney cell line, HEK293.

  • Cell Culture: HEK293 cells were cultured in a 96-well plate.

  • Treatment: Cells were exposed to various concentrations of this compound and albendazole for a specified incubation period (e.g., 72 hours).[14][15]

  • MTT Addition: After incubation with the compounds, MTT solution is added to each well and incubated for a few hours. Metabolically active cells with functional mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.[16][17]

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[15]

  • Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 492 nm). The absorbance is directly proportional to the number of viable cells.[15]

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. This allows for the determination of the concentration at which each compound inhibits cell growth by 50% (IC50).

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Signaling Pathway Diagrams

albendazole_mechanism cluster_parasite Parasite Intestinal Cell albendazole Albendazole beta_tubulin β-tubulin albendazole->beta_tubulin binds to microtubules Microtubule Polymerization beta_tubulin->microtubules inhibits glucose_uptake Glucose Uptake microtubules->glucose_uptake required for glycogen Glycogen Stores glucose_uptake->glycogen maintains atp ATP Depletion glucose_uptake->atp leads to glycogen->atp contributes to death Parasite Death atp->death n_methyl_mechanism cluster_parasite_metabolism Parasite Metabolism n_methyl This compound purine_pyrimidine Purine & Pyrimidine Metabolism n_methyl->purine_pyrimidine up-regulates sphingolipid Sphingolipid Metabolism n_methyl->sphingolipid down-regulates metabolic_disruption Metabolic Disruption purine_pyrimidine->metabolic_disruption sphingolipid->metabolic_disruption parasite_death Parasite Death metabolic_disruption->parasite_death experimental_workflow cluster_invivo In Vivo Efficacy Study cluster_invitro In Vitro Cytotoxicity Assay infection Infect Mice with T. spiralis treatment Oral Administration of Compound or Vehicle infection->treatment worm_recovery Recover and Count Adult Worms treatment->worm_recovery analysis Calculate % Reduction in Worm Burden worm_recovery->analysis cell_seeding Seed HEK293 Cells in 96-well Plate compound_treatment Treat Cells with Compound Dilutions cell_seeding->compound_treatment mtt_assay Perform MTT Assay compound_treatment->mtt_assay data_analysis Measure Absorbance & Calculate % Viability mtt_assay->data_analysis

References

A Comparative Analysis of the Anthelmintic Efficacy of N-Methylbenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for novel and effective anthelmintic agents, N-Methylbenzo[d]oxazol-2-amine has emerged as a promising candidate. This guide provides a comprehensive comparison of its anthelmintic activity with established drugs, albendazole (B1665689) and oxfendazole, based on available experimental data. The information is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy and Cytotoxicity

This compound has demonstrated anthelmintic activity comparable to the widely used drug, albendazole, against several nematode species, including Gnathostoma spinigerum, Caenorhabditis elegans, and Trichinella spiralis[1][2]. A key advantage of this compound is its significantly lower cytotoxicity. Studies have shown it to be approximately 10 times less cytotoxic to normal human kidney cells (HEK293) than albendazole[1][2].

Table 1: In Vivo Anthelmintic Efficacy against Trichinella spiralis in Mice

CompoundDose (mg/kg)Reduction in Worm Abundance (%)Reference
This compound25049[3][4]
Albendazole250Control[3][4]

Table 2: Comparative In Vitro Anthelmintic Activity (IC50 values)

CompoundParasiteIC50 (µM)Reference
AlbendazoleVarious Nematodes~236.2[5]
OxfendazoleVarious NematodesNot explicitly found
This compoundT. spiralis, G. spinigerum, C. elegansComparable to Albendazole[1][2]

Note: Direct comparative IC50 values for this compound and albendazole from the same study were not available in the searched literature. The term "comparable potency" is used as stated in the source.

Table 3: Comparative Cytotoxicity Data

CompoundCell LineIC50Reference
This compoundHEK293~10-fold higher than Albendazole[1][2]
AlbendazoleHEK293Not explicitly found

Note: Specific IC50 values were not provided in the abstract. The data reflects the relative cytotoxicity mentioned in the source.

Mechanism of Action

The mode of action of this compound appears to differ significantly from traditional benzimidazoles like albendazole and oxfendazole, which primarily act by inhibiting tubulin polymerization in parasites[6]. In contrast, this compound has been shown to up-regulate purine (B94841) and pyrimidine (B1678525) metabolism while down-regulating sphingolipid metabolism in T. spiralis adult worms[4][7]. This alternative mechanism could be advantageous in combating resistance to existing anthelmintic drugs.

cluster_n This compound cluster_b Benzimidazoles (Albendazole, Oxfendazole) n_drug This compound n_path1 Upregulates Purine/Pyrimidine Metabolism n_drug->n_path1 n_path2 Downregulates Sphingolipid Metabolism n_drug->n_path2 n_result Parasite Death n_path1->n_result n_path2->n_result b_drug Albendazole / Oxfendazole b_path Inhibits Tubulin Polymerization b_drug->b_path b_result Disruption of Microtubules b_path->b_result b_outcome Parasite Death b_result->b_outcome

Caption: Contrasting mechanisms of action.

Experimental Protocols

Detailed methodologies are essential for the validation and replication of scientific findings. The following are generalized protocols for key experiments used to evaluate anthelmintic activity.

In Vitro Anthelmintic Assay against Trichinella spiralis

This assay evaluates the direct effect of a compound on the viability of adult worms or larvae.

  • Parasite Recovery: Adult T. spiralis worms are recovered from the small intestines of experimentally infected mice. Muscle larvae are obtained by artificial digestion of minced skeletal muscle from infected rodents[8][9].

  • Incubation: A specific number of adult worms or larvae are placed in each well of a multi-well plate containing a suitable culture medium (e.g., RPMI-1640) supplemented with antibiotics[9].

  • Compound Addition: The test compound (this compound) and control drugs (albendazole, vehicle) are added to the wells at various concentrations.

  • Observation: The motility and survival of the worms are observed under an inverted microscope at different time points (e.g., 24, 48, 72 hours)[9].

  • Data Analysis: The percentage of dead worms is calculated for each concentration, and the EC50 or IC50 value is determined.

start Start step1 Recover T. spiralis (Adults or Larvae) start->step1 step2 Incubate in Culture Medium step1->step2 step3 Add Test Compounds & Controls step2->step3 step4 Observe Motility & Survival step3->step4 step5 Calculate EC50/IC50 step4->step5 end_node End step5->end_node

Caption: In Vitro Anthelmintic Assay Workflow.

In Vivo Anthelmintic Assay in Trichinella spiralis-Infected Mice

This assay assesses the efficacy of a compound in a living organism.

  • Animal Model: Male Swiss albino or BALB/c mice are used as the host model[8].

  • Infection: Mice are orally infected with a standardized number of viable T. spiralis larvae[8].

  • Drug Administration: The test compound and control drugs are administered orally to the infected mice, typically starting a few days post-infection[10]. The drug is usually suspended in a vehicle like carboxymethyl cellulose (B213188) (CMC) or Tween 80[8].

  • Worm Burden Assessment: Several days post-treatment, the mice are euthanized.

    • Adult Worms: The small intestine is removed and incubated in saline to allow adult worms to migrate out for counting[8].

    • Muscle Larvae: For later-stage infection, skeletal muscle is digested to recover and count the encysted larvae[9].

  • Efficacy Calculation: The percentage reduction in the mean number of worms in the treated groups is calculated relative to the untreated control group.

start Start step1 Infect Mice with T. spiralis Larvae start->step1 step2 Administer Test Compounds & Controls Orally step1->step2 step3 Euthanize Mice Post-Treatment step2->step3 step4 Recover and Count Worms/Larvae step3->step4 step5 Calculate Percent Reduction step4->step5 end_node End step5->end_node

Caption: In Vivo Anthelmintic Assay Workflow.

Conclusion

This compound presents a compelling profile as a potential new anthelmintic agent. Its efficacy, which is comparable to that of albendazole, combined with a significantly better safety profile in terms of cytotoxicity, makes it a strong candidate for further development. Furthermore, its distinct mechanism of action offers the potential to address the growing challenge of anthelmintic resistance. Further studies to determine its broad-spectrum activity and in vivo efficacy against a wider range of parasitic helminths are warranted.

References

Comparative Analysis of N-Methylbenzo[d]oxazol-2-amine Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biological activities of N-Methylbenzo[d]oxazol-2-amine derivatives reveals their potential as promising scaffolds for the development of novel anthelmintic, anticancer, and antimicrobial agents. This guide provides a comparative analysis of their performance, supported by available experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways and workflows.

Anthelmintic Activity: A Promising Alternative to Current Therapies

The primary therapeutic potential of this compound derivatives lies in their potent anthelmintic properties. A lead compound, this compound, has demonstrated efficacy comparable to the commercially available drug albendazole (B1665689) against a range of nematodes.[1][2][3][4]

Comparative Efficacy and Cytotoxicity:

Experimental data highlights the potency and favorable safety profile of this compound compared to albendazole.

CompoundTarget OrganismEC50 (µM) - 24h exposureCC50 (µM) - HEK293 cellsTherapeutic Index (CC50/EC50)Reference
This compoundTrichinella spiralis1.551282~827[5]
AlbendazoleTrichinella spiralis3.09~128 (10x higher than lead)~41[2][5]

In Vivo Anthelmintic Properties:

In a murine model infected with Trichinella spiralis, oral administration of this compound at a dose of 250 mg/kg resulted in a 49% reduction in the abundance of the parasite in the digestive tract.[5][6][7] This in vivo efficacy underscores the potential of this compound class for treating helminth infections.

Mechanism of Action:

Metabolomic studies on T. spiralis have revealed that this compound disrupts the parasite's metabolic processes. The compound significantly up-regulates the metabolism of purine (B94841) and pyrimidine (B1678525) while down-regulating sphingolipid metabolism, leading to parasite death.[5][6][7] Molecular docking studies suggest that the primary targets are not the tubulin beta chain or glutamate-gated channels, which are common targets for other anthelmintics.[5][6]

Anticancer Activity: Induction of Apoptosis in Cancer Cells

While less explored than their anthelmintic properties, benzoxazole (B165842) derivatives, including those with the this compound scaffold, have shown promise as anticancer agents. Their mechanism of action primarily involves the induction of programmed cell death, or apoptosis, in cancer cells.

Cytotoxicity Against Cancer Cell Lines:

Studies on various benzoxazole derivatives have demonstrated their cytotoxic effects against a range of human cancer cell lines. For instance, certain 2-substituted benzoxazole derivatives have shown significant growth inhibition against breast cancer (MCF-7) and liver cancer (HepG2) cell lines.

Compound Derivative TypeCancer Cell LineIC50 (µM)Reference
2-(p-tolyl)-benzoxazoleHCT116>100
2-(4-chlorophenyl)-benzoxazoleHCT11625.5
2-(4-methoxyphenyl)-benzoxazoleHCT11650.2

Note: Data for a broader range of this compound derivatives is currently limited in publicly available literature.

Signaling Pathways in Apoptosis:

The apoptotic activity of benzoxazole derivatives is linked to the modulation of key signaling pathways. One identified mechanism involves the suppression of the mTOR/p70S6K pathway, which is crucial for cell survival and proliferation. Additionally, these compounds can induce the mitochondrial intrinsic pathway of apoptosis. This is characterized by the activation of caspase-9 and caspase-3, and the cleavage of poly ADP-ribose polymerase (PARP).

apoptosis_pathway N_Methyl_Derivative This compound Derivative mTOR_p70S6K mTOR/p70S6K Pathway N_Methyl_Derivative->mTOR_p70S6K inhibits Mitochondria Mitochondria N_Methyl_Derivative->Mitochondria induces stress Cell_Survival Cell Survival & Proliferation mTOR_p70S6K->Cell_Survival Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway modulated by this compound derivatives.

Antimicrobial Activity: Broad-Spectrum Potential

A range of 2-substituted benzoxazole derivatives have been synthesized and evaluated for their antimicrobial properties, demonstrating activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Comparative Minimum Inhibitory Concentrations (MIC):

The following table summarizes the MIC values for two series of 2-phenyl and N-phenyl benzoxazole derivatives against various microbial strains.

Compound SeriesS. aureus (µg/mL)S. pyogenes (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)C. albicans (% inhib.)A. clavatus (% inhib.)
2-phenyl benzoxazoles
Compound 2>50>50>50>50>70%>70%
Compound 3>50>50>50>50>70%>70%
N-phenyl-benzoxazol-2-amines
Compound 15~1~1>50>50<50%<50%
Compound 20>50>50>50>50>70%>70%

Note: The data indicates that substitutions on the benzoxazole ring significantly influence the antimicrobial spectrum and potency.

Experimental Protocols

Synthesis of N-Alkylbenzo[d]oxazol-2-amine Derivatives:

A scalable, metal-free synthesis protocol has been developed for N-alkylbenzo[d]oxazol-2-amine and N-alkylbenzo[d]thiazol-2-amine derivatives.[2][4] The method utilizes benzoxazole-2-thiol or benzothiazole-2-thiol as the starting substrate. The key step involves the methylation of the thiol group to form a methyl sulfide (B99878) intermediate, which then undergoes a smooth nucleophilic addition-elimination reaction with gaseous methylamine (B109427) generated in situ from N-methylformamide.[2][4]

synthesis_workflow Substrate Benzoxazole-2-thiol or Benzothiazole-2-thiol Methylation Methylation of Thiol Substrate->Methylation Intermediate Methyl Sulfide Intermediate Methylation->Intermediate Addition_Elimination Nucleophilic Addition-Elimination with in situ generated Methylamine Intermediate->Addition_Elimination Product N-Alkylbenzo[d]oxazol-2-amine or N-Alkylbenzo[d]thiazol-2-amine Addition_Elimination->Product

Caption: General workflow for the synthesis of N-alkylbenzo[d]oxazol-2-amine derivatives.

Anthelmintic Activity Assay (Trichinella spiralis Muscle Larvae):

  • Sample Preparation: Muscle tissue from infected animals is digested using an artificial digestive fluid (e.g., 0.5% pepsin and 0.5% HCl) with stirring at 44–46 °C for 30 minutes to release the larvae.[8]

  • Larvae Isolation: The digested fluid is passed through a sieve to collect the larvae, followed by sedimentation.[8]

  • Assay Setup: A known number of larvae are placed in each well of a microtiter plate containing culture medium.

  • Compound Treatment: The test compounds are added to the wells at various concentrations. A positive control (e.g., albendazole) and a negative control (vehicle) are included.

  • Incubation: The plates are incubated at 37°C in a CO2 incubator.

  • Viability Assessment: Larval viability is assessed at specific time points (e.g., 24, 48, 72 hours) by observing their motility under an inverted microscope. The number of motile and non-motile larvae is counted.

  • Data Analysis: The percentage of larval mortality is calculated for each concentration, and the EC50 value is determined.

Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[9][10][11]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9][10][11]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[9][10][11]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[9][11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

References

A Comparative Guide to HPLC Purity Validation of N-Methylbenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of N-Methylbenzo[d]oxazol-2-amine against alternative analytical techniques. Supporting experimental data and detailed protocols are provided to assist in method selection and implementation.

Introduction to this compound

This compound is a benzoxazole (B165842) derivative that has garnered interest for its potential biological activities.[1][2][3] Accurate determination of its purity is paramount for meaningful pharmacological and toxicological studies. HPLC is a widely accepted method for purity assessment, offering high resolution and sensitivity. However, orthogonal methods can provide a more complete purity profile.

High-Performance Liquid Chromatography (HPLC) Purity Validation

Reversed-phase HPLC (RP-HPLC) is the standard for assessing the purity of moderately polar compounds like this compound. A recent study validated the purity of this compound to be greater than 95% using a specific HPLC method.

Experimental Protocol: HPLC
  • Instrumentation: Agilent High Performance Liquid Chromatography system.

  • Column: Hichrom C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase:

    • A: Water

    • B: Isopropanol

  • Gradient: 30% B to 95% B over 77 minutes.

  • Flow Rate: 0.5 mL/min.

  • Detection: Diode Array Detector (DAD) at 254 nm.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Diagram of HPLC Purity Validation Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject sample into HPLC Filtration->Injection Separation Separation on C18 column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate % Purity Integration->Calculation

Caption: Workflow for HPLC purity validation of this compound.

Comparison with Alternative Analytical Techniques

While HPLC is a robust technique, orthogonal methods can offer complementary information and, in some cases, advantages in terms of speed, resolution, or the ability to analyze different types of impurities. Here, we compare HPLC with Supercritical Fluid Chromatography (SFC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Quantitative Nuclear Magnetic Resonance (qNMR).

TechniquePrincipleAdvantages for this compoundDisadvantagesTypical Purity Determination
HPLC (Reversed-Phase) Partitioning between a nonpolar stationary phase and a polar mobile phase.Well-established, high resolution for moderately polar compounds.Longer run times, use of organic solvents.>95% (Area Percent)
Supercritical Fluid Chromatography (SFC) Partitioning using a supercritical fluid (e.g., CO2) as the mobile phase.[4][5][6]Faster analysis, reduced organic solvent consumption, orthogonal selectivity to RP-HPLC.[5][6][7][8]May require specialized equipment, less suitable for highly polar compounds.[9]>98% (Area Percent)
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content.[10][11]Better retention of polar impurities that are not well-retained in RP-HPLC.[12][13]Retention mechanisms can be complex, potentially longer equilibration times.[11]>97% (Area Percent)
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.[14][15][16]Provides absolute purity without the need for a reference standard of the analyte, non-destructive.[14][15][17]Lower sensitivity compared to chromatographic methods, requires a certified internal standard.98.5% (Absolute Molar Purity)

Detailed Experimental Protocols for Alternative Techniques

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for the analysis and purification of small molecules.[4] It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a polar co-solvent.[5]

  • Instrumentation: SFC system with a back-pressure regulator.

  • Column: Polar stationary phase (e.g., silica, diol, or amino-based).

  • Mobile Phase: Supercritical CO2 with a methanol (B129727) or ethanol (B145695) modifier gradient.

  • Flow Rate: 2-5 mL/min.

  • Back Pressure: 100-200 bar.

  • Temperature: 30-50 °C.

  • Detection: UV-Vis or Mass Spectrometry (MS).

  • Data Analysis: Purity is determined by peak area percentage.

Diagram of SFC vs. HPLC Workflow

SFC_vs_HPLC cluster_hplc HPLC cluster_sfc SFC HPLC_Sample Sample in Liquid Solvent HPLC_Pump High-Pressure Pump HPLC_Sample->HPLC_Pump HPLC_Column Reversed-Phase Column HPLC_Pump->HPLC_Column HPLC_Detection UV/MS Detection HPLC_Column->HPLC_Detection HPLC_Waste Organic/Aqueous Waste HPLC_Detection->HPLC_Waste SFC_Sample Sample in Solvent SFC_Pump CO2 and Modifier Pumps SFC_Sample->SFC_Pump SFC_Column Polar Column SFC_Pump->SFC_Column SFC_Detection UV/MS Detection SFC_Column->SFC_Detection SFC_Waste Gas/Liquid Separation SFC_Detection->SFC_Waste

Caption: Comparison of HPLC and SFC experimental workflows.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode that is well-suited for the separation of polar compounds that are poorly retained by reversed-phase chromatography.[10][12][13]

  • Instrumentation: Standard HPLC or UHPLC system.

  • Column: HILIC stationary phase (e.g., bare silica, amide, or zwitterionic).

  • Mobile Phase:

  • Gradient: A high percentage of acetonitrile to a lower percentage.

  • Flow Rate: 0.5-1.5 mL/min.

  • Temperature: 25-40 °C.

  • Detection: UV-Vis or Mass Spectrometry (MS).

  • Data Analysis: Purity is calculated by peak area percentage.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the compound itself.[14][15][17]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6).

  • Experimental Parameters:

    • A sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1).

    • A calibrated 90° pulse.

  • Data Analysis: The purity of this compound is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard of known concentration.

Diagram of Purity Analysis Logic

Purity_Analysis_Logic cluster_chromatography Chromatographic Methods Compound This compound Purity_Question Is the compound pure? Compound->Purity_Question HPLC HPLC (Relative Purity) Purity_Question->HPLC SFC SFC (Relative Purity) Purity_Question->SFC HILIC HILIC (Relative Purity) Purity_Question->HILIC qNMR qNMR (Absolute Purity) Purity_Question->qNMR Purity_Report Comprehensive Purity Profile HPLC->Purity_Report SFC->Purity_Report HILIC->Purity_Report qNMR->Purity_Report

Caption: Logical flow for comprehensive purity assessment.

Conclusion

The purity validation of this compound by HPLC provides a reliable and robust method for quality control. However, for a comprehensive understanding of the impurity profile, orthogonal methods such as SFC, HILIC, and qNMR are invaluable. SFC offers a faster, "greener" alternative with different selectivity, while HILIC is advantageous for polar impurities. qNMR stands out as a primary method for determining absolute purity. The choice of method will depend on the specific requirements of the analysis, including the nature of potential impurities, desired accuracy, and available instrumentation. Utilizing a combination of these techniques will provide the highest confidence in the purity assessment of this compound for research and development purposes.

References

N-Methylbenzo[d]oxazol-2-amine: An In Vivo Efficacy Comparison for Anthelmintic Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of N-Methylbenzo[d]oxazol-2-amine against the standard-of-care anthelmintic, Albendazole. The following sections detail the compound's efficacy, toxicity, and mechanism of action, supported by experimental data and protocols.

This compound has emerged as a promising candidate in the development of novel anthelmintics, a critical need given the rise of drug-resistant parasitic nematodes.[1] Recent in vivo studies have validated its activity, providing a foundation for further investigation and development. This guide synthesizes the available data to offer a clear comparison with existing treatments.

Performance Comparison: this compound vs. Albendazole

In vivo studies utilizing a Trichinella spiralis-infected mouse model have demonstrated the anthelmintic efficacy of this compound.[1][2][3] When compared to Albendazole, a widely used broad-spectrum anthelmintic, this compound exhibits a noteworthy reduction in parasite load.[1][2]

CompoundDosageEfficacyAcute Toxicity (LD50)
This compound 250 mg/kg49% reduction in T. spiralis abundance> 2000 mg/kg (Rat)
Albendazole 250 mg/kgControl StandardNot specified in the study, but a known therapeutic agent

Data sourced from a study using a Trichinella spiralis-infected mouse model.[1]

Notably, this compound also demonstrates a favorable safety profile, with an acute toxicity (LD50) greater than 2000 mg/kg in rats, placing it in chemical category 5 for toxicity.[1] Furthermore, in vitro studies have shown it to have approximately 10 times lower cytotoxicity towards a normal human cell line (HEK293) than Albendazole.[2][4][5]

Mechanism of Action

Metabolomic analysis of adult T. spiralis worms treated with this compound revealed a distinct mechanism of action compared to many existing anthelmintics.[1][6][7] The compound was found to significantly up-regulate the metabolism of purines and pyrimidines while down-regulating sphingolipid metabolism.[1][6][7]

Molecular docking studies have suggested that this compound does not primarily target the tubulin beta chain or glutamate-gated channels, which are the established targets for benzimidazoles (like Albendazole) and macrocyclic lactones, respectively.[1] This novel mechanism of action could be crucial in overcoming existing drug resistance.

cluster_compound This compound cluster_effects Metabolic Impact on T. spiralis Compound This compound Purine Purine Metabolism Compound->Purine Upregulates Pyrimidine Pyrimidine Metabolism Compound->Pyrimidine Upregulates Sphingolipid Sphingolipid Metabolism Compound->Sphingolipid Downregulates

Proposed metabolic impact of this compound on T. spiralis.

Experimental Protocols

The in vivo validation of this compound was conducted following rigorous experimental protocols to ensure the reliability of the findings.

In Vivo Anthelmintic Efficacy Study
  • Animal Model: The study utilized mice infected with Trichinella spiralis.[1]

  • Infection: Mice were infected with the parasite to establish a consistent level of infection before treatment.

  • Treatment Administration: this compound was administered at a dose of 250 mg/kg.[1] Albendazole, at the same dosage, was used as a positive control.[1]

  • Efficacy Assessment: The primary endpoint for efficacy was the reduction in the abundance of T. spiralis in the digestive tract of the treated mice compared to the control group.[1]

Start Start: T. spiralis Infection in Mice Treatment Treatment Groups: - this compound (250 mg/kg) - Albendazole (250 mg/kg) - Vehicle Control Start->Treatment Establish Infection Assessment Assessment: Quantify T. spiralis abundance in digestive tract Treatment->Assessment Administer Treatment Endpoint Endpoint: Determine % reduction in parasite load Assessment->Endpoint Analyze Data

Workflow for the in vivo anthelmintic efficacy study.
Acute Toxicity Study

  • Animal Model: The acute toxicity of this compound was evaluated in rats.[1]

  • Dosage: The study aimed to determine the LD50, the lethal dose for 50% of the test animals.

  • Endpoint: The LD50 was found to be greater than 2000 mg/kg, indicating a low acute toxicity profile.[1]

References

A Comparative Analysis of the Cytotoxicity of N-Methylbenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic profile of N-Methylbenzo[d]oxazol-2-amine against other relevant compounds, supported by available experimental data. The primary focus is to present a clear, data-driven comparison to aid in research and development decisions.

Executive Summary

This compound is an anthelmintic agent that has demonstrated significantly lower cytotoxicity towards normal human cells compared to the widely used anthelmintic drug, albendazole (B1665689).[1][2] While specific IC50 values for this compound on mammalian cell lines are not extensively published, studies report its cytotoxicity to be approximately 10 times lower than that of albendazole on the normal human embryonic kidney cell line, HEK293.[1][2] In stark contrast, various other derivatives of the parent benzoxazole (B165842) structure exhibit potent cytotoxic effects against a range of human cancer cell lines. This suggests a favorable therapeutic window for this compound in its primary application and highlights the diverse bioactivity of the benzoxazole scaffold.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of this compound in relation to albendazole and other selected benzoxazole derivatives. The data is presented as IC50 values (the concentration of a compound required to inhibit 50% of cell growth or viability), providing a clear comparison of potency across different cell lines.

CompoundCell LineAssay TypeIC50 (µM)Reference CompoundReference IC50 (µM)
This compound HEK293Not Specified~10x higher than AlbendazoleAlbendazole~2.4 (estimated)
AlbendazoleBalb/c 3T3MTT0.75 (approximated from 0.2 µg/mL)--
AlbendazoleHepG2MTT24.1 (approximated from 6.4 µg/mL)--
Benzoxazole Derivative 1 MCF-7MTT4.054 ± 0.17SorafenibNot Specified
Benzoxazole Derivative 1 HepG2MTT3.95 ± 0.18SorafenibNot Specified
Benzoxazole Derivative 2 MDA-MB-231MTT5.63Sorafenib7.47
Benzoxazole Derivative 2 MCF-7MTT3.79Sorafenib7.26
Benzoxazole Derivative 3 HepG2MTT10.50Sorafenib5.57
Benzoxazole Derivative 3 MCF-7MTT15.21Sorafenib6.46

Note: The IC50 value for this compound on HEK293 cells is an estimation based on the reported 10-fold lower cytotoxicity compared to albendazole. The IC50 of albendazole on HEK293 is not explicitly stated but is inferred to be in the low micromolar range based on data from other cell lines.

Experimental Protocols

The cytotoxicity data presented in this guide were primarily obtained using the following standard in vitro assays:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol Outline:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol Outline:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compound.

  • Cell Fixation: After incubation, the cells are fixed to the plate using trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with the SRB dye solution.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., 10 mM Tris base).

  • Absorbance Measurement: The absorbance is read at a wavelength of around 510 nm.

  • Data Analysis: The IC50 is calculated in a similar manner to the MTT assay.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G General Workflow for In Vitro Cytotoxicity Assay cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis start Seed cells in 96-well plates incubate1 Incubate for 24h to allow attachment start->incubate1 treat Add serial dilutions of test compounds incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 assay Perform MTT or SRB Assay incubate2->assay read Measure absorbance with a plate reader assay->read calculate Calculate % cell viability vs. control read->calculate determine_ic50 Determine IC50 values from dose-response curves calculate->determine_ic50

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound using common colorimetric assays.

Potential Signaling Pathway for Benzoxazole-Induced Apoptosis

G Hypothesized Apoptotic Pathway for Cytotoxic Benzoxazoles cluster_0 Mitochondrial Pathway cluster_1 Caspase Cascade compound Cytotoxic Benzoxazole Derivative bcl2 Bcl-2 (anti-apoptotic) Inhibition compound->bcl2 Inhibits bax Bax/Bak (pro-apoptotic) Activation compound->bax Activates cyto_c Cytochrome c Release bax->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram illustrating a potential mechanism of apoptosis induced by cytotoxic benzoxazole derivatives.

Concluding Remarks

The available data indicates that this compound possesses a favorable cytotoxicity profile for its intended use as an anthelmintic, with notably lower toxicity to normal human cells compared to albendazole. This contrasts with the significant cytotoxic activity observed in other benzoxazole derivatives against various cancer cell lines. This highlights the chemical versatility of the benzoxazole scaffold and underscores the importance of specific substitutions in determining the biological activity and safety profile of these compounds. Further research to quantify the IC50 of this compound on a broader range of mammalian cell lines would provide a more complete understanding of its therapeutic potential and safety margin.

References

Structure-Activity Relationship of Benzoxazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoxazole (B165842) and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] These compounds are considered structural isosteres of naturally occurring nucleic acid bases, allowing them to interact with various biopolymers.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzoxazole derivatives in anticancer, antimicrobial, and anti-inflammatory applications, supported by experimental data and detailed protocols.

Anticancer Activity

Benzoxazole derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Nuclear Factor-kappa B (NF-κB) pathways.[3][4][5]

Comparative Anticancer Potency of Benzoxazole Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values in µM) of various substituted benzoxazole derivatives against different human cancer cell lines.

Compound IDSubstituent (R1)Substituent (R2)Cancer Cell LineIC50 (µM)Reference
Series 1
12l5-CH3-CO-NH-N=CH-(3-Cl-Ph)HepG210.50[3]
12l5-CH3-CO-NH-N=CH-(3-Cl-Ph)MCF-715.21[3]
12dH-CO-NH-N=CH-(t-Bu)HepG223.61[3]
13aH-CO-NH-NH-CO-(3-Cl-Ph)MCF-732.47[3]
Series 2
11b-Piperidinyl-ethanone with p-F-PhMCF-70.057 (VEGFR-2)[4]
11b-Piperidinyl-ethanone with p-F-Ph-0.181 (c-Met)[4]
5a-Piperidinyl-acetamide with Ph-0.145 (VEGFR-2)[4]
Series 3
10b-Linked 1,3,4-oxadiazole (B1194373) with 3,4,5-trimethoxy-PhA5490.13[6]
10b-Linked 1,3,4-oxadiazole with 3,4,5-trimethoxy-PhMCF-70.10[6]
10b-Linked 1,3,4-oxadiazole with 3,4,5-trimethoxy-PhHT-290.22[6]
Series 4
6-Benzylidene hydrazide with 3,4,5-trimethoxy-PhHCT11624.5[7]
4-Benzylidene hydrazide with 3,4-dimethoxy-PhHCT11639.9[7]
26-Benzylidene hydrazide with 2-hydroxy-PhHCT11635.6[7]

Ph: Phenyl, t-Bu: tert-Butyl

Key Structure-Activity Relationships for Anticancer Activity

The anticancer potency of benzoxazole derivatives is significantly influenced by the nature and position of substituents on the benzoxazole core and its appended moieties.

  • Substitution at the 2-position: The introduction of bulky and hydrophobic groups at the 2-position of the benzoxazole ring is often associated with enhanced anticancer activity. For instance, linking with other heterocyclic rings like 1,3,4-oxadiazole or incorporating substituted phenyl groups can lead to potent cytotoxicity.[1][6]

  • Substitution at the 5-position: Electron-donating groups, such as a methyl group (CH3), at the 5-position have been shown to be more effective than electron-withdrawing groups like chlorine (Cl) in enhancing anticancer activity against certain cell lines.[3]

  • Side Chain Modifications: The nature of the side chain attached to the benzoxazole nucleus plays a critical role. For example, in piperidinyl-based derivatives, an ethanone (B97240) linker with a p-fluorophenyl group exhibited superior activity compared to acetamide (B32628) linkers.[4] The presence of multiple methoxy (B1213986) groups on a terminal phenyl ring is a common feature in potent anticancer benzoxazoles.[6][7]

Visualizing Anticancer SAR

SAR_Anticancer cluster_core Benzoxazole Core cluster_R1 Position 2 Substituents cluster_R2 Position 5 Substituents cluster_Activity Anticancer Activity Core Benzoxazole R1_A Bulky Heterocycles (e.g., Oxadiazole) Core->R1_A Enhances Activity R1_B Substituted Phenyl Rings Core->R1_B Enhances Activity R2_A Electron-Donating Groups (e.g., -CH3) Core->R2_A Generally Favorable R2_B Electron-Withdrawing Groups (e.g., -Cl) Core->R2_B Generally Unfavorable High_Activity Increased Potency R1_A->High_Activity R1_B->High_Activity R2_A->High_Activity Low_Activity Decreased Potency R2_B->Low_Activity

Caption: SAR for Anticancer Benzoxazoles.

Signaling Pathway Inhibition

Signaling_Pathway cluster_ligand Ligand & Receptor cluster_downstream Downstream Effects VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Proliferation Cell Proliferation VEGFR2->Proliferation Promotes Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits

Caption: Inhibition of VEGFR-2 Signaling.

Antimicrobial Activity

Benzoxazole derivatives have been extensively studied for their antibacterial and antifungal properties. The structural modifications on the benzoxazole scaffold allow for the fine-tuning of their antimicrobial spectrum and potency.

Comparative Antimicrobial Potency of Benzoxazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values in µg/mL and µM for selected benzoxazole derivatives against various microbial strains.

Compound IDSubstituentBacterial/Fungal StrainMIC (µg/mL)MIC (µM)Reference
Series 5
2b(S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl)propanoic acid with hydrophobic aromatic tieB. subtilis-0.098[8]
2b(S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl)propanoic acid with hydrophobic aromatic tieGram-negative bacteria-0.78[8]
Series 6
10(methoxymethyl)benzene substitutionB. subtilis-1.14 x 10⁻³[7]
24Thiophene substitutionE. coli-1.40 x 10⁻³[7]
13Electron-withdrawing groupP. aeruginosa-2.57 x 10⁻³[7]
19Electron-withdrawing groupS. typhi-2.40 x 10⁻³[7]
19Electron-withdrawing groupA. niger-2.40 x 10⁻³[7]
1Unsubstituted benzylidene hydrazideC. albicans-0.34 x 10⁻³[7]
Key Structure-Activity Relationships for Antimicrobial Activity

The antimicrobial efficacy of benzoxazole derivatives is dependent on the physicochemical properties of the substituents.

  • Hydrophobicity: Increased hydrophobicity, often achieved through the introduction of aromatic or bulky alkyl groups, can enhance antibacterial activity.[8]

  • Electron-withdrawing Groups: The presence of electron-withdrawing groups on the benzoxazole ring or its substituents can improve activity against both bacteria and fungi.[7][9]

  • Heterocyclic Substitutions: The incorporation of other heterocyclic moieties, such as thiophene, can confer potent activity against specific bacterial strains like E. coli.[7]

Visualizing Antimicrobial SAR

SAR_Antimicrobial cluster_core Benzoxazole Core cluster_R Substituents cluster_Activity Antimicrobial Activity Core Benzoxazole R_A Hydrophobic Groups Core->R_A R_B Electron-Withdrawing Groups Core->R_B R_C Heterocyclic Moieties Core->R_C Activity Increased Potency R_A->Activity Enhances R_B->Activity Enhances R_C->Activity Can Enhance

Caption: SAR for Antimicrobial Benzoxazoles.

Anti-inflammatory Activity

Benzoxazole derivatives have shown promise as anti-inflammatory agents, primarily by targeting key mediators in the inflammatory cascade, such as myeloid differentiation protein 2 (MD2), a key adaptor protein for Toll-like receptor 4 (TLR4).[10]

Comparative Anti-inflammatory Potency of Benzoxazole Derivatives

The following table summarizes the in vitro anti-inflammatory activity (IC50 values in µM) of a series of benzoxazolone derivatives targeting IL-6 production.

Compound IDSubstituentIC50 (µM) for IL-6 InhibitionReference
3g-5.09 ± 0.88[10]
3d-5.43 ± 0.51[10]
3c-10.14 ± 0.08[10]
Key Structure-Activity Relationships for Anti-inflammatory Activity

The anti-inflammatory activity of benzoxazole derivatives is influenced by their ability to interact with specific biological targets.

  • Competitive Binding: Active compounds have been shown to competitively inhibit the binding of probes to proteins like MD2, suggesting a direct interaction with the target.[10]

  • Substituent Effects: The specific substitution pattern on the benzoxazolone ring is critical for potent anti-inflammatory activity, though detailed SAR for this specific series is still under investigation.

Visualizing Anti-inflammatory Mechanism

Anti_Inflammatory_Workflow cluster_stimulation Inflammatory Stimulus cluster_signaling Intracellular Signaling cluster_response Inflammatory Response LPS LPS MD2 MD2 LPS->MD2 Binds TLR4 TLR4 MD2->TLR4 Activates NFkB NF-κB Activation TLR4->NFkB IL6 IL-6 Production NFkB->IL6 Benzoxazole Benzoxazole Derivative Benzoxazole->MD2 Inhibits Binding

Caption: Inhibition of MD2-mediated Inflammation.

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol is used to determine the cytotoxic effect of benzoxazole derivatives on cancer cell lines by measuring cell viability.[11][12][13]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete growth medium (e.g., DMEM or MEM supplemented with 10% FBS)

  • Benzoxazole derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the benzoxazole derivatives in the complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[11]

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150-200 µL of DMSO or isopropanol to each well to dissolve the purple formazan crystals.[11][14] Gently shake the plates for about 30 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of the benzoxazole derivatives against various microbial strains.[15]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Benzoxazole derivatives dissolved in DMSO

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the benzoxazole derivatives in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well containing the diluted compound. The final concentration of the inoculum should be approximately 5 x 10^5 CFU/mL for bacteria.

  • Controls: Include a positive control (microorganism in broth without any compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of benzoxazole derivatives.[16][17][18]

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% w/v in sterile saline)

  • Benzoxazole derivatives formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the benzoxazole derivatives or the standard drug orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.

  • Induction of Inflammation: One hour after the compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[17]

  • Paw Volume Measurement: Measure the paw volume or thickness of the carrageenan-injected paw immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.[16]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group at each time point. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

References

Evaluating Off-Target Effects: A Comparative Guide to N-Methylbenzo[d]oxazol-2-amine and Albendazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics requires a thorough understanding of their potential for off-target effects. This guide provides a comparative evaluation of the emerging anthelmintic candidate, N-Methylbenzo[d]oxazol-2-amine, and the established broad-spectrum anthelmintic, Albendazole. While comprehensive off-target data for this compound is not yet publicly available, this comparison leverages existing cytotoxicity data and the known off-target profile of Albendazole to highlight key considerations for preclinical safety assessment.

Executive Summary

This compound has demonstrated promising anthelmintic activity with notably lower cytotoxicity against human cells compared to Albendazole.[1] However, a full evaluation of its off-target profile remains a critical next step in its development. Albendazole, while effective, is known to interact with off-target proteins, including vascular endothelial growth factor receptor 2 (VEGFR-2), which may contribute to both its therapeutic and adverse effects.[2][3] This guide underscores the importance of comprehensive off-target screening for new chemical entities and provides detailed experimental protocols for key assays in this evaluation process.

Data Presentation: Cytotoxicity and Kinase Inhibition

A direct comparison of the off-target profiles of this compound and Albendazole is limited by the lack of broad-panel screening data for the former. However, comparative cytotoxicity data provides an initial assessment of selectivity.

Table 1: Comparative Cytotoxicity of this compound and Albendazole

CompoundCell LineIC50 (µM)Citation
This compoundHEK293>100[1]
AlbendazoleHEK293~10[1]

Table 2: Known Off-Target Kinase Interaction of Albendazole

CompoundTarget KinaseAssay TypeKi (µM)Reference
AlbendazoleVEGFR-2In-silico molecular docking6.04[2][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of off-target effects. Below are protocols for key experiments relevant to the evaluation of this compound and its alternatives.

Cytotoxicity Assay Protocol (MTT Assay)

This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of a compound against a mammalian cell line, such as HEK293.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • Test compound (this compound or Albendazole) dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired compound concentration. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

VEGFR-2 Inhibition Assay (In Vitro Kinase Assay)

This protocol outlines a method to determine the inhibitory activity of a compound against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM MnCl2, 0.1 mM Na3VO4, 1 mM DTT)

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (e.g., Albendazole) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

  • Enzyme and Substrate Addition: Add the recombinant VEGFR-2 kinase and the substrate peptide to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL. Include no-enzyme and vehicle-only controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP, which is then detected in a luciferase-based reaction.

  • Luminescence Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition of kinase activity relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a general workflow for evaluating off-target effects and a simplified signaling pathway potentially affected by off-target kinase inhibition.

Off_Target_Evaluation_Workflow cluster_discovery Compound Discovery cluster_screening Off-Target Screening cluster_validation Hit Validation & Characterization cluster_assessment Safety Assessment start New Chemical Entity (e.g., this compound) kinome Kinome Scan (>400 kinases) start->kinome Primary Screen receptor Receptor Profiling (GPCRs, Ion Channels, etc.) start->receptor Primary Screen herg hERG Channel Assay start->herg Safety Screen ic50 IC50 Determination (Dose-Response) kinome->ic50 Hit Confirmation receptor->ic50 Hit Confirmation tox Toxicology Studies herg->tox cellular Cellular Assays (e.g., Phosphorylation) ic50->cellular Mechanism of Action in_vivo In Vivo Models cellular->in_vivo in_vivo->tox

Caption: A generalized experimental workflow for the evaluation of off-target effects of a new chemical entity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Gene Gene Expression (Proliferation, Angiogenesis) PLCg->Gene Akt Akt PI3K->Akt Akt->Gene Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene VEGF VEGF VEGF->VEGFR2 Albendazole Albendazole Albendazole->VEGFR2 Inhibition

Caption: A simplified representation of the VEGFR-2 signaling pathway, a known off-target of Albendazole.

References

A Comparative Guide to N-Methylbenzo[d]oxazol-2-amine and Other Benzoxazole Compounds for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-Methylbenzo[d]oxazol-2-amine with other benzoxazole (B165842) compounds, supported by experimental data. The benzoxazole scaffold is a versatile pharmacophore found in numerous biologically active compounds, demonstrating a wide range of therapeutic potential.[1][2] This guide focuses on the anthelmintic, anticancer, and antimicrobial properties of these compounds.

Anthelmintic Activity: this compound as a Promising Lead

Recent studies have identified this compound as a potent anthelmintic agent with efficacy comparable to the commercially available drug, albendazole (B1665689), against various parasitic nematodes.[3][4] Notably, this compound exhibits significantly lower cytotoxicity towards normal human cells, suggesting a favorable safety profile.[3][4]

Comparative Anthelmintic Potency and Cytotoxicity
CompoundOrganismPotency (LC50/EC50)Cytotoxicity (IC50) on HEK293 cellsReference
This compound Trichinella spiralis, Caenorhabditis elegans, Gnathostoma spinigerumComparable to Albendazole~10 times lower than Albendazole[3][4]
AlbendazoleTrichinella spiralis (muscle larvae)81.25 µg/ml (LC50)Not explicitly stated, but higher than this compound[1][3]
AlbendazoleTrichinella spiralis (adult worms)89.77 µg/ml (LC50)Not explicitly stated, but higher than this compound[1][3]
AlbendazoleCaenorhabditis elegans18.43 µM (EC50)Not explicitly stated, but higher than this compound[3][3]

Anticancer and Antimicrobial Activities of Benzoxazole Derivatives

The benzoxazole core is a key feature in a variety of compounds demonstrating significant anticancer and antimicrobial activities.[5][6] These derivatives have been shown to inhibit critical cellular targets, including VEGFR-2 and c-Met kinases in cancer cells, and exhibit broad-spectrum antimicrobial effects.[7]

Comparative Anticancer Activity of Benzoxazole Derivatives
CompoundCell LineActivity (IC50 in µM)TargetReference
Piperidinyl-based benzoxazole (11b)MCF-7 (Breast Cancer)Potency comparable to or exceeding SorafenibVEGFR-2/c-Met[7]
Piperidinyl-based benzoxazole (11b)-0.057 (VEGFR-2)VEGFR-2[7]
Piperidinyl-based benzoxazole (11b)-0.181 (c-Met)c-Met[7]
Benzoxazole derivative (6)HCT116 (Colorectal Carcinoma)24.5Not Specified[5]
5-Fluorouracil (Standard)HCT116 (Colorectal Carcinoma)29.2Not Specified[5]
Comparative Antimicrobial Activity of Benzoxazole Derivatives
CompoundMicroorganismActivity (MIC in µM)Reference
Benzoxazole derivative (10)Bacillus subtilis1.14 x 10⁻³[5]
Benzoxazole derivative (24)Escherichia coli1.40 x 10⁻³[5]
Benzoxazole derivative (13)Pseudomonas aeruginosa2.57 x 10⁻³[5]
Benzoxazole derivative (19)Aspergillus niger2.40 x 10⁻³[5]
Benzoxazole derivative (1)Candida albicans0.34 x 10⁻³[5]

Experimental Protocols

Synthesis of this compound

A scalable, metal-free synthesis of this compound has been developed.[3] The protocol involves the methylation of benzoxazole-2-thiol to form a methyl sulfide (B99878) intermediate. This intermediate then undergoes a nucleophilic addition-elimination reaction with gaseous methylamine, generated in situ from N-methylformamide, to yield the final product.[3]

In Vitro Anthelmintic Assay

The in vitro anthelmintic activity of benzoxazole compounds can be assessed using various parasitic nematodes. A common method involves the following steps:

  • Parasite Culture: Larval or adult stages of the target nematode (e.g., Trichinella spiralis, Caenorhabditis elegans) are cultured and maintained under standard laboratory conditions.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions. Serial dilutions are then prepared to achieve the desired test concentrations.

  • Exposure: A defined number of parasites are transferred to a multi-well plate containing the test compound at various concentrations. A negative control (solvent only) and a positive control (a known anthelmintic drug like albendazole) are included.

  • Incubation: The plates are incubated at an appropriate temperature for a specific duration (e.g., 24, 48, 72 hours).

  • Viability Assessment: Parasite viability is assessed by observing their motility under a microscope. The number of motile and non-motile (dead) parasites is counted.

  • Data Analysis: The percentage of mortality is calculated for each concentration, and the LC50 or EC50 value (the concentration that causes 50% lethality or effect) is determined using statistical software.

Mechanism of Action and Signaling Pathways

Metabolomic studies on Trichinella spiralis have revealed that this compound significantly impacts key metabolic pathways.[8][9] Specifically, it up-regulates purine (B94841) and pyrimidine (B1678525) metabolism while down-regulating sphingolipid metabolism in the parasite.[8][9] These disruptions in essential metabolic processes are believed to be the primary mechanism of its anthelmintic activity.

experimental_workflow Experimental Workflow for Anthelmintic Activity cluster_synthesis Compound Synthesis cluster_assay In Vitro Anthelmintic Assay start Benzoxazole-2-thiol methylation Methylation start->methylation intermediate Methyl Sulfide Intermediate methylation->intermediate reaction Nucleophilic Addition-Elimination with in situ Methylamine intermediate->reaction product This compound reaction->product exposure Exposure to Compound & Controls product->exposure Test Compound culture Parasite Culture (e.g., T. spiralis) culture->exposure incubation Incubation exposure->incubation assessment Viability Assessment (Motility) incubation->assessment analysis Data Analysis (LC50/EC50) assessment->analysis

Experimental Workflow for Anthelmintic Drug Discovery.

signaling_pathway Proposed Mechanism of Action of this compound in T. spiralis cluster_purine_pyrimidine Purine & Pyrimidine Metabolism cluster_sphingolipid Sphingolipid Metabolism compound This compound upregulation Upregulation compound->upregulation downregulation Downregulation compound->downregulation purine Purine Synthesis upregulation->purine pyrimidine Pyrimidine Synthesis upregulation->pyrimidine dna_rna DNA/RNA Synthesis purine->dna_rna pyrimidine->dna_rna outcome Parasite Death dna_rna->outcome Disrupted sphingolipid Sphingolipid Synthesis downregulation->sphingolipid membrane Cell Membrane Integrity sphingolipid->membrane membrane->outcome Compromised

References

Safety Operating Guide

Proper Disposal of N-Methylbenzo[d]oxazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like N-Methylbenzo[d]oxazol-2-amine are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard protocols for hazardous chemical waste management in a research setting.

Immediate Safety and Operational Plan

As a research chemical, this compound should be treated as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional. Standard laboratory practice dictates that unknown or novel compounds are handled with the assumption of hazard.

Key Principles for Handling and Storage Prior to Disposal:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Containerization: Use a designated, leak-proof, and chemically compatible container for waste accumulation. The container must be kept closed except when adding waste.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional, local, and federal regulations. The following is a generalized protocol that should be adapted to your institution's specific guidelines.

  • Waste Identification and Classification:

    • This compound, as a laboratory chemical, is presumed to be a regulated hazardous waste.[2]

    • Do not dispose of this compound down the sewer, by evaporation, or in the regular trash.[3]

  • Waste Collection:

    • Collect waste this compound in a designated hazardous waste container.

    • Ensure the container is in good condition, free of leaks, and compatible with the chemical.

    • For liquid solutions, use a container with a secure, tight-fitting lid. For solid waste, such as contaminated labware, use a clearly marked, puncture-resistant container.

  • Labeling:

    • As soon as waste is first added, label the container with a hazardous waste tag provided by your institution's EHS department.

    • The label must include:

      • The full chemical name: "this compound"

      • The concentration and quantity of the waste.

      • The date of accumulation.

      • The name of the principal investigator and the laboratory location.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container at or near the point of generation in a designated SAA.

    • Adhere to the storage limits for SAAs, which are typically a maximum of 55 gallons of hazardous waste. For acutely toxic chemical waste, the limit is often one quart.[3][4]

  • Scheduling a Waste Pickup:

    • Once the container is full or has reached the designated accumulation time limit, contact your institution's EHS department to schedule a waste pickup.

    • Do not transport hazardous waste yourself. Trained EHS personnel will collect the waste for proper disposal at a licensed facility.[3]

Quantitative Data for Hazardous Waste Management

The following table summarizes typical quantitative limits and guidelines for the management of chemical waste in a laboratory setting. These are general figures and may vary based on local and institutional regulations.

ParameterGuideline/LimitRegulation Source
Satellite Accumulation Area (SAA) Liquid Waste Limit ≤ 55 gallonsFederal and State Regulations[1][4]
SAA Acutely Toxic Waste (P-listed) Limit ≤ 1 quart (liquid) or 1 kg (solid)Federal and State Regulations[4]
Maximum Storage Time in SAA Up to 12 months (provided accumulation limits are not exceeded)Institutional Policies[5]
Empty Container Residue Limit ≤ 3% by weight for containers < 110 gallonsFederal Regulations[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.

DisposalWorkflow start Start: Chemical Waste Generated (this compound) is_hazardous Is the waste considered hazardous? start->is_hazardous presume_hazardous Presume Hazardous (Standard for Research Chemicals) is_hazardous->presume_hazardous Yes/Default improper_disposal Improper Disposal: Sewer, Trash, Evaporation is_hazardous->improper_disposal No (Requires EHS verification) collect_waste Collect in a Designated, Compatible, and Labeled Hazardous Waste Container presume_hazardous->collect_waste store_in_saa Store in a Designated Satellite Accumulation Area (SAA) collect_waste->store_in_saa check_limits Are SAA Limits Exceeded (e.g., >55 gal) or is Container Full? store_in_saa->check_limits check_limits->store_in_saa No schedule_pickup Contact EHS for Waste Pickup check_limits->schedule_pickup Yes end End: Proper Disposal by EHS schedule_pickup->end

Caption: Disposal Decision Workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental stewardship. Always consult your institution's specific Environmental Health and Safety guidelines for detailed instructions.

References

Comprehensive Safety and Handling Guide for N-Methylbenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety and logistical information for the handling and disposal of N-Methylbenzo[d]oxazol-2-amine. The following procedures are based on best practices for handling aromatic amines and related heterocyclic compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound.

I. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure risk when working with this compound. The following table outlines the recommended PPE.[1]

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust or vapors.[1]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles provide protection against splashes. A face shield offers broader protection, particularly when handling larger quantities or during reactions that could splash.[1]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes.[1]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator will depend on the specific conditions and potential for airborne exposure.[1]

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for both safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the nature of the procedure.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.[1]

  • Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.[1]

Step 2: Handling the Compound

  • Weighing: Whenever possible, weigh the solid compound inside a certified chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling fine particles.[1]

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[1]

  • General Handling: Always handle the compound within a certified chemical fume hood to contain any potential vapors or dust.[1] Avoid direct contact with skin and eyes.[2] Do not eat, drink, or smoke in the laboratory area.[2][3]

Step 3: Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, face shield, and goggles. Wash hands thoroughly with soap and water after removing all PPE.[2]

  • Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2] For long-term storage of stock solutions, -80°C for up to 6 months or -20°C for up to 1 month is recommended.[4]

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid this compound Collect in a clearly labeled, sealed, and appropriate hazardous waste container.
Solutions containing this compound Collect in a labeled, sealed, and appropriate solvent waste container. Designate the container for organic waste containing nitrogenous compounds.[1]
Contaminated Labware (e.g., pipette tips, gloves, weighing paper) Place in a designated solid hazardous waste container.[1]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and associated hazards.[1]

  • Segregation: Do not mix incompatible waste streams.[1]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory until they are collected by institutional environmental health and safety personnel.[1]

  • Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[2]

IV. Experimental Workflow and Safety Diagram

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Verify Emergency Equipment Verify Emergency Equipment Don PPE->Verify Emergency Equipment Work in Fume Hood Work in Fume Hood Verify Emergency Equipment->Work in Fume Hood Weighing Weighing Solution Preparation Solution Preparation Weighing->Solution Preparation Experimental Use Experimental Use Solution Preparation->Experimental Use Segregate Waste Segregate Waste Experimental Use->Segregate Waste Label Waste Containers Label Waste Containers Segregate Waste->Label Waste Containers Store in Satellite Area Store in Satellite Area Label Waste Containers->Store in Satellite Area End End Store in Satellite Area->End

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methylbenzo[d]oxazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-Methylbenzo[d]oxazol-2-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。